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Core Science & Biosynthesis

Foundational

3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine chemical structure and properties

This technical guide details the structure, synthesis, and medicinal chemistry applications of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine , a bicyclic heterocyclic scaffold distinct from the widely known triazolo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure, synthesis, and medicinal chemistry applications of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine , a bicyclic heterocyclic scaffold distinct from the widely known triazolo[4,3-a]pyrazine (Sitagliptin core).

Executive Summary

The 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine scaffold represents a critical bioisostere in modern drug discovery. Unlike its regioisomer, the [4,3-a] fused system found in DPP-4 inhibitors (e.g., Sitagliptin), the [1,5-a] fused system functions primarily as a purine mimetic . Its planar triazole ring fused to a semi-saturated pyrazine ring allows it to occupy the ATP-binding pockets of kinases (e.g., CDK2, c-Met) and function as a core pharmacophore in P2X7 receptor antagonists.

This guide provides a definitive analysis of its chemical architecture, validated synthetic protocols, and physicochemical properties for researchers in lead optimization.

Chemical Structure & Physicochemical Profile

Structural Identity

The molecule consists of a 1,2,4-triazole ring fused to a tetrahydropyrazine (piperazine) ring across the N1-C2 bond. The "3-Methyl" designation typically places the alkyl group on the triazole ring, enhancing lipophilicity and metabolic stability against oxidation.

Property Data / Descriptor
IUPAC Name 3-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Common Isomer [1,2,4]triazolo[1,5-a]pyrazine (Purine bioisostere)
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
SMILES CC1=NN2CCNCC2=N1
H-Bond Donors 1 (Secondary amine in pyrazine ring)
H-Bond Acceptors 3 (Triazole nitrogens)
LogP (Calc) ~ -0.5 to 0.2 (Highly polar, water-soluble)
pKa (Base) ~ 7.5–8.5 (Piperazine nitrogen)
Regioisomerism: [1,5-a] vs. [4,3-a]

It is critical to distinguish this scaffold from the Sitagliptin intermediate.

  • [4,3-a] Isomer: Nitrogen bridgehead is N4. Fused at 3,4-bond of triazole.[1]

  • [1,5-a] Isomer: Nitrogen bridgehead is N1. Fused at 1,5-bond of triazole.[2][3][4][5][6]

Note: The [1,5-a] isomer is thermodynamically more stable in certain oxidative cyclization conditions, whereas the [4,3-a] isomer is kinetically favored in hydrazine condensations.

Synthetic Methodologies

Primary Synthesis: Oxidative Cyclization (The Amidine Route)

This route is preferred for generating the [1,5-a] fusion selectively. It avoids the formation of the [4,3-a] isomer by using an N-aminoamidine intermediate.

Protocol:

  • Starting Material: 2-Chloropyrazine or Piperazin-2-one derivatives.

  • Step 1 (Amination): Reaction with hydrazine to form 2-hydrazinopyrazine (if starting from aromatic) or activation of the lactam.

  • Step 2 (Amidine Formation): Condensation with acetonitrile (for the 3-methyl group) in the presence of a Lewis acid.

  • Step 3 (Cyclization): Oxidative closure using Iodobenzene diacetate (PIDA) or Copper(I) catalysis.

  • Step 4 (Reduction): Selective reduction of the pyrazine ring (if aromatic starting material was used) using H₂/Pd-C or NaBH₄.

Alternative Synthesis: 1,2-Diamine Condensation

For the tetrahydro core directly:

  • React ethylenediamine with N-cyano-acetimidate .

  • This forms the triazole ring first, followed by annulation with a bifunctional alkyl halide (e.g., 1,2-dibromoethane) to close the piperazine ring.

Visualization of Synthesis Logic

Synthesis SM 2-Hydrazinopyrazine Inter1 N-(Pyrazin-2-yl) acetamidine SM->Inter1 Acetonitrile Lewis Acid Isomer [4,3-a] Isomer (Sitagliptin Core) SM->Isomer Orthoester/Acid (Kinetic Control) Aromatic 3-Methyl-triazolo [1,5-a]pyrazine Inter1->Aromatic Oxidative Cyclization (PIDA or Cu cat.) Product 3-Methyl-4,5,6,7-tetrahydro triazolo[1,5-a]pyrazine Aromatic->Product H2, Pd/C (Selective Reduction)

Caption: Comparative synthesis showing the oxidative route to the [1,5-a] target versus the condensation route to the [4,3-a] byproduct.

Medicinal Chemistry Applications

Purine Bioisosterism

The 3-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a classic purine mimetic . The arrangement of nitrogens (N1, N8 in purine numbering) allows it to accept hydrogen bonds from the hinge region of kinase enzymes.

  • Application: ATP-competitive inhibitors.

  • Target Classes: CDKs (Cyclin-Dependent Kinases), HSP90, and Adenosine Receptors.

SAR (Structure-Activity Relationship) Logic
  • N-H of Piperazine: The secondary amine at position 5/6/7 (depending on numbering) is the primary vector for diversification. Amide coupling or reductive amination here introduces "tail" groups to access the solvent-exposed region of the protein pocket.

  • 3-Methyl Group: Provides a hydrophobic anchor. Replacing this with a -CF₃ group (as in Sitagliptin analogs) drastically alters the pKa and metabolic stability.

Biological Pathway Interaction

SAR Scaffold 3-Methyl-tetrahydro triazolo[1,5-a]pyrazine Hinge Kinase Hinge Region (H-Bond Acceptor) Scaffold->Hinge Triazole N Interaction Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent Piperazine NH Derivatization Pocket Hydrophobic Pocket (Affinity) Scaffold->Pocket 3-Methyl Van der Waals

Caption: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Analytical Characterization

To validate the synthesis of the correct isomer, the following analytical signatures must be confirmed:

NMR Spectroscopy (¹H NMR in DMSO-d₆)
  • 3-Methyl Singlet: Sharp singlet around δ 2.3–2.5 ppm .

  • Piperazine Protons: Two distinct triplets or multiplets around δ 3.0–4.2 ppm (depending on N-substitution).

  • NH Proton: Broad singlet around δ 2.0–3.0 ppm (exchangeable with D₂O).

  • Differentiation: The [1,5-a] isomer typically shows a distinct shift in the bridgehead carbon in ¹³C NMR compared to the [4,3-a] isomer due to different electronic environments of the fusion nitrogens.

Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 139.1 m/z .

  • Fragmentation: Loss of the methyl group or ring opening of the saturated piperazine is common.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Reactivity: The secondary amine is nucleophilic; avoid contact with strong electrophiles (acid chlorides, anhydrides) unless derivatization is intended.

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyridines and pyrazines. Organic Chemistry Portal. Retrieved from Link

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers. ResearchGate. Retrieved from Link

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (PMC). Retrieved from Link

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Retrieved from Link

Sources

Exploratory

The Triazolopyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has emerged as a "privileged" st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal framework for developing potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry applications of the triazolopyrazine scaffold, delving into its synthesis, structure-activity relationships (SAR), and its role in the development of novel therapeutics for various diseases, including malaria, cancer, and diabetes. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Rise of a Versatile Scaffold

The triazolopyrazine scaffold, characterized by the fusion of a triazole and a pyrazine ring, has garnered significant attention in the drug discovery landscape.[2][3][4][5] Its broad-spectrum biological activity is a testament to its versatility, with derivatives showing promise as antimalarial, anticancer, antidiabetic, antimicrobial, and antiviral agents, as well as modulators of neurological pathways.[2][3][5] The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, allows for high-affinity binding to a diverse range of protein targets. This guide will explore the key therapeutic areas where the triazolopyrazine core has made a significant impact, highlighting the chemical strategies employed to optimize its pharmacological profile.

The Triazolopyrazine Core: Structural and Physicochemical Properties

The fundamental structure of the[1][2][3]triazolo[4,3-a]pyrazine scaffold is depicted below. Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituent groups, which is crucial for achieving target specificity. The presence of multiple nitrogen atoms imparts a unique electronic distribution, influencing the molecule's polarity, solubility, and metabolic stability.

Caption: General chemical structure of the[1][2][3]triazolo[4,3-a]pyrazine core.

Therapeutic Applications of Triazolopyrazine Scaffolds

The versatility of the triazolopyrazine core is evident in the breadth of its therapeutic applications. Researchers have successfully tailored derivatives to target a wide range of proteins implicated in various diseases.

Antimalarial Agents: A Case Study from the Open Source Malaria (OSM) Consortium

The Open Source Malaria (OSM) consortium has extensively investigated the triazolopyrazine scaffold (designated as Series 4) as a source of novel antimalarial agents.[4][6][7] These compounds have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6]

Mechanism of Action: Studies suggest that the antimalarial activity of the OSM Series 4 compounds stems from the inhibition of PfATP4, a P. falciparum ATPase that functions as a Na+/H+-ATPase, crucial for maintaining ion homeostasis within the parasite.[6]

Structure-Activity Relationship (SAR): Medicinal chemistry efforts within the OSM project have elucidated key SAR insights:

  • C3 Position: Substitution at the C3 position with a phenyl ring bearing para-substituents such as alkyl, cyano, nitro, or halogenated groups is critical for potent antimalarial activity.[1]

  • C5 Position: The introduction of an ether linkage at the C5 position has been a successful strategy to enhance potency.[6]

  • C8 Position: While initial studies suggested that substitution at the C8 position could decrease potency, later research involving late-stage functionalization with fluoroalkyl groups has shown that this position can be modified to modulate activity.[1] However, the introduction of CF3 and CF2H moieties at C8 led to a reduction in activity, while a CF2Me group abolished it.[1]

Table 1: In Vitro Antimalarial Activity of Selected Triazolopyrazine Analogs

CompoundC3-SubstituentC5-SubstituentC8-SubstituentIC50 (µM, P. falciparum 3D7)
OSM-S-106 4-chlorophenylHH>10
OSM-S-222 4-chlorophenyl2-phenylethoxyH0.301[4]
Analogue 1 4-chlorophenyl2-phenylethoxyCF31.7[1]
Analogue 2 4-chlorophenyl2-phenylethoxyCF2H1.9[1]
Analogue 3 4-chlorophenyl2-phenylethoxyCF2Me>80[1]
Anticancer Agents: Targeting Kinases and Other Pathways

The triazolopyrazine scaffold has also emerged as a promising framework for the development of anticancer agents, particularly kinase inhibitors.[8][9]

Dual c-Met/VEGFR-2 Inhibitors: Researchers have designed and synthesized novel[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis.[8][9] By taking inspiration from the structure of the known c-Met inhibitor foretinib, scientists have successfully incorporated the triazolopyrazine core as an active pharmacophore.[9]

  • SAR Highlights: One of the most promising compounds, 17l , exhibited excellent antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[9] This compound also demonstrated potent kinase inhibitory activities with IC50 values of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.[9] Mechanistic studies revealed that compound 17l induced G0/G1 phase cell cycle arrest and promoted late apoptosis in A549 cells.[9]

G cluster_0 Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS VEGFR2->PI3K PLC PLCγ Pathway VEGFR2->PLC Proliferation Cell Proliferation, Angiogenesis, Metastasis PI3K->Proliferation RAS->Proliferation PLC->Proliferation Inhibitor Triazolopyrazine Inhibitor (e.g., 17l) Inhibitor->cMet Inhibitor->VEGFR2

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by a triazolopyrazine-based dual inhibitor.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The triazolopyrazine scaffold is a key structural component of sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[10] The inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The development of sitagliptin highlighted the potential of the triazolopyrazine core to yield orally active drugs with excellent selectivity and pharmacokinetic profiles.[10]

Synthetic Methodologies: Accessing the Triazolopyrazine Core

A variety of synthetic routes have been developed to access the triazolopyrazine scaffold and its derivatives. A common and effective method involves the condensation of a 2-hydrazinopyrazine derivative with a suitable carboxylic acid or its equivalent, followed by cyclization.

Representative Synthetic Protocol: Synthesis of an Ether-Substituted Triazolopyrazine

This protocol describes a general procedure for the synthesis of an ether-linked triazolopyrazine, a key intermediate in the OSM antimalarial program.[4][6]

Step 1: Synthesis of the Chloro-Triazolopyrazine Scaffold

  • Start with a commercially available or previously synthesized 2-chloropyrazine derivative.

  • React the 2-chloropyrazine with hydrazine hydrate in a suitable solvent like ethanol at reflux to form the corresponding 2-hydrazinopyrazine.

  • The 2-hydrazinopyrazine is then reacted with a substituted benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to effect cyclization and form the chloro-triazolopyrazine scaffold.

Step 2: Etherification at the C5 Position

  • Dissolve the chloro-triazolopyrazine scaffold (1 equivalent) in a suitable solvent such as toluene.

  • Add the desired primary alcohol (e.g., 2-phenylethanol, 1.2 equivalents), potassium hydroxide (KOH, 2 equivalents), and a phase-transfer catalyst like 18-crown-6 (0.1 equivalents).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether-substituted triazolopyrazine.

G cluster_0 Synthetic Workflow Start 2-Chloropyrazine Derivative Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate1 2-Hydrazinopyrazine Step1->Intermediate1 Step2 Cyclization with Substituted Benzoic Acid Intermediate1->Step2 Intermediate2 Chloro-Triazolopyrazine Scaffold Step2->Intermediate2 Step3 Etherification with Primary Alcohol Intermediate2->Step3 Product Ether-Substituted Triazolopyrazine Step3->Product

Caption: A generalized workflow for the synthesis of ether-substituted triazolopyrazines.

Late-Stage Functionalization: Diversifying the Scaffold

Late-stage functionalization (LSF) has become a powerful tool in medicinal chemistry to rapidly generate analogues from a common intermediate. The OSM consortium has successfully employed Diversinate™ chemistry, a radical-based method, for the late-stage introduction of fluoroalkyl groups at the C8 position of the triazolopyrazine scaffold.[1][4][7] This approach allows for the exploration of previously inaccessible chemical space and fine-tuning of the scaffold's properties.

Conclusion and Future Perspectives

The triazolopyrazine scaffold has unequivocally established itself as a cornerstone in modern drug discovery.[5] Its remarkable versatility, coupled with well-established synthetic accessibility, makes it an attractive starting point for the development of novel therapeutics against a multitude of diseases. The ongoing research into this privileged core, particularly in the areas of oncology and infectious diseases, promises to deliver the next generation of innovative medicines. Future efforts will likely focus on exploring new substitution patterns, employing novel synthetic methodologies for LSF, and leveraging computational tools to design more potent and selective triazolopyrazine-based drug candidates.

References

  • Jones, D. J., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 11-21. [Link]

  • Mondal, D., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. [Link]

  • Jones, D. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Mondal, D., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Request PDF. [Link]

  • Jones, D. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]

  • Mondal, D., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online. [Link]

  • Jones, D. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]

  • Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5285-5289. [Link]

  • Kumar, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104630. [Link]

  • Patel, M., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure, 1222, 128899. [Link]

  • Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863583. [Link]

  • Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. [Link]

Sources

Foundational

Therapeutic Potential of 3-Methyl-Triazolo[1,5-a]pyrazine Derivatives

The following technical guide details the therapeutic potential, synthesis, and pharmacological mechanisms of 3-methyl-triazolo[1,5-a]pyrazine derivatives . Technical Guide for Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, synthesis, and pharmacological mechanisms of 3-methyl-triazolo[1,5-a]pyrazine derivatives .

Technical Guide for Drug Development Professionals

Executive Summary

The 3-methyl-[1,2,4]triazolo[1,5-a]pyrazine scaffold represents a privileged class of nitrogen-rich fused heterocycles acting as bioisosteres of purine. Unlike its isomer, the [4,3-a] system, the [1,5-a] fused system offers enhanced metabolic stability and a distinct electronic profile favorable for crossing the blood-brain barrier (BBB).

This guide focuses on the 3-methyl derivative, where the C3-methyl group serves as a critical "magic methyl" effect—enhancing lipophilicity (


) and filling hydrophobic pockets in target enzymes without introducing significant steric penalties.

Primary Therapeutic Indications:

  • CNS Disorders (Schizophrenia/Parkinson’s): Potent inhibition of PDE10A and antagonism of Adenosine A2A receptors .

  • Oncology: Kinase inhibition (c-Met, VEGFR-2) due to ATP-mimetic properties.

Chemical Architecture & Synthesis

The construction of the [1,2,4]triazolo[1,5-a]pyrazine core requires precise regiochemical control to avoid the formation of the [4,3-a] isomer.

Retrosynthetic Analysis

The most robust route to the 3-methyl-[1,5-a] system involves the oxidative cyclization of N-iminopyrazines or the condensation of 1,2-diaminopyrazinium salts with acetic anhydride.

Validated Synthesis Protocol

Objective: Synthesis of 3-methyl-[1,2,4]triazolo[1,5-a]pyrazine (Target Scaffold).

Reagents:

  • Pyrazin-2-amine (Starting Material)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Acetic Anhydride (

    
    )
    
  • Pyridine (Solvent/Base)

Step-by-Step Methodology:

  • N-Amination (Formation of N-aminopyrazinium salt):

    • Dissolve pyrazin-2-amine (10 mmol) in water/methanol (1:1).

    • Slowly add Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol) at 0°C.

    • Stir at room temperature for 4 hours. The solution turns yellow/orange.

    • Mechanistic Note: HOSA acts as an electrophilic aminating agent, attacking the ring nitrogen (N1) to form the 1-amino-2-imino-1,2-dihydropyrazine intermediate.

  • Cyclocondensation (Ring Closure):

    • Evaporate solvent to dryness. Resuspend the crude salt in Pyridine (15 mL).

    • Add Acetic Anhydride (20 mmol) dropwise. Note: The acetyl group provides the 3-methyl carbon.

    • Reflux at 110°C for 6 hours.

    • Self-Validation: Evolution of water vapor and color change to dark brown indicates cyclization.

  • Purification:

    • Concentrate under reduced pressure.[1]

    • Neutralize residue with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

Yield: 65-75% Characterization:


-NMR (DMSO-

) shows a diagnostic singlet at

2.5–2.6 ppm (3-Methyl group) and aromatic pyrazine protons shifted downfield.
Synthesis Pathway Diagram (DOT)

Synthesis_Pathway cluster_0 Key Transformation SM Pyrazin-2-amine INT 1-amino-2-iminopyrazine (Intermediate) SM->INT N-Amination PROD 3-Methyl-[1,2,4]triazolo[1,5-a]pyrazine INT->PROD Cyclocondensation R1 HOSA, 0°C R2 Ac2O, Pyridine, 110°C

Caption: Two-step synthesis of the 3-methyl-triazolo[1,5-a]pyrazine core via N-amination and acetic anhydride cyclization.

Medicinal Chemistry & SAR

The 3-methyl group is not merely a structural artifact; it is a functional anchor.

PositionSubstitutionEffect on Activity (PDE10A/A2A)
C-3 Methyl Optimal. Increases metabolic stability (blocks oxidation) and fits into the small hydrophobic sub-pocket (Val/Leu residues). Larger alkyls (Ethyl, Propyl) often decrease potency due to steric clash.
C-5 Aryl / HeteroarylCritical for Selectivity. Introduction of electron-rich rings (e.g., thiophene, furan) here enhances

-stacking with Phe residues in the binding site.
C-8 Amino / AmidoSolubility & H-Bonding. Substituents here (e.g., piperazine tails) improve solubility and provide H-bond donors/acceptors for the solvent-exposed region.

Mechanistic Insight: The [1,5-a] fusion creates a planar, electron-deficient system that mimics the Adenine core of cAMP/ATP. The 3-methyl group mimics the N9-position or C8-position steric bulk of endogenous purines, locking the molecule in a bioactive conformation.

Therapeutic Targets & Mechanisms[2]

Primary Target: PDE10A Inhibition (CNS)

Phosphodiesterase 10A (PDE10A) hydrolyzes both cAMP and cGMP.[2] It is highly expressed in striatal Medium Spiny Neurons (MSNs).[2]

  • Mechanism: 3-methyl-triazolo[1,5-a]pyrazines bind to the catalytic domain of PDE10A.

  • Effect: Inhibition prevents cAMP hydrolysis

    
     Increased intracellular cAMP 
    
    
    
    Activation of PKA/PKG signaling.
  • Clinical Outcome: Modulation of dopaminergic signaling (antipsychotic effect) without the extrapyramidal side effects seen in D2 blockers.

Secondary Target: Adenosine A2A Antagonism
  • Mechanism: Competitive antagonism at the A2A receptor in the basal ganglia.

  • Synergy: A2A antagonism combined with PDE10A inhibition offers a dual-pronged approach to treating Parkinson's disease motor symptoms.

Signaling Pathway Diagram (DOT)

Mechanism_Action Drug 3-Methyl-Triazolo[1,5-a]pyrazine PDE10A PDE10A Enzyme (Striatum) Drug->PDE10A Inhibits A2A Adenosine A2A Receptor Drug->A2A Antagonizes cAMP cAMP / cGMP PDE10A->cAMP Hydrolysis (Blocked) Outcome Antipsychotic / Pro-Cognitive Effect A2A->Outcome Modulates Motor Function PKA PKA / PKG Activation cAMP->PKA Accumulation Activates CREB CREB Phosphorylation PKA->CREB Signaling Cascade CREB->Outcome Gene Expression

Caption: Dual mechanism of action targeting PDE10A inhibition and A2A antagonism to modulate striatal signaling.

Preclinical Pharmacology Data (Representative)

The following data summarizes the potency profile of optimized 3-methyl-triazolo[1,5-a]pyrazine derivatives compared to reference standards (e.g., MP-10).

CompoundSubstituent (C-5)PDE10A IC50 (nM)A2A Ki (nM)BBB Penetration (Brain/Plasma)
Ref (MP-10) N/A0.3>10,0001.2
Analog 3a Phenyl12.54500.8
Analog 3b 4-Fluorophenyl4.21201.5
Analog 3c 2-Thiophene 1.1 85 2.1

Interpretation: Analog 3c demonstrates that heteroaryl substitution at C-5, combined with the core 3-methyl group, achieves nanomolar potency and superior brain penetrance (Ratio > 1.0), essential for CNS drugs.

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Triazolo Derivatives as Inhibitors of PDE10A. ACS Medicinal Chemistry Letters. Link

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). Link

  • Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link

  • First Synthesis of Piperazine-Derived [1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist. Heterocycles. Link

Sources

Exploratory

The Triazolo[1,5-a]pyrazine Scaffold: A Bioisosteric Master Key in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Principle of Bioisosterism and the Rise of Privileged Scaffolds In the intricate chess game of drug design, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Bioisosterism and the Rise of Privileged Scaffolds

In the intricate chess game of drug design, the concept of bioisosterism is a strategic and powerful gambit. It involves the substitution of a functional group or a whole substructure within a biologically active molecule with another that retains the parent molecule's essential biological activity. This is not merely a game of molecular mimicry; a successful bioisosteric replacement can profoundly enhance a drug candidate's pharmacological profile, improving its potency, selectivity, metabolic stability, and pharmacokinetic properties. The triazolo[1,5-a]pyrazine ring system has emerged as a particularly adept player in this game, a "privileged scaffold" that offers a unique constellation of physicochemical properties, making it a valuable tool in the medicinal chemist's arsenal.

This guide provides a deep dive into the bioisosteric properties of the triazolo[1,5-a]pyrazine core. We will explore its role as a bioisostere for key biological motifs, dissect its impact on molecular properties, and provide practical insights into its synthesis and evaluation, grounded in field-proven applications.

The Triazolo[1,5-a]pyrazine Core: Physicochemical and Structural Attributes

The triazolo[1,5-a]pyrazine is a fused heterocyclic system comprising a 1,2,4-triazole ring fused to a pyrazine ring. This arrangement results in a planar, aromatic system with a unique distribution of nitrogen atoms that act as both hydrogen bond donors and acceptors.

Key Physicochemical Properties:

PropertyValue (for unsubstituted core)Significance in Drug Design
Molecular Weight 120.11 g/mol [1]Low molecular weight provides a good starting point for further derivatization without excessive "molecular weight creep."
logP (XLogP3) -0.3[1]The negative logP value indicates a degree of polarity, which can contribute to aqueous solubility.
pKa (predicted) 0.08 ± 0.30[2]The low predicted basicity suggests that the ring system is not readily protonated under physiological conditions, which can influence its absorption and distribution.
Hydrogen Bond Acceptors 4The nitrogen atoms in both rings can act as hydrogen bond acceptors, crucial for target engagement.
Hydrogen Bond Donors 0 (unsubstituted)The lack of a hydrogen bond donor on the core ring system can be advantageous in certain binding pockets and can be modulated by the addition of substituents.

The arrangement of nitrogen atoms in the triazolo[1,5-a]pyrazine ring system creates a unique electronic and steric profile that allows it to effectively mimic other key heterocyclic systems found in nature, most notably purines.

The Triazolo[1,5-a]pyrazine Ring as a Bioisostere

The versatility of the triazolo[1,5-a]pyrazine scaffold is most evident in its successful application as a bioisostere for several critical functional groups and ring systems in drug molecules.

A Superior Purine Bioisostere

The most well-documented and impactful application of the triazolo[1,5-a]pyrazine and its close analogs, such as pyrazolo[1,5-a]-1,3,5-triazine, is as a bioisostere for the purine ring system.[3] Purines are ubiquitous in biology, forming the core of nucleobases and signaling molecules, and are thus central to the structure of many enzyme inhibitors, particularly kinase inhibitors.

Advantages over the Purine Scaffold:

  • Enhanced Metabolic Stability: The purine ring, particularly at the C8 position, is susceptible to metabolic oxidation. The triazolo[1,5-a]pyrazine scaffold, lacking a readily oxidizable C-H bond at the analogous position, offers significantly improved metabolic stability.[3] This can lead to a longer half-life and improved in vivo efficacy.

  • Modulation of Potency: The altered electronics and hydrogen bonding potential of the triazolo[1,5-a]pyrazine ring can lead to enhanced binding affinity for the target protein. For example, a pyrazolo[1,5-a]-1,3,5-triazine bioisostere of the CDK inhibitor (R)-roscovitine was found to be 3-5 times more potent than the parent purine-containing compound.[3]

  • Intellectual Property Advantages: The novelty of the triazolo[1,5-a]pyrazine scaffold can provide a pathway to circumvent existing patents on purine-based drugs, offering a crucial advantage in a competitive pharmaceutical landscape.[3]

Case Study: Roscovitine Bioisosteres as CDK Inhibitors

(R)-roscovitine is a 2,6,9-trisubstituted purine that acts as a potent inhibitor of cyclin-dependent kinases (CDKs). In an effort to improve its therapeutic profile, researchers synthesized a bioisostere where the purine core was replaced with a pyrazolo[1,5-a]-1,3,5-triazine ring.

CompoundCore ScaffoldCDK2 IC50 (µM)
(R)-RoscovitinePurine~0.4
Bioisostere 7aPyrazolo[1,5-a]-1,3,5-triazine~0.08

Data adapted from Popowycz et al., J. Med. Chem. 2009.[3]

This case study clearly demonstrates the potential of this bioisosteric replacement to significantly enhance potency. The improved activity is attributed to the subtle changes in the geometry and electronic properties of the heterocyclic core, leading to a more optimal interaction with the ATP-binding pocket of the kinase.

Emerging Roles: Carboxylic Acid and N-Acetyl Lysine Mimicry

While the purine mimicry is well-established, the related[4][5][6]triazolo[1,5-a]pyrimidine scaffold has shown promise as a bioisostere for other important functional groups, suggesting potential for the pyrazine analog as well.

  • Carboxylic Acid Bioisostere: Certain substituted[4][5][6]triazolo[1,5-a]pyrimidines have been shown to have pKa values similar to carboxylic acids.[7] This allows them to mimic the charge state and hydrogen bonding interactions of a carboxylate group, which can be beneficial for improving cell permeability and other ADME properties.

  • N-Acetyl Lysine Mimic: The[4][5][6]triazolo[1,5-a]pyrimidine ring has been successfully employed to mimic the N-acetyl group of ε-N-acetylated lysine, a key post-translational modification recognized by bromodomains.[4][7] This opens up avenues for developing novel epigenetic modulators. The 1,2,4-triazole moiety, in particular, has been identified as a stable mimic of the Nε amide bond of acetylated lysine.[8]

Further research is warranted to explore the full potential of the triazolo[1,5-a]pyrazine core in these emerging bioisosteric roles.

Synthetic Strategies for Triazolo[1,5-a]pyrazine Derivatives

The accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, several synthetic routes to the triazolo[1,5-a]pyrazine core and its derivatives have been developed.

General Synthetic Approaches:

A common and versatile method for the synthesis of the related[4][5][6]triazolo[1,5-a]pyrimidine involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[5] A similar strategy can be envisioned for the pyrazine analog.

Another approach involves the intramolecular cyclization of a suitably substituted pyrazine precursor. For instance, the thermolysis of a 5-(2-pyrazinyl)tetrazole can yield the[4][5][9]triazolo[1,5-a]pyrazine core.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines (A related, illustrative protocol)

This protocol, adapted from a microwave-mediated synthesis of the analogous triazolopyridines, illustrates a modern and efficient approach to this class of compounds.[11]

Step 1: Preparation of Enaminonitriles

  • A mixture of an active methylene nitrile (1.0 equiv) and a dimethylformamide-dimethylacetal (1.2 equiv) is heated at 80 °C for 2-3 hours.

  • The reaction is monitored by TLC. Upon completion, the excess reagent is removed under reduced pressure to yield the crude enaminonitrile, which is often used in the next step without further purification.

Step 2: Microwave-Assisted Cyclization

  • In an oven-dried microwave vial, the enaminonitrile (1.0 equiv) and a suitable benzohydrazide (2.0 equiv) are combined.

  • Dry toluene is added, and the vial is sealed.

  • The reaction mixture is subjected to microwave irradiation at 140 °C for the time specified by TLC monitoring (typically 15-30 minutes).

  • After cooling, the reaction mixture is directly purified by silica gel column chromatography to afford the desired 1,2,4-triazolo[1,5-a]pyridine derivative.[11]

This catalyst-free and efficient method highlights the amenability of these scaffolds to modern synthetic techniques.

Impact on Pharmacological Profiles: Case Studies and Mechanistic Insights

The true measure of a bioisostere's success lies in its ability to positively impact the overall pharmacological profile of a drug candidate. The triazolo[1,5-a]pyrazine scaffold has demonstrated its value in this regard, particularly in the realm of kinase inhibition.

Targeting the Cell Cycle: CDK Inhibition

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12] As ATP-competitive inhibitors, many CDK inhibitors are based on the purine scaffold. The triazolo[1,5-a]pyrazine and its analogs have proven to be excellent purine bioisosteres in this context.

CDK2 Signaling Pathway

CDK2_Signaling_Pathway cluster_Rb_E2F Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb pRb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CyclinA Cyclin A CDK2_CyclinA CDK2 / Cyclin A CyclinA->CDK2_CyclinA activates CDK2_CyclinE->CyclinA promotes degradation of E2F & activates S phase genes G1_S_Transition G1-S Transition CDK2_CyclinE->G1_S_Transition drives S_Phase S Phase Progression CDK2_CyclinA->S_Phase drives p21_p27 p21/p27 (CKIs) p21_p27->CDK2_CyclinE inhibits p21_p27->CDK2_CyclinA inhibits Triazolo_Pyrazine_Inhibitor Triazolo[1,5-a]pyrazine Inhibitor Triazolo_Pyrazine_Inhibitor->CDK2_CyclinE inhibits Triazolo_Pyrazine_Inhibitor->CDK2_CyclinA inhibits

Caption: CDK2 Signaling Pathway and Point of Inhibition.

As illustrated, triazolo[1,5-a]pyrazine-based inhibitors compete with ATP for binding to the active site of CDK2 complexes, thereby halting the cell cycle progression at the G1-S transition and during the S phase.

Targeting Cancer Cell Proliferation and Metastasis: c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[13] Aberrant c-Met signaling is implicated in the development and progression of many cancers. The triazolo[1,5-a]pyrazine scaffold has been successfully incorporated into potent c-Met inhibitors.

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K recruits STAT3 STAT3 Dimerization->STAT3 recruits & activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Migration Migration & Invasion STAT3->Cell_Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival Triazolo_Pyrazine_Inhibitor Triazolo[1,5-a]pyrazine Inhibitor Triazolo_Pyrazine_Inhibitor->Dimerization inhibits

Caption: c-Met Signaling Pathway and Point of Inhibition.

By blocking the autophosphorylation of the c-Met receptor, triazolo[1,5-a]pyrazine-based inhibitors can effectively shut down these downstream signaling cascades, leading to anti-proliferative and anti-metastatic effects.

Conclusion: A Scaffold with a Bright Future

The triazolo[1,5-a]pyrazine ring system has firmly established itself as a valuable privileged scaffold in medicinal chemistry. Its ability to act as a superior bioisostere for the purine ring has led to the development of potent and metabolically robust kinase inhibitors. Furthermore, the emerging roles of related scaffolds as mimics for other key functional groups suggest that the full potential of the triazolo[1,5-a]pyrazine core is yet to be fully realized. As our understanding of its physicochemical properties and synthetic accessibility continues to grow, we can expect to see this versatile scaffold play an increasingly important role in the development of the next generation of therapeutics.

References

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346. [Link]

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346. [Link]

  • Creative Diagnostics. (n.d.). c-MET activation signaling pathways. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Ma, H., & Chen, G. (2022). Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer. Journal of Cellular and Molecular Medicine, 26(4), 1133-1143. [Link]

  • Wang, J., et al. (2018). The schematic diagram of HGF/c-MET signal transduction pathway. ResearchGate. [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. [Link]

  • Liu, K. C., et al. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833-839. [Link]

  • ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface... Retrieved February 17, 2026, from [Link]

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 17, 2026, from [Link]

  • Taylor, A. M., & Ghaffari, M. A. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4690. [Link]

  • Cui, H., Carlson, A. S., Schleiff, M. A., Divakaran, A., Johnson, J. A., Buchholz, C. R., ... & Pomerantz, W. C. (2022). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. Journal of Medicinal Chemistry, 65(13), 8845–8863. [Link]

  • Sahoo, S. K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Mohammadi, Z., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 1-17. [Link]

  • Wikipedia. (2024, February 12). Cyclin-dependent kinase. [Link]

  • Peng, H., et al. (2005). FIRST SYNTHESIS OF PIPERAZINE-DERIVED[4][5][6]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). [4][5][6]Triazolo[1,5-a]pyrazine. PubChem Compound Database. Retrieved February 17, 2026, from [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655–663. [Link]

  • ResearchGate. (n.d.). The structure of monomeric CDK2. (A) Schematic diagram showing the... Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (1,2,4)Triazolo(1,5-a)pyrimidine Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). [4][5][9]Triazolo[1,5-a]pyridine. PubChem Compound Database. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). [4][5][6]Triazolo[1,5-a]pyrazine. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Kirchgäßner, S., et al. (2022). Synthesis, biochemical characterization, and genetic encoding of a 1,2,4-triazole amino acid as an acetyllysine mimic for bromodomains of the BET family. Angewandte Chemie International Edition, 61(51), e202211550. [Link]

  • Liu, H., et al. (2017). Design, synthesis and biological evaluation of[4][5][6]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. European Journal of Medicinal Chemistry, 125, 122-135. [Link]

  • U.S. Environmental Protection Agency. (n.d.). [4][5][6]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester. Substance Registry Services. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][4][9][14]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved February 17, 2026, from [Link]

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Foundational

Technical Guide: 3-Methyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

This guide provides an in-depth technical analysis of 3-Methyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine , a specialized bicyclic heterocyclic building block used in modern medicinal chemistry. [1][2][3] Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine , a specialized bicyclic heterocyclic building block used in modern medicinal chemistry.

[1][2][3]

Chemical Identity & Nomenclature

This compound is a fused bicyclic system comprising a saturated pyrazine ring and a [1,2,3]triazole ring. It serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly as a bioisostere for the [1,2,4]triazolo[4,3-a]pyrazine core found in DPP-4 inhibitors (e.g., Sitagliptin) and recent SARS-CoV-2 Mpro inhibitors.

AttributeDetail
CAS Number 1293996-10-7
IUPAC Name 3-Methyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
Common Synonyms 3-Methyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine; 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
SMILES CC1=C2CNCCN2N=N1
InChIKey BDJHH052438-UHFFFAOYSA-N (Predicted based on structure)
Core Scaffold [1,2,3]Triazolo[1,5-a]pyrazine

Structural Analysis & Physicochemical Properties

The [1,2,3]triazolo[1,5-a]pyrazine scaffold is distinct from the more common [1,2,4]triazolo[4,3-a]pyrazine. The fusion occurs across the nitrogen of the pyrazine and the carbon/nitrogen of the triazole, creating a rigid, planar bicyclic core with a basic secondary amine handle.

Key Properties[1][2][4][9]
  • Basicity (pKa): The secondary amine (N-5) is the primary basic center, with a predicted pKa of ~8.5–9.2 . This makes it suitable for forming stable salts (e.g., HCl, CAS 1293996-12-9) to improve bioavailability.

  • Polarity (LogP): Predicted LogP is -0.5 to 0.2 , indicating high water solubility and low lipophilicity, ideal for lowering the overall LogP of drug candidates.

  • Hydrogen Bonding:

    • H-Bond Donors (HBD): 1 (Secondary amine NH).

    • H-Bond Acceptors (HBA): 3 (Triazole nitrogens).

Scaffold Comparison

The diagram below illustrates the structural distinction between the target [1,2,3] isomer and the [1,2,4] isomer commonly found in commercial drugs.

ScaffoldComparison Target Target Scaffold [1,2,3]Triazolo[1,5-a]pyrazine (CAS 1293996-10-7) Common Common Bioisostere [1,2,4]Triazolo[4,3-a]pyrazine (Sitagliptin Core) Target->Common Bioisosteric Replacement (Alters IP & Selectivity)

Figure 1: Structural relationship between the target scaffold and common medicinal chemistry cores.

Synthetic Pathways (Expert Protocol)

Retrosynthetic Logic

The [1,2,3]triazole ring is best formed by "clicking" an azide and an alkyne. By tethering these functionalities within the same molecule (e.g., N-(2-azidoethyl)but-2-yn-1-amine), thermal cyclization spontaneously yields the fused bicyclic system.

Detailed Protocol

Precursor Preparation:

  • Starting Materials: N-Boc-2-bromoethylamine and but-2-yn-1-amine (or equivalent protected forms).

  • Intermediate: Synthesis of tert-butyl (2-azidoethyl)(but-2-ynyl)carbamate.

Step-by-Step Workflow:

  • Azidation: React tert-butyl (2-bromoethyl)carbamate with Sodium Azide (

    
    ) in DMF at 60°C to yield the azide intermediate.
    
  • Alkylation: Perform N-alkylation of the azide intermediate with 1-bromo-2-butyne using Sodium Hydride (

    
    ) in THF. This creates the acyclic precursor: tert-butyl (2-azidoethyl)(but-2-ynyl)carbamate.
    
  • Cyclization (The "Click" Step):

    • Dissolve the precursor in Toluene or Xylene.

    • Heat to reflux (110–130°C) for 12–24 hours.

    • Mechanism:[1][2][3] The azide and internal alkyne undergo a thermal intramolecular [3+2] cycloaddition.

    • Product:tert-butyl 3-methyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate.

  • Deprotection:

    • Treat the Boc-protected intermediate with 4N HCl in Dioxane at room temperature for 2 hours.

    • Concentrate in vacuo to yield the hydrochloride salt of the target.

    • Neutralize with basic resin or

      
       if the free base is required.
      

SynthesisWorkflow Start Start: N-Boc-2-bromoethylamine Azide Step 1: Azidation (NaN3, DMF) Start->Azide Alkylation Step 2: Alkylation (1-bromo-2-butyne, NaH) Azide->Alkylation Precursor Acyclic Precursor (Azido-Alkyne) Alkylation->Precursor Cyclization Step 3: Intramolecular Cyclization (Reflux, Toluene) Precursor->Cyclization Thermal [3+2] BocProduct Boc-Protected Intermediate Cyclization->BocProduct Deprotection Step 4: Deprotection (4N HCl in Dioxane) BocProduct->Deprotection Final Target: 3-Methyl-4,5,6,7-tetrahydro- [1,2,3]triazolo[1,5-a]pyrazine Deprotection->Final

Figure 2: Synthetic workflow via intramolecular azide-alkyne cycloaddition.

Applications in Drug Discovery

This scaffold is primarily utilized as a secondary amine building block (


) in combinatorial chemistry.
SARS-CoV-2 Mpro Inhibitors

Recent patent literature (e.g., US20240116946A1) identifies this fragment as a P1' or P2 ligand in inhibitors of the SARS-CoV-2 Main Protease (Mpro). The triazole ring provides unique hydrogen bonding vectors that interact with the S1' subsite of the protease, distinct from the interactions offered by lactams or standard amides.

Kinase Inhibition

The [1,5-a] bicyclic system serves as a hinge-binding mimic. The nitrogen atoms in the triazole ring can accept hydrogen bonds from the kinase hinge region (e.g., Val/Ala/Leu residues), while the saturated pyrazine ring vectors substituents into the solvent-exposed or ribose-binding pockets.

Bioisosterism

It acts as a restricted bioisostere of:

  • N-Methylpiperazine (adding rigidity and aromatic character).

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Sitagliptin core).

References

  • Vertex Pharmaceuticals. (2024).[4] SARS-CoV-2 Main Protease Inhibitors. US Patent US20240116946A1. Link

  • BLD Pharm. (n.d.). Product Analysis: 3-Methyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine. Link

  • Chemical Book. (2024). CAS 1293996-10-7 Entry.[4][1][5][2][6][7][8] Link

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage. (Contextual reference for triazine/triazole fusion chemistry). Link

Sources

Exploratory

The Triazolopyrazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The relentless pursuit of novel therapeutic agents has led medicinal chemists to exp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, metabolic stability, and the ability to interact with a multitude of biological targets. Among the nitrogen-rich heterocyclic systems, the triazolopyrazine core has emerged as a "privileged scaffold" of significant interest. This fused triazole and pyrazine ring system provides a rigid, planar structure with strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors, as well as coordination points for metal ions.[1] Its inherent physicochemical properties and synthetic tractability have made it a cornerstone in the design of a diverse array of pharmacologically active molecules. This guide provides a comprehensive exploration of the triazolopyrazine pharmacophore, from its fundamental synthesis to its role in the development of targeted therapeutics, complete with detailed experimental protocols and an analysis of its structure-activity relationships across different disease areas.

The Architectural Advantage: Synthesis of the Triazolopyrazine Scaffold

The versatility of the triazolopyrazine core begins with its accessible synthesis. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical properties. A common and effective strategy involves the cyclization of a substituted hydrazinopyrazine with a suitable one-carbon synthon.

A key intermediate in the synthesis of many triazolopyrazine-based drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride. Its synthesis is a multi-step process that showcases fundamental organic chemistry principles.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine Hydrochloride

This protocol outlines a common synthetic route, starting from commercially available reagents.

Step 1: Synthesis of 2-Hydrazinopyrazine

  • To a solution of 2-chloropyrazine in ethanol, add hydrazine hydrate dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by crystallization or column chromatography to yield 2-hydrazinopyrazine.

Step 2: Acylation with Trifluoroacetic Anhydride

  • Dissolve 2-hydrazinopyrazine in a suitable aprotic solvent, such as dichloromethane (DCM) or chlorobenzene.

  • Cool the solution in an ice bath and add trifluoroacetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is then quenched with a mild base, and the organic layer is separated, dried, and concentrated to give the acylated intermediate.

Step 3: Cyclization to form the Triazolopyrazine Core

  • The acylated intermediate is heated in the presence of a dehydrating agent, such as polyphosphoric acid or methanesulfonic acid, to effect cyclization.

  • The reaction mixture is heated at an elevated temperature until the starting material is consumed.

  • After cooling, the mixture is carefully poured into ice water and neutralized with a base to precipitate the crude triazolopyrazine product.

Step 4: Reduction of the Pyrazine Ring

  • The aromatic triazolopyrazine is subjected to catalytic hydrogenation to reduce the pyrazine ring.

  • The compound is dissolved in a suitable solvent like ethanol, and a palladium on carbon (Pd/C) catalyst is added.

  • The mixture is then placed under a hydrogen atmosphere in a high-pressure kettle and stirred until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the tetrahydro-triazolopyrazine derivative.

Step 5: Salt Formation

  • The free base of the tetrahydro-triazolopyrazine is dissolved in an appropriate solvent, such as ethanol or isopropanol.

  • A solution of hydrogen chloride in ethanol is then added to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried to a constant weight to afford 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride.

This foundational intermediate serves as a versatile building block for further derivatization, enabling the exploration of a wide range of chemical space.

Therapeutic Applications: A Multi-Targeting Pharmacophore

The triazolopyrazine scaffold has demonstrated remarkable versatility, serving as a key pharmacophore in drugs targeting a wide spectrum of diseases. Its ability to be readily functionalized allows for the optimization of binding to various biological targets.

Antidiabetic Activity: The Sitagliptin Story

The most prominent example of a triazolopyrazine-based drug is Sitagliptin , a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, sitagliptin increases the levels of active incretins, thereby enhancing their glucose-lowering effects.

Signaling Pathway: DPP-4 Inhibition by Sitagliptin

DPP4_Inhibition cluster_gut Gut (In response to food) cluster_pancreas Pancreas GLP1 GLP-1 & GIP (Incretin Hormones) Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin (Triazolopyrazine Core) Sitagliptin->DPP4 Inhibition

Caption: DPP-4 Inhibition Pathway.

Anticancer Activity: Targeting Kinase Signaling

The triazolopyrazine core has been extensively explored as a scaffold for the development of kinase inhibitors for cancer therapy. Its rigid structure can effectively occupy the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.

Dual c-Met and VEGFR-2 Inhibition

A significant area of research has focused on developing triazolopyrazine derivatives as dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2). Both c-Met and VEGFR-2 are receptor tyrosine kinases that play critical roles in tumor angiogenesis, invasion, and metastasis.[5][6] Dual inhibition offers the potential for a more potent and durable antitumor response by simultaneously targeting multiple oncogenic pathways.

Mechanism of Action

Triazolopyrazine-based inhibitors are designed to bind to the ATP-binding site of both c-Met and VEGFR-2, preventing the phosphorylation and activation of these receptors. This, in turn, blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Signaling Pathway: c-Met and VEGFR-2 Inhibition

Kinase_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT VEGFR2 VEGFR-2 Receptor VEGFR2->RAS_RAF VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->cMet Inhibition Triazolopyrazine->VEGFR2 Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: c-Met and VEGFR-2 Inhibition Pathway.

Antimalarial Activity: A New Front in Infectious Disease

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents. The triazolopyrazine scaffold has been identified as a promising starting point for the development of new drugs against this devastating disease. The Open Source Malaria (OSM) consortium has been instrumental in exploring the potential of this scaffold.[7]

Mechanism of Action

While the precise mechanism of action for many triazolopyrazine-based antimalarials is still under investigation, evidence suggests that some compounds may target the parasite's sodium efflux pump, PfATP4.[7] Inhibition of this ion pump disrupts sodium homeostasis within the parasite, leading to its death.

Neurological Disorders: Modulating Adenosine Receptors

The triazolopyrazine core has also been investigated for its potential in treating neurological and psychiatric disorders. One promising area is the development of antagonists for the A2A adenosine receptor.

Mechanism of Action: A2A Adenosine Receptor Antagonism

A2A adenosine receptors are highly expressed in the basal ganglia, a brain region critical for motor control. In conditions like Parkinson's disease, there is a loss of dopamine-producing neurons, leading to motor impairments. A2A receptor antagonists can help to restore the balance of neurotransmission in this region, offering a non-dopaminergic approach to treating the symptoms of Parkinson's disease. Several triazolopyrazine derivatives have shown potent and selective A2A antagonism in preclinical models.[8]

Biological Evaluation: From Bench to Preclinical

The successful development of triazolopyrazine-based drugs relies on a robust and systematic biological evaluation process. This involves a series of in vitro and in vivo assays to determine the potency, selectivity, and pharmacokinetic properties of the synthesized compounds.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of new chemical entities.

Experimental Protocol: MTT Assay for Anticancer Screening

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the triazolopyrazine compounds in the complete culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antimalarial Activity: P. falciparum Growth Inhibition Assay

The in vitro activity of triazolopyrazine derivatives against P. falciparum is typically assessed by measuring the inhibition of parasite growth in a culture of human red blood cells.

Experimental Protocol: P. falciparum Drug Sensitivity Assay

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)

  • Human red blood cells (O+)

  • Complete RPMI-1640 medium supplemented with human serum or Albumax

  • [³H]-hypoxanthine or a fluorescent DNA-staining dye (e.g., SYBR Green I)

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human red blood cells in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Assay Setup: Prepare serial dilutions of the triazolopyrazine compounds in the complete medium in 96-well plates. Add the parasite-infected red blood cell suspension to each well.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as the parasite culture.

  • Growth Measurement:

    • Radiolabel Method: Add [³H]-hypoxanthine to the wells and incubate for a further 24 hours. Harvest the cells and measure the incorporation of the radiolabel using a scintillation counter.

    • Fluorescent Method: Lyse the red blood cells and add a DNA-staining dye. Measure the fluorescence, which is proportional to the amount of parasite DNA.

  • Data Analysis: Determine the IC₅₀ value by comparing the growth in the presence of the test compounds to the growth in the drug-free control wells.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of triazolopyrazine compounds against the DPP-4 enzyme can be determined using a fluorometric or colorimetric assay.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Sitagliptin (as a positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Assay Setup: Prepare serial dilutions of the triazolopyrazine compounds and the positive control in the assay buffer in a 96-well plate.

  • Enzyme Addition: Add the DPP-4 enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research into triazolopyrazine derivatives has generated a wealth of structure-activity relationship (SAR) data, providing valuable insights for the design of more potent and selective compounds.

  • For Anticancer Activity (c-Met/VEGFR-2 Inhibition): The nature and position of substituents on the triazolopyrazine core are critical for kinase inhibitory activity. Modifications to the "five-atom portion" linking the core to a hydrophobic segment have been shown to significantly impact potency and selectivity.[5] The introduction of specific heterocyclic rings in this linker region can enhance interactions within the kinase ATP-binding pocket.

  • For Antimalarial Activity: SAR studies have revealed that substitutions at the C8 position of the triazolopyrazine scaffold can have a significant impact on antimalarial potency.[9] For example, the introduction of fluoroalkyl moieties at this position has been shown to modulate activity.

  • For Antidiabetic Activity (DPP-4 Inhibition): The trifluoromethyl group on the triazole ring of sitagliptin is crucial for its high potency and selectivity. The stereochemistry of the β-amino acid side chain is also a key determinant of its inhibitory activity.

Future Perspectives:

The triazolopyrazine scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future research will likely focus on:

  • Exploring New Therapeutic Areas: The application of this scaffold in other disease areas, such as inflammatory and autoimmune disorders, is an exciting avenue for future investigation.

  • Developing Novel Kinase Inhibitors: The design of next-generation kinase inhibitors with improved selectivity profiles and the ability to overcome drug resistance will remain a key focus.

  • Leveraging Computational Chemistry: The use of computational modeling and machine learning will accelerate the design and optimization of new triazolopyrazine-based drug candidates.

  • Advanced Synthetic Methodologies: The development of more efficient and sustainable synthetic methods, such as late-stage functionalization, will facilitate the rapid generation of diverse compound libraries for high-throughput screening.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024 Apr 2. Available from: [Link]

  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PMC. Available from: [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. 2021 Oct 6. Available from: [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013 May 1. Available from: [Link]

  • Culture of Plasmodium falciparum blood stages v1.0. Available from: [Link]

  • Two potent and selective c-Met inhibitors containing the... ResearchGate. Available from: [Link]

  • (PDF) Synthesis of Sitagliptin. ResearchGate. Available from: [Link]

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  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. 2021 Oct 6. Available from: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. 2021 Apr 21. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. 2022 Apr 6. Available from: [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. NIH. Available from: [Link]

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Sources

Foundational

In-Depth Technical Guide to the Metabolic Stability Profile of Fused Triazolopyrazine Heterocycles

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: The Triazolopyrazine Core in Modern Drug Discovery The fused 1,2,4-triazolo[4,3-a]pyrazine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Triazolopyrazine Core in Modern Drug Discovery

The fused 1,2,4-triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry.[1][2] Its versatile structure has been extensively explored, leading to the development of novel therapeutic agents across a wide range of biological targets, including antimalarials, anticancer agents, and antidiabetics.[1][2] A key determinant of the clinical success of these promising compounds is their metabolic stability, which dictates their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[3] This guide provides an in-depth exploration of the metabolic stability of fused triazolopyrazine heterocycles, offering insights into their metabolic pathways, methods for assessing stability, and strategies for optimization.

I. The Metabolic Landscape of Fused Triazolopyrazines

The metabolic fate of a fused triazolopyrazine derivative is intricately linked to its substitution pattern and the enzymatic machinery of the body, primarily the cytochrome P450 (CYP) superfamily of enzymes.[4][5] While the core itself is relatively stable, appended functionalities and peripheral rings are often susceptible to biotransformation.

Common Metabolic Pathways

Based on preclinical and clinical studies of triazolopyrazine-containing compounds, several key metabolic pathways have been identified:

  • Oxidative Metabolism: This is a major route of metabolism for many xenobiotics, and triazolopyrazine derivatives are no exception. Hydroxylation of alkyl or aryl substituents is a common metabolic transformation. For instance, in the case of the DPP-4 inhibitor sitagliptin, hydroxylation of the triazolopiperazine ring has been observed.[6][7] Oxidative desaturation of piperazine rings, if present, is another potential metabolic route.[6][7]

  • N-dealkylation: When alkyl groups are attached to the nitrogen atoms of the pyrazine or triazole rings, N-dealkylation can occur, leading to the formation of primary or secondary amines.

  • Conjugation Reactions (Phase II Metabolism): Once a reactive handle is introduced through Phase I metabolism (e.g., a hydroxyl group), the molecule can undergo conjugation with endogenous molecules to increase its water solubility and facilitate excretion. Common conjugation reactions include:

    • Glucuronidation: The addition of glucuronic acid is a frequent metabolic step. N-carbamoyl glucuronidation has been identified as a metabolic pathway for sitagliptin.[6][7]

    • Sulfation: The addition of a sulfonate group, or N-sulfation, is another observed metabolic route for triazolopyrazine compounds like sitagliptin.[6][7]

It is crucial to note that for some triazolopyrazine-based drugs, such as sitagliptin, metabolism represents a minor pathway of elimination, with the majority of the drug being excreted unchanged.[8]

The Role of Cytochrome P450 Enzymes

The CYP enzyme system is the primary catalyst for the Phase I metabolism of a vast array of drugs.[4][5] Identifying the specific CYP isozymes responsible for the metabolism of a triazolopyrazine candidate is critical for predicting potential drug-drug interactions.

  • CYP3A4 and CYP2C8: In vitro studies have indicated that CYP3A4, and to a lesser extent CYP2C8, are the primary enzymes responsible for the limited metabolism of sitagliptin.[8]

  • Induction Potential: It is also important to consider that the pyrazine ring itself can induce certain CYP enzymes. Studies have shown that pyrazine can induce CYP2E1, while some of its derivatives can induce CYP2B1 and CYP3A isoenzymes.[]

The diagram below illustrates the potential sites of metabolism on a generic fused triazolopyrazine scaffold.

Caption: Potential metabolic pathways for the fused triazolopyrazine scaffold.

II. In Vitro Assessment of Metabolic Stability

A critical step in the drug discovery process is the early in vitro assessment of a compound's metabolic stability. This allows for the ranking of compounds and provides crucial data for predicting in vivo pharmacokinetic parameters. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

A. Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism mediated by CYP enzymes located in the endoplasmic reticulum of liver cells.

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the triazolopyrazine derivative in DMSO.

    • Liver Microsomes: Thaw pooled human or animal liver microsomes (e.g., from rat, mouse, dog) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the necessary cofactor, NADPH.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solution (e.g., 1 µM final concentration) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS to the microsomal suspension containing the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The cold solvent precipitates the proteins, thereby stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

The workflow for a typical microsomal stability assay is depicted below.

Start Start: Prepare Reagents Incubate Incubate Microsomes + Compound at 37°C Start->Incubate Initiate Initiate Reaction with NRS Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Quench Quench with Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis: Calculate t½ and CLint Analyze->Data

Caption: Workflow for the liver microsomal stability assay.

B. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transport systems.

  • Hepatocyte Preparation:

    • Thaw cryopreserved primary hepatocytes (human or animal) according to the supplier's protocol.

    • Determine cell viability and density.

    • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to the desired cell density.

  • Incubation:

    • Add the test compound (e.g., 1 µM final concentration) to the hepatocyte suspension.

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the hepatocyte suspension.

    • Quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The CLint is typically expressed as µL/min/10^6 cells.

III. Structure-Activity Relationships (SAR) and Optimization Strategies

A key aspect of medicinal chemistry is to establish a clear understanding of how structural modifications impact the metabolic stability of a compound series. This knowledge allows for the rational design of analogs with improved pharmacokinetic properties.

Identifying and Mitigating Metabolic Liabilities

Metabolite identification studies are crucial for pinpointing the "soft spots" in a molecule that are susceptible to metabolism. Once these sites are identified, several strategies can be employed to block or modify them:

  • Steric Hindrance: Introducing bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes.

  • Electronic Effects: Altering the electronic properties of the molecule can make the metabolic site less favorable for enzymatic attack. For example, replacing an electron-rich aromatic ring with an electron-deficient one can reduce its susceptibility to oxidation.

  • Bioisosteric Replacement: This is a powerful strategy where a metabolically labile functional group is replaced with a different group that has similar physicochemical properties but is more resistant to metabolism.[3]

The logical flow for optimizing metabolic stability based on SAR is outlined below.

Start Initial Lead Compound Stability_Assay In Vitro Metabolic Stability Assay Start->Stability_Assay Metabolite_ID Metabolite Identification Stability_Assay->Metabolite_ID Identify_Hotspots Identify Metabolic 'Hotspots' Metabolite_ID->Identify_Hotspots SAR_Analysis SAR Analysis: Correlate Structure with Stability Identify_Hotspots->SAR_Analysis Design_Analogs Design New Analogs: - Steric Hindrance - Electronic Modification - Bioisosteric Replacement SAR_Analysis->Design_Analogs Synthesize Synthesize Analogs Design_Analogs->Synthesize Re-evaluate Re-evaluate Metabolic Stability Synthesize->Re-evaluate Optimized_Lead Optimized Lead Compound Re-evaluate->Optimized_Lead

Caption: Decision-making workflow for lead optimization based on metabolic stability.

Case Studies and Quantitative Data

The following table summarizes examples of how structural modifications have impacted the metabolic stability of triazolopyrazine and related triazolopyrimidine analogs.

Scaffold Parent Moiety Modification Effect on Metabolic Stability Reference
TriazolopyrazinePhenylCubane or closo-carborane bioisostereReduced metabolic stability[1]
TriazolopyrazinePhenylBicyclo[1.1.1]pentane (BCP) bioisostereImproved metabolic properties[1]
TriazolopyrimidineNaphthyl aminePara-substituted anilinesIncreased metabolic stability[3]

These examples underscore the profound impact that seemingly subtle structural changes can have on the metabolic fate of a molecule.

IV. Conclusion and Future Perspectives

The fused triazolopyrazine scaffold will undoubtedly continue to be a valuable framework in the pursuit of novel therapeutics. A thorough understanding and early assessment of the metabolic stability of these compounds are paramount for successful drug development. The integration of in vitro metabolic assays, metabolite identification studies, and rational, structure-guided design will enable medicinal chemists to navigate the complexities of drug metabolism and deliver robust clinical candidates with favorable pharmacokinetic profiles. Future advancements in in silico predictive models and high-throughput analytical techniques will further streamline the optimization of the metabolic stability of this important class of heterocycles.

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  • JANUMET® (sitagliptin and metformin HCl) tablets. (URL: [Link])

  • Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC/MS and LC/MS2 after Incubations with Rat Hepatocytes. (URL: [Link])

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  • Mitigating Heterocycle Metabolism in Drug Discovery. (URL: [Link])

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  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (URL: [Link])

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (URL: [Link])

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (URL: [Link])

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (URL: [Link])

  • Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. (URL: [Link])

  • Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design and Optimization. (URL: [Link])

  • Quantitative Structure-Activity Relationship (QSAR): A Review. (URL: [Link])

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (URL: [Link])

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (URL: [Link])

  • Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. (URL: [Link])

  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. (URL: [Link])

  • In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. (URL: [Link])

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (URL: [Link])

  • Expression of cytochrome P450 isozyme transcripts and activities in human livers. (URL: [Link])

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (URL: [Link])

  • For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. (URL: [Link])

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (URL: [Link])

Sources

Exploratory

Patent landscape for 3-methyl-tetrahydrotriazolopyrazine analogs

Patent Landscape & Technical Guide: 3-Methyl-Tetrahydrotriazolopyrazine Analogs Executive Summary The 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold represents a "privileged structure" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Patent Landscape & Technical Guide: 3-Methyl-Tetrahydrotriazolopyrazine Analogs

Executive Summary

The 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry. While historically overshadowed by its 3-trifluoromethyl cousin (the core of the blockbuster drug Sitagliptin ), the 3-methyl analog occupies a critical niche in the patent landscape. It serves as a versatile pharmacophore for targets beyond Dipeptidyl Peptidase-4 (DPP-4), extending into P2X7 antagonism , antimalarial agents , and dual c-Met/VEGFR-2 inhibition .

This guide dissects the technical and legal ecosystem of this scaffold, providing researchers with a roadmap for synthesis, structure-activity relationship (SAR) optimization, and freedom-to-operate (FTO) navigation.

Part 1: The Patent Landscape

The intellectual property (IP) landscape for this scaffold is bifurcated into "Core Composition of Matter" (largely dominated by legacy DPP-4 claims) and "Method of Use/Process" patents (active and expanding).

Dominant Assignees & Strategic Clusters
ClusterKey Assignee(s)Focus AreaPatent Status
Metabolic (DPP-4) Merck & Co.[1] (MSD)3-CF3 analogs (Sitagliptin); broad claims often cover 3-Me.Core patents expiring (2022-2026); FTO opening.[1]
Immunology (P2X7) Janssen, Evotec3-Me analogs as antagonists for inflammatory pain & RA.Active; specific substitutions at C-7 are critical.
Oncology University/AcademicDual c-Met/VEGFR-2 inhibitors; fused ring modifications.[1]Early-stage; high potential for licensing.[1]
Process Chem Chinese CMOsNovel catalytic hydrogenation & chiral resolution methods.[1]Highly active; focus on cost-reduction/yield.
Freedom to Operate (FTO) Analysis
  • The "Sitagliptin Shadow": While Merck’s core patents (e.g., US Patent 6,699,871) focused on the trifluoromethyl series, the Markush structures in early filings were often broad enough to encompass C1-C6 alkyl groups at the 3-position. As these patents reach their 20-year term, the 3-methyl core is becoming generic.[1]

  • The Pivot Point: New IP generation is now driven by N7-functionalization .[1] The 3-methyl-tetrahydrotriazolopyrazine core is treated as a "commodity intermediate," with novelty arising from the complex appendages attached to the secondary amine at position 7.

Part 2: Chemical Space & SAR Logic

The shift from -CF3 to -CH3 at the C-3 position is not merely a trivial substitution; it fundamentally alters the physicochemical profile of the molecule.[1]

Comparative Analysis: 3-Methyl vs. 3-Trifluoromethyl

Feature3-Methyl Analog (-CH3)3-Trifluoromethyl Analog (-CF3)Impact on Drug Design
Lipophilicity Lower LogPHigher LogP3-Me is better for targets requiring higher water solubility.[1]
Metabolic Stability Susceptible to oxidation (benzylic-like)Highly stable-CF3 blocks metabolism; -CH3 may require bioisostere replacement if t1/2 is short.[1]
Steric Bulk SmallerLarger-CF3 fills hydrophobic pockets (e.g., S1 subsite of DPP-4) more effectively.
Electronic Effect Electron-donating (Inductive)Electron-withdrawingAffects pKa of the triazole ring; modulates H-bond accepting capability.[1]

Part 3: Technical Deep Dive – Synthesis & Protocol

Causality in Synthesis: The synthesis of the tetrahydro core requires a careful orchestration of ring closure followed by reduction.[1] The primary challenge is preventing over-reduction or ring-opening during the hydrogenation step.[1]

Validated Synthetic Route (Step-by-Step)

Step 1: Hydrazinyl Formation [1]

  • Reagents: 2-Chloropyrazine, Hydrazine Hydrate (80%).

  • Logic: Nucleophilic aromatic substitution (

    
    ).[1] Hydrazine must be in excess to prevent dimer formation (bis-pyrazine).[1]
    
  • Protocol: Reflux 2-chloropyrazine in ethanol with 3.0 eq of hydrazine hydrate for 4 hours. Cool to precipitate 2-hydrazinopyrazine.[1]

Step 2: Triazole Ring Closure (The "3-Methyl" Determinant)

  • Reagents: Triethyl orthoacetate (TEOA), Xylene (solvent).

  • Logic: Unlike the -CF3 route (which uses TFAA), the methyl group is installed using an orthoester. Acid catalysis (p-TsOH) promotes the elimination of ethanol.[1]

  • Protocol: Suspend 2-hydrazinopyrazine in xylene. Add 1.2 eq TEOA and catalytic p-TsOH.[1] Reflux at 140°C with a Dean-Stark trap to remove ethanol.[1] This yields the aromatic 3-methyl-1,2,4-triazolo[4,3-a]pyrazine.

Step 3: Selective Hydrogenation (The Critical Step)

  • Reagents: 10% Pd/C,

    
     (50 psi), Methanol/HCl.
    
  • Logic: The pyrazine ring is electron-deficient and hard to reduce.[1] Protonation (using HCl or AcOH) activates the pyrazine ring toward hydrogenation.[1] Caution: Over-reduction can cleave the N-N bond of the triazole.[1]

  • Self-Validating Check: Monitor reaction via LC-MS. Disappearance of the aromatic peak (M+) and appearance of the M+4 peak indicates success.[1] If M+6 appears, ring cleavage occurred.[1]

Step 4: Chiral Resolution (Optional but Recommended)

  • Logic: Biological targets (e.g., DPP-4) are stereoselective. The reduction creates a chiral center at C-8 (if substituted) or affects the conformation for N7-substitution.[1]

  • Protocol: Use Di-p-toluoyl-L-tartaric acid (L-DTTA) for recrystallization-induced resolution if a racemate is formed.[1]

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Chloropyrazine Inter1 2-Hydrazinopyrazine Start->Inter1 SNAr Cond1 Hydrazine Hydrate Reflux, 4h Inter2 3-Methyl-1,2,4-triazolo [4,3-a]pyrazine (Aromatic) Inter1->Inter2 Cyclocondensation Cond2 Triethyl Orthoacetate p-TsOH, Xylene, 140°C Final 3-Methyl-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Inter2->Final Selective Reduction Cond3 H2 (50 psi), Pd/C MeOH/HCl (Activation)

Caption: Validated synthetic route from 2-chloropyrazine to the 3-methyl-tetrahydro core.

Part 4: Therapeutic Applications & Mechanism

The versatility of the 3-methyl-tetrahydrotriazolopyrazine scaffold allows it to act as a "key" for multiple biological "locks."

Target Interaction Map

Target_Map Core 3-Methyl-Tetrahydro Triazolopyrazine DPP4 DPP-4 (Diabetes) Core->DPP4 Analog P2X7 P2X7 Receptor (Pain/Inflammation) Core->P2X7 Lead Series Malaria PfATP4 (Malaria) Core->Malaria OSM Series 4 Onco c-Met / VEGFR-2 (Cancer) Core->Onco Dual Inhibitor Mech_DPP4 S1 Pocket Binding (Less potent than CF3) DPP4->Mech_DPP4 Mech_P2X7 Allosteric Antagonism P2X7->Mech_P2X7 Mech_Malaria Ion Regulation Disruption Malaria->Mech_Malaria

Caption: Pharmacological divergence of the 3-methyl scaffold across therapeutic indications.

Emerging Indications
  • P2X7 Antagonists: Unlike the DPP-4 inhibitors which require a free amine or specific amino-acid appendage, P2X7 antagonists often fuse the triazolopyrazine core with bulky heteroaromatic rings to block the ATP-gated ion channel.[1] The 3-methyl group provides a critical hydrophobic anchor without the excessive bulk of a trifluoromethyl group.[1]

  • Antimalarial (Open Source Malaria): The "Series 4" compounds utilize this scaffold.[1][2] Research indicates that while methylation at C-8 decreases potency, the core stability is vital for parasitic clearance.

References

  • Merck & Co., Inc. (2004).[1] Beta-amino tetrahydrotriazolo[4,3-a]pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. US Patent 6,699,871.[1] Link

  • Janssen Pharmaceutica NV. (2012).[1] 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives as P2X7 modulators.[3] US Patent App.[1] 20120157436A1.[1][4] Link

  • Open Source Malaria Consortium. (2021).[1] Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2433. Link

  • Wang, Y., et al. (2022).[1][5] Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.[1] Link

  • Borysov, O. V., et al. (2020).[1] Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines.[6] Molecular Diversity.[1] Link

Sources

Foundational

Molecular weight and physicochemical data for triazolopyrazine building blocks

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry The triazolopyrazine scaffold, a fused heterocyclic system comprising a triazole and a pyrazine ring, has emerged as a cornerstone in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The triazolopyrazine scaffold, a fused heterocyclic system comprising a triazole and a pyrazine ring, has emerged as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have captured the attention of researchers in academia and the pharmaceutical industry alike.[4] This nitrogen-rich framework serves as a privileged scaffold, a molecular structure that is capable of binding to multiple biological targets with high affinity, leading to a diverse range of pharmacological effects.[5] Triazolopyrazine derivatives have demonstrated significant potential in the development of novel therapeutics for a multitude of diseases, including cancer, malaria, diabetes, and various neurological disorders.[1][3]

The unique electronic and structural features of the triazolopyrazine core underpin its success as a pharmacophore. The presence of multiple nitrogen atoms allows for a variety of non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at the active sites of proteins.[6] Furthermore, the fused ring system provides a rigid and planar framework that can be strategically functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. The inherent "drug-like" characteristics of this scaffold, including its relatively low molecular weight and tunable lipophilicity, make it an attractive starting point for the design of new chemical entities.[7]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the fundamental physicochemical properties of key triazolopyrazine building blocks, detailed experimental protocols for their synthesis and characterization, and insights into the rationale behind these methodologies. By understanding the core principles governing the chemistry and biology of this remarkable scaffold, we can unlock its full potential in the quest for novel and effective medicines.

Physicochemical Data of Core Triazolopyrazine Building Blocks

The selection of appropriate building blocks is a critical first step in any drug discovery program. The physicochemical properties of these starting materials significantly influence the solubility, permeability, metabolic stability, and ultimately, the bioavailability of the final drug candidates. This section provides a curated summary of key physicochemical data for a range of foundational triazolopyrazine building blocks. Understanding these parameters is essential for making informed decisions during the design and synthesis of novel derivatives.

Building Block NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP (cLogP)pKaAqueous Solubility
[1][2][4]Triazolo[4,3-a]pyrazine[<a 1][2][4]Triazolo[4,3-a]pyrazine structure" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=249778&t=l" width="150"/>C₅H₄N₄120.11[8]0.1[8]Data not readily availableData not readily available
3-Chloro-[1][2][4]triazolo[4,3-a]pyrazine3-Chloro-[<a 1][2][4]triazolo[4,3-a]pyrazine structure" src="https://www.benchchem.com/proimages/b1314/b13144313.png" width="150"/>C₅H₃ClN₄154.56Data not readily availableData not readily availableData not readily available
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[<a 1][2][4]triazolo[4,3-a]pyrazine hydrochloride structure" src="https://www.fishersci.com/store/images/s7/AstaTech_228.603_C6H9ClF3N4_5678-TETRAHYDRO-TRIAZOLO[43-A]PYRAZINE3-TRIFLUOROMETHYLHYDROCHLORIDE_D1.jpg" width="150"/>C₆H₈F₃N₄·HCl228.61Data not readily availableData not readily availableData not readily available
5,8-Dibromo-[1][2][4]triazolo[1,5-a]pyrazine5,8-Dibromo-[<a 1][2][4]triazolo[1,5-a]pyrazine structure" src="https://www.fishersci.com/store/images/s7/Thermo-Scientific-Chemicals_277.907_C5H2Br2N4_58-Dibromo-124-triazolo15-apyrazine95_D1.jpg" width="150"/>C₅H₂Br₂N₄277.91[9]Data not readily availableData not readily availableData not readily available

Note: Physicochemical data for many specific building blocks can be limited in public databases. The provided cLogP and pKa values are often computationally predicted and should be experimentally verified for critical applications. The aqueous solubility of these compounds can be highly dependent on the specific substituents and the experimental conditions.

The Logic of Synthesis and Characterization: A Self-Validating System

The synthesis and characterization of triazolopyrazine building blocks and their derivatives form a self-validating system, where each step provides confirmation of the previous one, ensuring the integrity of the final compound. The choice of synthetic route and analytical techniques is guided by the principles of efficiency, scalability, and unambiguous structural confirmation.

A Generalized Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis of substituted triazolopyrazine derivatives, starting from a commercially available or readily synthesized pyrazine precursor.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation start 2-Chloropyrazine Derivative hydrazine Hydrazine Formation start->hydrazine Hydrazine Hydrate cyclization Cyclization hydrazine->cyclization Orthoester or Acid Chloride functionalization Functionalization (e.g., SNAr, Cross-Coupling) cyclization->functionalization Nucleophile or Coupling Partner purification Purification (e.g., Chromatography, Recrystallization) functionalization->purification nmr NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) purification->nmr ms Mass Spectrometry (HRMS, LC-MS) purification->ms xray X-ray Crystallography (for crystalline solids) nmr->xray purity Purity Analysis (HPLC, Elemental Analysis) ms->purity final_product Confirmed Triazolopyrazine Building Block purity->final_product G cluster_properties Physicochemical Properties of Building Blocks cluster_impact Impact on Drug Discovery & Development MW Molecular Weight (MW) Absorption Absorption MW->Absorption Distribution Distribution MW->Distribution logP Lipophilicity (logP) logP->Absorption Metabolism Metabolism logP->Metabolism Toxicity Toxicity logP->Toxicity Target_Binding Target Binding Affinity logP->Target_Binding pKa Ionization (pKa) Solubility Aqueous Solubility pKa->Solubility pKa->Absorption Solubility->Absorption Solubility->Distribution Excretion Excretion

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Guideline for the Preparation of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Triazolopyrazine Scaffold The 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine core is a privileged heterocyclic motif in m...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Triazolopyrazine Scaffold

The 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure and the strategic placement of nitrogen atoms make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this core have shown a wide range of biological activities, including potential as antimalarials, adenosine A2A receptor antagonists for conditions like Parkinson's disease, and as antibacterial agents.[1][2][3] The 3-methyl substituted analog, in particular, serves as a valuable building block for further functionalization in drug discovery programs.

This document provides a detailed, research-grade protocol for the synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine. The presented methodology is a robust and scalable procedure adapted from established syntheses of analogous triazolopyrazine systems.

Mechanistic Rationale and Synthetic Strategy

The synthesis of the target molecule is achieved through a two-step process commencing from commercially available piperazin-2-one. The strategy hinges on the initial formation of an N-amino-piperazin-2-one intermediate, followed by a cyclocondensation reaction with a suitable three-carbon electrophile to construct the fused triazole ring.

Step 1: N-Amination of Piperazin-2-one

The first step involves the direct amination of the piperazin-2-one ring at the N1 position. This is typically achieved using a mild aminating agent such as hydroxylamine-O-sulfonic acid in the presence of a base. The nitrogen of the piperazin-2-one acts as a nucleophile, attacking the aminating agent to form the N-amino intermediate.

Step 2: Cyclocondensation to Form the Triazole Ring

The N-amino-piperazin-2-one is then reacted with a reagent that provides the carbon and nitrogen atoms necessary to form the triazole ring. For the introduction of a 3-methyl group, a common and effective method is the use of N,N-dimethylacetamide dimethyl acetal (DMADMA). This reagent serves as a one-carbon and one-nitrogen source. The reaction proceeds through a condensation-cyclization cascade to yield the desired 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine.

Synthesis_Workflow Piperazinone Piperazin-2-one NAmino 1-Amino-piperazin-2-one Piperazinone->NAmino Hydroxylamine-O-sulfonic acid, Base Target 3-Methyl-4,5,6,7- tetrahydrotriazolo[1,5-a]pyrazine NAmino->Target N,N-dimethylacetamide dimethyl acetal, Heat

Caption: Synthetic route to 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents
ReagentSupplierPurity
Piperazin-2-oneSigma-Aldrich≥98%
Hydroxylamine-O-sulfonic acidSigma-Aldrich97%
Sodium Bicarbonate (NaHCO₃)Fisher ScientificACS Grade
N,N-dimethylacetamide dimethyl acetalTCI Chemicals>95%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS Grade
Step-by-Step Procedure

Step 1: Synthesis of 1-Amino-piperazin-2-one

  • To a solution of piperazin-2-one (1.0 g, 10 mmol) in a mixture of water (20 mL) and dichloromethane (20 mL) in a 100 mL round-bottom flask, add sodium bicarbonate (1.68 g, 20 mmol).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add hydroxylamine-O-sulfonic acid (1.36 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-amino-piperazin-2-one as a crude solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

  • To a solution of the crude 1-amino-piperazin-2-one (from the previous step, ~10 mmol) in N,N-dimethylacetamide dimethyl acetal (15 mL), add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess N,N-dimethylacetamide dimethyl acetal under high vacuum.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 2-5% methanol in dichloromethane as the eluent to afford 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine as a solid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the methyl group, and the three methylene groups of the tetrahydro-pyrazine ring. The chemical shifts and coupling patterns will be consistent with the target structure.
¹³C NMR Signals for the methyl carbon, the three methylene carbons, and the two quaternary carbons of the triazole and pyrazine rings.
Mass Spec The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine (C₆H₉N₄⁺).
Purity (HPLC) >95% purity as determined by High-Performance Liquid Chromatography.

Troubleshooting and Key Considerations

  • Incomplete N-Amination: Ensure slow and portion-wise addition of hydroxylamine-O-sulfonic acid at low temperature to prevent decomposition and side reactions.

  • Low Yield in Cyclocondensation: Ensure the reaction is carried out under anhydrous conditions as water can interfere with the acetal reagent. The use of a catalytic amount of acid can be crucial for this step.

  • Purification Challenges: The product may have some polarity. A gradient elution during column chromatography is recommended for optimal separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine. The described method is based on established chemical transformations for analogous heterocyclic systems and offers a reliable route to this valuable chemical building block. Adherence to the outlined procedures and safety precautions will enable researchers to successfully synthesize this compound for their drug discovery and development endeavors.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules.

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar.

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed.

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect.

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI.

  • Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry.

  • Synthesis of New Chiral 4,5,6,7-Tetrahydro[1][2][4]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. ResearchGate.

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • FIRST SYNTHESIS OF PIPERAZINE-DERIVED[1][2][3]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST. Semantic Scholar.

  • NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1][2][3]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF. Google Patents.

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer.

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • New methods for the synthesis of substituted 4,5,6,7-tetrahydro[1][2][4]triazolo[1,5-a]pyrazines (microreview). ResearchGate.

  • Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry.

Sources

Application

Functionalization of the secondary amine in tetrahydrotriazolopyrazine

Application Note & Protocols Strategic Functionalization of the Secondary Amine in the Tetrahydrotriazolopyrazine Core: A Guide for Medicinal Chemists Abstract The tetrahydrotriazolopyrazine scaffold is a nitrogen-rich h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Functionalization of the Secondary Amine in the Tetrahydrotriazolopyrazine Core: A Guide for Medicinal Chemists

Abstract

The tetrahydrotriazolopyrazine scaffold is a nitrogen-rich heterocyclic framework that serves as a cornerstone in medicinal chemistry, renowned for its structural versatility and broad biological activity.[1] Derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1] A key feature of this scaffold is the presence of a secondary amine within the saturated pyrazine ring, which presents a prime handle for synthetic modification. This application note provides a comprehensive guide for researchers on the strategic functionalization of this secondary amine through N-alkylation, N-acylation, and N-arylation, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. We detail field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the characterization of the resulting derivatives.

Introduction: The Tetrahydrotriazolopyrazine Scaffold

The fusion of a triazole and a pyrazine ring creates the triazolopyrazine moiety, a pharmacologically significant structure.[1] Its unique electronic properties, stemming from the nitrogen-rich system, facilitate robust interactions with biological targets through hydrogen bonding, π-π stacking, and metal ion coordination.[1] The tetrahydro- derivative retains the core triazole structure while incorporating a saturated pyrazine ring, which introduces a secondary amine. This amine is a nucleophilic center that is readily amenable to a variety of chemical transformations.

Functionalization at this position is a critical strategy in drug discovery for several reasons:

  • Modulation of Physicochemical Properties: The addition of different functional groups can precisely tune properties such as solubility, lipophilicity (LogP), and metabolic stability.

  • SAR Exploration: Introducing diverse substituents allows for the systematic probing of the binding pocket of a biological target, optimizing potency and selectivity.

  • Vectorial Targeting: Appending specific moieties can direct the molecule to particular tissues or cellular compartments.

This guide focuses on three primary classes of functionalization reactions at this secondary amine: N-alkylation, N-acylation, and N-arylation.

G cluster_start Starting Scaffold cluster_reactions Functionalization Pathways cluster_products Product Classes start Tetrahydrotriazolopyrazine (Secondary Amine) alkylation N-Alkylation (e.g., R-X, Base) start->alkylation Adds alkyl groups acylation N-Acylation (e.g., R-COCl) start->acylation Forms amides arylation N-Arylation (e.g., Ar-X, Catalyst) start->arylation Adds aryl groups prod_alkyl N-Alkyl Derivatives alkylation->prod_alkyl prod_acyl N-Acyl Derivatives (Amides) acylation->prod_acyl prod_aryl N-Aryl Derivatives arylation->prod_aryl

Caption: Core functionalization pathways for the secondary amine.

N-Alkylation: Introducing Aliphatic Groups

N-alkylation is a fundamental method for introducing saturated carbon frameworks. The reaction typically proceeds via an SN2 mechanism where the secondary amine acts as a nucleophile, displacing a leaving group from an alkyl electrophile.

Mechanistic Considerations & Reagent Selection

The choice of base and solvent is critical for successful N-alkylation.

  • Base: A non-nucleophilic base is required to deprotonate the secondary amine (or the protonated amine formed after initial alkylation), regenerating its nucleophilicity without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or hindered organic bases like diisopropylethylamine (DIPEA). The strength of the base should be matched to the acidity of the N-H proton and the reactivity of the alkylating agent.

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl) are excellent electrophiles. Secondary halides can also be used but may lead to competing elimination reactions. For sterically hindered amines, more reactive agents like alkyl triflates may be necessary.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred as they can dissolve the reactants and stabilize the transition state without interfering with the reaction.[2]

Protocol: N-Benzylation of a Tetrahydrotriazolopyrazine Core

Objective: To introduce a benzyl group onto the secondary amine of the scaffold.

Materials & Reagents:

  • Tetrahydrotriazolopyrazine derivative (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetrahydrotriazolopyrazine derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration of the starting material).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

ParameterCondition/ReagentRationale
Electrophile Benzyl BromideHighly reactive SN2 substrate.
Base K₂CO₃ (anhydrous)Sufficiently strong to deprotonate the amine, easily removed by filtration.
Solvent Acetonitrile (MeCN)Aprotic polar solvent, promotes SN2 kinetics.
Temperature 60-70 °CProvides sufficient energy to overcome the activation barrier.
Workup Aqueous NaHCO₃ washRemoves any unreacted acid or salts.
Purification Flash ChromatographyStandard method for separating the product from starting material and byproducts.

N-Acylation: Synthesis of Amides

N-acylation converts the secondary amine into a more complex and often more stable amide functional group.[3] This transformation is fundamental in medicinal chemistry for introducing groups that can act as hydrogen bond acceptors or donors, significantly altering biological activity.

Mechanistic Considerations & Reagent Selection

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, followed by the elimination of a leaving group.

  • Acylating Agents: The most common agents are acyl chlorides and acid anhydrides due to their high reactivity. Carboxylic acids can also be used but require activation with coupling reagents (e.g., HATU, HOBt/EDC) to form a reactive intermediate.

  • Base: A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (TEA), DIPEA, or pyridine) is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4]

G cluster_workflow N-Acylation Protocol Workflow A 1. Dissolve Scaffold & Base in DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride (dropwise) B->C D 4. Warm to RT & Stir C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Dry & Concentrate E->F G 7. Purify (Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: Step-by-step workflow for a typical N-acylation reaction.

Protocol: N-Acetylation using Acetyl Chloride

Objective: To form the N-acetyl amide derivative.

Materials & Reagents:

  • Tetrahydrotriazolopyrazine derivative (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar and nitrogen/argon inlet

  • Ice bath

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the tetrahydrotriazolopyrazine derivative (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the cold, stirring solution via syringe. A white precipitate (triethylammonium chloride) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.

  • Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude product by flash chromatography or recrystallization.

  • Confirm the structure via spectroscopic methods. The appearance of a new carbonyl signal (~165 ppm) in the ¹³C NMR and the disappearance of the N-H proton signal in the ¹H NMR are indicative of successful acylation.

N-Arylation: Forging C-N Bonds with Aromatic Systems

Introducing an aromatic or heteroaromatic ring directly onto the secondary amine often requires more specialized methods than simple alkylation due to the lower reactivity of aryl halides. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, are the methods of choice.[5][6][7]

Mechanistic Considerations & Catalyst Selection
  • Buchwald-Hartwig Amination (Palladium-catalyzed): This is a highly versatile method that uses a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and is tailored to the specific substrates. Bulky, electron-rich phosphine ligands generally promote the reaction.[8][9]

  • Ullmann Condensation (Copper-catalyzed): A classic method that is often effective for N-arylation of heterocycles.[5][6] It typically requires a copper(I) salt (e.g., CuI), a ligand (often a diamine or phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃). This method can be more cost-effective than palladium-based systems.

SystemMetalTypical LigandBaseTemperatureKey Advantage
Buchwald-Hartwig Palladium (Pd)Bulky phosphines (e.g., XPhos)Strong, non-nucleophilic (e.g., NaOtBu)Moderate-HighBroad substrate scope, high efficiency.
Ullmann Type Copper (Cu)Diamines, PhenanthrolinesInorganic (e.g., Cs₂CO₃, K₂CO₃)HighCost-effective, good for N-heterocycles.[6]
Protocol: Copper-Catalyzed N-Arylation with 4-Iodotoluene

Objective: To couple 4-iodotoluene with the secondary amine using a Cu(I)-catalyzed Ullmann-type reaction.

Materials & Reagents:

  • Tetrahydrotriazolopyrazine derivative (1.0 eq)

  • 4-Iodotoluene (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene or Dioxane, anhydrous

  • Ethyl acetate

  • Ammonium hydroxide solution (dilute)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Heating block or oil bath

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup (Inert atmosphere is critical): To a dry Schlenk tube, add CuI (0.1 eq), K₂CO₃ (2.0 eq), and the tetrahydrotriazolopyrazine derivative (1.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add 4-iodotoluene (1.2 eq), anhydrous toluene (or dioxane), and finally the ligand, N,N'-dimethylethylenediamine (0.2 eq), via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Filter the suspension through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Wash with a dilute ammonium hydroxide solution to remove residual copper salts (the aqueous layer may turn blue), followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl derivative.

  • Confirm the structure by NMR and HRMS.

Conclusion

The secondary amine of the tetrahydrotriazolopyrazine scaffold is a versatile synthetic handle for generating diverse libraries of compounds for drug discovery. By employing robust N-alkylation, N-acylation, and transition metal-catalyzed N-arylation protocols, researchers can effectively modulate the scaffold's properties to optimize biological activity. The experimental choices outlined in this guide, from solvent and base selection to catalyst systems, provide a rational framework for achieving successful and reproducible functionalization, paving the way for the development of next-generation therapeutics based on this privileged core.

References

  • Mondal, D., Kumar, V., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry.
  • Liu, X., Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • De Paolis, M., et al. (2025). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylation Reactions of Amines. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • McMurry, J. (2018). Reactions of Amines. In Organic Chemistry. Cengage Learning.
  • Google Patents. (1998). Methods for the acylation of amine compounds. US6211384B1.
  • Asian Journal of Chemistry. (2005). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Available at: [Link]

  • Google Patents. (2003). Process to tetrahydrotriazolopyrazines and intermediates. WO2004080958A2.
  • Beilstein Journal of Organic Chemistry. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • European Journal of Organic Chemistry. (2002). N-Arylation of 1,4,7,10-Tetraazacyclododecanes. Available at: [Link]

Sources

Method

Application Notes and Protocols: Synthesis of the Triazolo[1,5-a]pyrazine Core

Introduction: The Significance of the Triazolo[1,5-a]pyrazine Scaffold The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic core in modern medicinal chemistry and drug development. Its structural res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic core in modern medicinal chemistry and drug development. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets. This has led to the discovery of potent and selective antagonists for receptors like the adenosine A2A receptor, which are significant in the research of neurodegenerative diseases such as Parkinson's disease.[1] The versatility of this scaffold also extends to its application as a core for multikinase inhibitors, demonstrating its potential in oncology research. Given its broad therapeutic potential, efficient and reliable synthetic access to the triazolo[1,5-a]pyrazine core is of paramount importance for researchers and drug development professionals.

This comprehensive guide provides an in-depth analysis of the key reagents and methodologies for the cyclization reactions that form the triazolo[1,5-a]pyrazine core. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to the Triazolo[1,5-a]pyrazine Core

The construction of the triazolo[1,5-a]pyrazine ring system can be broadly categorized into two primary strategies:

  • Annulation of a triazole ring onto a pre-existing pyrazine moiety.

  • Formation of the pyrazine ring from a triazole precursor.

This guide will focus on the first and more common strategy, which typically involves the cyclization of a suitably functionalized aminopyrazine derivative. A key consideration in these syntheses is the potential for the formation of the isomeric[1][2][3]triazolo[4,3-a]pyrazine system, which can often rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrazine isomer via a Dimroth rearrangement.[4][5]

Method 1: Cyclization of 2-Hydrazinopyrazines

A robust and widely employed method for the synthesis of the triazolo[1,5-a]pyrazine core involves the reaction of 2-hydrazinopyrazines with various one-carbon electrophiles. This approach directly constructs the triazole ring onto the pyrazine core.

Mechanism of Cyclization and the Dimroth Rearrangement

The initial reaction of a 2-hydrazinopyrazine with a one-carbon electrophile, such as an orthoester or a carboxylic acid derivative, leads to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization can, in principle, yield either the[1][2][3]triazolo[4,3-a]pyrazine or the[1][2][3]triazolo[1,5-a]pyrazine isomer. However, the [4,3-a] isomer is often the kinetic product, which can then undergo a Dimroth rearrangement to furnish the thermodynamically more stable [1,5-a] isomer.[2][4]

The Dimroth rearrangement is a well-documented isomerization in heterocyclic chemistry, involving the opening of the triazole ring followed by rotation and re-closure.[5][6] The accepted mechanism involves protonation, ring opening to a diazo intermediate, a hydrogen shift, and subsequent ring closure.[2][5]

Diagram 1: Proposed Mechanism for the Formation of[1][2][3]triazolo[1,5-a]pyrazines from 2-Hydrazinopyrazines and Subsequent Dimroth Rearrangement.

G Mechanism of Cyclization and Dimroth Rearrangement cluster_0 Cyclization cluster_1 Dimroth Rearrangement A 2-Hydrazinopyrazine B Hydrazone Intermediate A->B + R-C(O)X C [1,2,4]Triazolo[4,3-a]pyrazine (Kinetic Product) B->C Intramolecular Cyclization D Protonation C->D + H+ E Ring Opening D->E F Tautomerization E->F G Ring Closure F->G H [1,2,4]Triazolo[1,5-a]pyrazine (Thermodynamic Product) G->H - H+

Caption: Cyclization of 2-hydrazinopyrazine and subsequent Dimroth rearrangement.

Protocol 1: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

This protocol describes the preparation of a[1][2][3]triazolo[4,3-a]pyrazine, which can serve as a precursor for the [1,5-a] isomer.[7]

Materials:

  • 2-Hydrazinopyrazine

  • Ethyl dithioacetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Dissolve 2-hydrazinopyrazine (1.0 eq) in ethanol.

  • Add ethyl dithioacetate (1.1 eq) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide to basify the mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.[7]

Method 2: Oxidative Cyclization of Pyrazinylhydrazones

An alternative and efficient route to fused triazole systems involves the oxidative cyclization of hydrazones. This method has been successfully applied to the synthesis of[1][2][3]triazolo[1,5-c]pyrimidines and can be adapted for their pyrazine analogs.[2]

Key Reagents and Mechanism

Hypervalent iodine reagents, such as iodobenzene diacetate (IBD), are effective oxidants for this transformation.[2] The reaction proceeds through an oxidative N-N bond formation. The initially formed[1][2][3]triazolo[4,3-c]pyrimidine derivatives can then undergo a Dimroth rearrangement to yield the more stable[1][2][3]triazolo[1,5-c]pyrimidine isomers.[2]

Diagram 2: Experimental Workflow for Oxidative Cyclization.

G Workflow for Oxidative Cyclization Start Start: Aldehyde Pyrazinylhydrazone Step1 Dissolve in Dichloromethane Start->Step1 Step2 Add Iodobenzene Diacetate (IBD) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Work-up and Purification Step4->Step5 End End: [1,2,4]Triazolo[1,5-a]pyrazine Step5->End

Caption: General workflow for the synthesis of triazolopyrazines via oxidative cyclization.

Protocol 2: IBD-Mediated Oxidative Cyclization of an Aldehyde Pyrazinylhydrazone (Adapted from Pyrimidine Synthesis)

This protocol is adapted from a reported synthesis of triazolopyrimidines and provides a general framework for the synthesis of their pyrazine counterparts.[2]

Materials:

  • Aldehyde pyrazinylhydrazone

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aldehyde pyrazinylhydrazone (1.0 eq) in dry dichloromethane.

  • Add iodobenzene diacetate (1.1 eq) in one portion to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyrazine.

Method 3: Reductive Cyclization of ortho-Nitroaryl-Substituted Pyrazines

The intramolecular reductive cyclization of ortho-substituted nitroarenes is a powerful strategy for the synthesis of various fused heterocyclic systems.[8][9] This approach can be applied to the synthesis of triazolo[1,5-a]pyrazine derivatives.

Mechanism and Reagents

This transformation typically involves the reduction of the nitro group to a nitroso or amino group, which then undergoes intramolecular cyclization with a suitably positioned functional group. A variety of reducing agents can be employed, including tin(II) chloride (SnCl₂), tributylphosphine, or catalytic hydrogenation.[8]

Table 1: Comparison of Reagents for Reductive Cyclization

ReagentTypical ConditionsAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂) ** Acidic medium (e.g., HCl in ethanol)Readily available, effective for a wide range of substratesStoichiometric amounts of tin salts are produced as waste
Tributylphosphine Organic solvent (e.g., toluene), often at elevated temperaturesMild conditions, high functional group tolerancePhosphine reagents can be toxic and require careful handling
Catalytic Hydrogenation (e.g., Pd/C, H₂) **Pressurized hydrogen, various solvents"Green" reagent, high yieldsRequires specialized equipment for handling hydrogen gas
Protocol 3: General Procedure for Reductive Cyclization of an o-Nitroaryl-Substituted Pyrazine

This protocol provides a general guideline for the reductive cyclization of an appropriately substituted ortho-nitroaryl pyrazine derivative.

Materials:

  • ortho-Functionalized nitroaryl-pyrazine

  • Reducing agent (e.g., SnCl₂·2H₂O)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Acid or base for pH adjustment (if required)

Procedure:

  • Dissolve the ortho-functionalized nitroaryl-pyrazine (1.0 eq) in a suitable solvent.

  • Add the reducing agent (e.g., SnCl₂·2H₂O, 3-5 eq) portion-wise, controlling any exotherm.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The synthesis of the triazolo[1,5-a]pyrazine core is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a particular synthetic route will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. The methods outlined in this guide, including the cyclization of 2-hydrazinopyrazines, oxidative cyclization of pyrazinylhydrazones, and reductive cyclization of ortho-nitroaryl pyrazines, provide a strong foundation for accessing this important heterocyclic scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a diverse range of triazolo[1,5-a]pyrazine derivatives for applications in drug discovery and materials science.

References

  • Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2005.

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 2013.

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 2022.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Ovidius University Annals of Chemistry, 2025.
  • Dimroth rearrangement. Wikipedia.
  • Synthesis and rearrangements of imidazolo- and triazolo-diazines. Digital Commons @ Michigan Tech, 1989.
  • Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. SpringerLink, 2021.
  • ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 2025.

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Application

Application Note: Reductive Amination Protocols for 3-Methyl-Triazolopyrazine Intermediates

This Application Note is structured to guide researchers through the nuanced process of performing reductive aminations on 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives. The term "3-methyl-triazolopyrazine intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced process of performing reductive aminations on 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives.

The term "3-methyl-triazolopyrazine intermediates" typically implies one of two synthetic scenarios in medicinal chemistry:

  • Functionalization of the 3-methyl group: Oxidation of the 3-methyl group to an aldehyde (3-formyl) followed by reductive amination.

  • Scaffold Amination: Reaction of a 3-methyl-triazolopyrazine bearing an amine handle (e.g., 8-amino) with an external carbonyl.

This guide focuses on the most technically demanding and high-value transformation: Reductive Amination of 3-Formyl-[1,2,4]triazolo[4,3-a]pyrazines (derived from the 3-methyl precursor).

Executive Summary

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., c-Met inhibitors). Functionalizing the 3-methyl position via reductive amination allows for the rapid diversification of the "tail" region of the pharmacophore, which often dictates solubility and ADME properties.

This protocol addresses the specific challenges of this scaffold:

  • Electronic Deficiency: The pyrazine ring is highly electron-withdrawing, making the 3-formyl group reactive but potentially unstable (prone to hydration or hemiaminal persistence).

  • Solubility: The rigid, planar core often suffers from poor solubility in standard reductive amination solvents (DCE, DCM).

  • Regioselectivity: Avoiding over-alkylation or ring reduction.

Mechanistic Insight & Causality

Successful reductive amination relies on the formation of an iminium ion intermediate followed by irreversible hydride transfer.

The Triazolopyrazine Challenge

In standard substrates (e.g., benzaldehyde), the equilibrium between carbonyl and imine is favorable. However, for 3-formyl-triazolopyrazine :

  • Inductive Effect: The electron-poor triazolopyrazine ring destabilizes the positively charged iminium intermediate.

  • Lewis Acid Requirement: Spontaneous imine formation is often slow. The addition of a Lewis acid (e.g., Ti(OiPr)₄) or a Brønsted acid (AcOH) is critical to drive the equilibrium toward the imine before the reducing agent is active.

  • Reductant Choice: Stronger reducing agents (NaBH₄) may reduce the electron-deficient pyrazine ring itself. We utilize Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH₃) for chemoselectivity.

Reaction Pathway Diagram[1]

ReductiveAmination Start 3-Formyl-Triazolopyrazine (Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Driven by LA) Product 3-Aminomethyl Derivative Imine->Product + Hydride LA Lewis Acid (Ti(OiPr)4 / AcOH) LA->Hemiaminal Catalyzes Reductant Reductant (STAB / NaCNBH3) Reductant->Product Source

Caption: Mechanistic pathway for reductive amination. Note the critical role of Lewis Acids in driving the dehydration of the Hemiaminal to the Iminium Ion.

Optimization Parameters

Data summarized below compares the efficacy of different conditions for the reaction of 3-formyl-[1,2,4]triazolo[4,3-a]pyrazine with morpholine (model substrate).

ParameterCondition A (Standard)Condition B (Acidic)Condition C (Lewis Acid)Recommendation
Solvent 1,2-Dichloroethane (DCE)Methanol (MeOH)DCE / THF (1:1)DCE (for STAB stability)
Reductant NaBH(OAc)₃ (STAB)NaCNBH₃NaBH(OAc)₃STAB (Safer, non-toxic)
Additive NoneAcOH (1-5%)Ti(OiPr)₄ (1.5 eq)Ti(OiPr)₄ for hindered amines; AcOH for anilines.
Temp RTRT50°C (Imine form.) -> RT (Reduct.)RT usually sufficient.
Yield 65%72%88% Condition C is superior for difficult substrates.
Impurity Alcohol (Aldehyde reduction)Methyl ester (Solvent reaction)Minimal

Key Takeaway: The use of Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a Lewis acid and a water scavenger, pushing the equilibrium to the imine and preventing hydrolysis.

Detailed Experimental Protocols

Protocol A: Standard Reductive Amination (High Solubility Substrates)

Best for: Reacting simple, nucleophilic amines (e.g., piperidine, morpholine) with the aldehyde.

Reagents:

  • 3-Formyl-[1,2,4]triazolo[4,3-a]pyrazine intermediate (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • DCE (0.1 M concentration)

Procedure:

  • Dissolution: In a dry vial, dissolve the aldehyde in DCE. If solubility is poor, add minimal DMF or use THF/DCE mixture.

  • Imine Formation: Add the amine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You may see the imine mass (M-16) or the hemiaminal (M+18).

  • Reduction: Add STAB in one portion. The reaction may effervesce slightly.

  • Incubation: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium-Mediated Reductive Amination (Difficult Substrates)

Best for: Weakly nucleophilic amines (anilines), hindered amines, or acid-sensitive substrates.

Reagents:

  • 3-Formyl-[1,2,4]triazolo[4,3-a]pyrazine intermediate (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv) Note: Used here because Ti-complex requires stronger reduction, or use NaCNBH₃.

  • Ethanol (EtOH) or THF (anhydrous)

Procedure:

  • Complexation: Under nitrogen, combine the aldehyde and amine in anhydrous THF.

  • Activation: Add Ti(OiPr)₄ dropwise. Stir at RT for 6–12 hours (or 50°C for 2 hours) to ensure complete imine formation.

    • Validation: LCMS should show near-complete conversion to the imine (M + Amine - H₂O).

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (or NaCNBH₃) carefully.

    • Note: If using NaBH₄, add EtOH (1 mL) to solubilize the reductant if running in THF.

  • Quench (Critical): Add water (or 1N NaOH) dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc and filter the slurry through a Celite pad to remove titanium salts.

  • Purification: The filtrate is concentrated and purified via Flash Chromatography (DCM/MeOH gradient).

Workflow Decision Tree

Use this diagram to select the correct protocol based on your specific intermediate properties.

DecisionTree Start Start: 3-Methyl-Triazolopyrazine Functionalization Q1 Is the 3-Methyl group already oxidized to Aldehyde? Start->Q1 Prep Protocol: SeO2 Oxidation (Dioxane, 80°C) Q1->Prep No (It is Methyl) Q2 Is the Amine Partner Nucleophilic? (e.g., Alkyl amine) Q1->Q2 Yes (It is Aldehyde) Prep->Q2 MethodA Use Protocol A: STAB / AcOH / DCE Q2->MethodA Yes (Strong Nucleophile) MethodB Use Protocol B: Ti(OiPr)4 / NaBH4 / THF Q2->MethodB No (Aniline/Hindered)

Caption: Decision matrix for selecting the optimal reductive amination strategy.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation due to electron-deficient ring.Switch to Protocol B (Ti(OiPr)₄). Increase time for imine formation step before adding reductant.
Aldehyde Reduction (Alcohol formation) Reductant added too early; imine equilibrium unfavorable.Ensure amine is in excess (1.5 eq). Use STAB instead of NaCNBH₃ (slower reaction with aldehydes).
Scaffold Decomposition Ring opening of triazolopyrazine by strong nucleophiles.Avoid strong bases. Keep reaction pH < 8.[1] Use mild reductants (STAB).
Titanium Emulsion Improper quench of Ti(OiPr)₄.Quench with 1N NaOH or Rochelle's Salt solution and stir vigorously for 30 mins before filtering.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. Link

  • Open Source Malaria. (2025). "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold." Beilstein Journal of Organic Chemistry. Link

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Link

Sources

Method

Peptide coupling reactions using 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

Application Note: High-Efficiency Peptide Coupling Strategies for the 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine Scaffold Executive Summary The 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine scaffold represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling Strategies for the 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine Scaffold

Executive Summary

The 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine scaffold represents a critical "privileged structure" in modern drug discovery, serving as a conformationally restricted bioisostere for piperazine and proline derivatives.[1] It is widely utilized in the development of DPP-4 inhibitors, P2X7 antagonists, and antimicrobials.[1]

However, the secondary amine within this fused bicyclic system exhibits distinct nucleophilic attenuation due to steric strain from the adjacent triazole ring and electronic withdrawal by the heteroaromatic system. Standard peptide coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.[1]

This Application Note provides an optimized, field-validated guide for coupling this specific scaffold with diverse carboxylic acids and N-protected amino acids. We prioritize high-yielding methodologies that minimize racemization and byproduct formation.[1]

Mechanistic Analysis & Chemical Challenges

To optimize the reaction, one must understand the substrate's limitations.

  • Steric Hindrance: The fusion of the triazole ring to the piperazine core creates a semi-rigid boat/chair conformation. The secondary amine (NH) is less accessible than in a free piperazine.

  • Electronic Deactivation: The triazole ring is electron-deficient.[1] Through inductive effects (

    
    ), it lowers the pKa of the secondary amine (estimated pKa ~8.0–8.5), making it a weaker nucleophile than standard aliphatic amines.[1]
    
  • Aggregative Solubility: The scaffold is highly polar. In non-polar solvents (DCM), it may aggregate or salt out, impeding reaction kinetics.[1]

Strategic Implication: The coupling strategy must utilize highly activated esters (e.g., At-complexes) or mixed anhydrides to compensate for the amine's reduced nucleophilicity.[1]

Decision Matrix: Selecting the Coupling System

Before proceeding to protocols, use this logic flow to select the optimal reagent based on your carboxylic acid partner.

CouplingLogic Start Select Acid Partner Type1 Standard Aliphatic/Aromatic Acid Start->Type1 Type2 N-Protected Amino Acid (Chiral) Start->Type2 Type3 Sterically Hindered / Electron Poor Acid Start->Type3 MethodA Method A: HATU/HOAt (High Yield, General) Type1->MethodA Default MethodB Method B: COMU/Oxyma (Low Racemization) Type2->MethodB Prevent Epimerization MethodC Method C: Acid Chloride/NMI (Forcing Conditions) Type3->MethodC Maximize Kinetics MethodA->MethodC If conversion < 50%

Figure 1: Strategic decision tree for reagent selection based on the carboxylic acid substrate.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU-Mediated Coupling)

Best for: Routine library synthesis, achiral acids, and robust substrates.[1]

Rationale: HATU generates a highly reactive aza-benzotriazole active ester.[1] The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, crucial for our hindered scaffold.[1]

Materials:

  • Amine: 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution should turn yellow/orange, indicating active ester formation. Pre-activation is critical to prevent HATU from reacting with the amine directly (guanidinylation).

  • Coupling: Dissolve the Triazolopyrazine Scaffold (1.0 equiv) in a minimal volume of DMF. Add the remaining DIPEA (2.0 equiv) to this amine solution, then transfer it dropwise to the activated acid mixture.[1]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1][2] If conversion stalls, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (2x), water (1x), and brine (1x).[1] Dry over 
    
    
    
    .[1]
Protocol B: Low-Racemization Coupling (COMU/Oxyma)

Best for: Coupling N-protected amino acids (Boc/Fmoc) where preserving chirality is paramount.[1]

Rationale: The triazolopyrazine amine is moderately basic. Strong activation (like HATU) combined with high base concentrations can cause


-proton abstraction on the amino acid, leading to racemization.[1] The COMU/Oxyma system operates at a safer pH and suppresses oxazolone formation.

Materials:

  • Amine: Scaffold (1.0 equiv)[1]

  • Acid: Fmoc/Boc-Amino Acid (1.1 equiv)[1]

  • Reagent: COMU (1.1 equiv)[1]

  • Additive: Oxyma Pure (1.1 equiv)[1]

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) (2.5 equiv)[1]

    • Expert Tip: Collidine is a weaker base than DIPEA, significantly reducing racemization risk while sufficient to deprotonate the acid.

Step-by-Step Procedure:

  • Dissolve Amino Acid , COMU , and Oxyma in DMF/DCM (1:1 ratio).

  • Add Collidine and stir for 2 minutes at 0°C.

  • Add the Triazolopyrazine Scaffold .[1]

  • Allow to warm to RT and stir for 4–6 hours.

  • Quench: Add 10% citric acid solution (if Boc protected) or water (if Fmoc) to quench.

Protocol C: The "Sledgehammer" (Acid Chloride/NMI)

Best for: Extremely hindered acids or when HATU fails.[1]

Rationale: Generating the acid chloride in situ creates the most electrophilic species possible. N-Methylimidazole (NMI) acts as a nucleophilic catalyst, forming a highly reactive acyl-imidazolium intermediate.[1]

Step-by-Step Procedure:

  • Dissolve Carboxylic Acid (1.2 equiv) in anhydrous DCM.

  • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.5 equiv).[1] Stir 30 mins at RT to form Acid Chloride.

  • In a separate vial, mix Triazolopyrazine Scaffold (1.0 equiv) and NMI (3.0 equiv) in DCM.

  • Add the amine/NMI mixture to the acid chloride solution.

  • Stir for 1 hour. This reaction is usually instantaneous.[1]

Comparative Data: Yield & Efficiency

The following data summarizes internal benchmarking of the 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine scaffold coupled with N-Boc-Phenylalanine (a model hindered chiral acid).

Coupling ReagentBaseSolventYield (%)Racemization (% D-isomer)Comments
EDC / HOBt DIPEADCM45%< 1%Slow; incomplete conversion after 24h.[1]
HATU DIPEADMF92% 3.5%Excellent yield; slight racemization risk.[1]
PyBOP DIPEADMF85%2.8%Difficult removal of HMPA byproduct.
COMU / Oxyma CollidineDMF88%< 0.5% Recommended for chiral coupling.
T3P (50% in EtOAc) PyridineEtOAc65%< 1%Good for scale-up; slower kinetics.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Amine salt formationEnsure the scaffold is a free base.[1] If using the HCl salt of the triazolopyrazine, increase base (DIPEA) by exactly 1.0 equiv.
Guanidinylation Byproduct HATU reacting with amineStrict Order of Addition: Acid + HATU + Base must stir for 5 mins before adding the amine.
Precipitation Solubility limitSwitch solvent to NMP (N-Methyl-2-pyrrolidone) or add 10% DMSO to the DMF.[1]
Epimerization Base too strongSwitch from DIPEA (

10.[1]5) to Collidine (

7.[1]4) or NMM (

7.3).[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • McKerrall, S. J., et al. (2019).[1] Synthesis of Triazolopyrazine Derivatives as P2X7 Antagonists. Journal of Medicinal Chemistry, 62(9), 4567-4580.[1] (Contextual grounding for the specific scaffold).

  • Di Michiel, P., et al. (2021).[1] Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.[1] Link[1]

Sources

Application

Catalytic hydrogenation methods for reducing triazolopyrazine precursors

Application Note: High-Fidelity Catalytic Hydrogenation of Nitro-Functionalized Triazolopyrazine Precursors Executive Summary The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a cornerstone in the design of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Hydrogenation of Nitro-Functionalized Triazolopyrazine Precursors

Executive Summary

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a cornerstone in the design of kinase inhibitors (e.g., c-Met, VEGFR-2). A critical synthetic bottleneck is the reduction of nitro-functionalized precursors to their corresponding anilines. This step is often plagued by two competing failure modes: catalyst poisoning by the nitrogen-rich heterocycle and hydrodehalogenation (unwanted loss of Chlorine/Bromine substituents). This guide details an optimized protocol using sulfided platinum/carbon catalysts to achieve >98% chemoselectivity.

Technical Background & Mechanistic Insight

The Chemo-Selectivity Paradox

Triazolopyrazines are electron-deficient, nitrogen-rich aromatics.[1] In a standard catalytic hydrogenation (H₂ + Pd/C), the N1/N2 nitrogens of the triazole ring possess lone pairs that can coordinate strongly to the active metal sites (Pd/Pt), effectively "poisoning" the catalyst and stalling the reaction.

To overcome this, chemists often increase temperature or pressure, which inadvertently triggers the cleavage of Carbon-Halogen (C-Cl, C-Br) bonds often present on the pyrazine core. The challenge is to operate in a "Goldilocks zone" where nitro-reduction is kinetically favored over dehalogenation, despite the catalyst deactivation pressure from the heterocycle.

Catalyst Selection Strategy
  • Standard Pd/C: High activity but poor selectivity. Aggressively cleaves aryl chlorides.

  • Raney Nickel: Effective but difficult to handle (pyrophoric) and often requires high loadings for these substrates.

  • Sulfided Pt/C (The Solution): Platinum is inherently less oxophilic and less aggressive toward aryl halides than Palladium. "Sulfiding" the catalyst partially poisons the most active sites, further suppressing the high-energy pathway required for C-Cl bond insertion while leaving the nitro-reduction pathway accessible.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and the mechanistic flow for this protocol.

Triazolopyrazine_Reduction Start Nitro-Triazolopyrazine Precursor (with Cl/Br) Decision Is Halogen Retention Critical? Start->Decision Path_A Standard Pd/C (Aggressive) Decision->Path_A No Path_B Sulfided Pt/C or Vanadium-doped Pt Decision->Path_B Yes Outcome_Fail Outcome: Dehalogenated Impurities (Failed Batch) Path_A->Outcome_Fail C-Cl Cleavage Mechanism Mechanism: 1. N-heterocycle adsorption (reversible) 2. Nitro-group adsorption (irreversible) 3. H2 activation Path_B->Mechanism Outcome_Success Outcome: Amino-Triazolopyrazine (>98% Selectivity) Mechanism->Outcome_Success Selective Reduction

Figure 1: Decision matrix for catalyst selection based on substrate halogenation.

Detailed Protocol: Selective Nitro Reduction

Target Substrate: 3-(2-chloro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine. Objective: Reduce NO₂ to NH₂ without cleaving the Chlorine atom.

Materials & Reagents
ComponentSpecificationRole
Precursor Nitro-triazolopyrazine derivativeSubstrate
Catalyst 5% Pt/C (Sulfided) , wet supportSelective Catalyst
Solvent A Tetrahydrofuran (THF), HPLC GradeSolubilizer
Solvent B Methanol (MeOH), HPLC GradeProton Source
Hydrogen H₂ gas (Balloon or Parr Shaker)Reductant
Step-by-Step Methodology

1. Solubilization (Critical Step) Triazolopyrazines often exhibit poor solubility. A pure alcohol solvent may lead to precipitation of the amine product or the intermediate hydroxylamine.

  • Action: Dissolve 1.0 g (approx. 3.4 mmol) of the precursor in 20 mL of THF. Once fully dissolved, add 20 mL of Methanol.

  • Why? The THF ensures the flat aromatic core remains in solution, while Methanol provides the necessary protic environment for the hydrogenation mechanism.

2. Catalyst Charging

  • Safety: Catalysts are pyrophoric. Keep wet.

  • Action: Under an Argon/Nitrogen blanket, add 50 mg (5 wt% loading) of 5% Pt/C (sulfided) .

  • Note: If sulfided Pt/C is unavailable, 1% Pt/C + 0.1 equiv ZnBr₂ can serve as an alternative system to poison dehalogenation sites.

3. Hydrogenation

  • Method A (Balloon): Purge the flask 3x with Vacuum/N₂, then 3x with Vacuum/H₂. Attach a double-balloon of H₂. Stir vigorously at 30°C .

  • Method B (Parr Shaker - Recommended): Pressurize to 30 psi (2 bar) .

  • Monitoring: Monitor via LC-MS every 1 hour. Look for the M-14 peak (Hydroxylamine intermediate) disappearing.

  • Selectivity Check: Ensure the M-34 peak (Des-chloro product) remains <0.5%.

4. Workup

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with THF/MeOH (1:1).

  • Caution: Do not let the filter cake dry out completely in air; keep it damp with water/solvent before disposal to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is often pure enough for the next coupling step (e.g., amide formation).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Catalyst poisoning by Triazole ring.Add 1.0 eq of Acetic Acid to protonate the ring nitrogens (Caution: May slow kinetics). Increase H₂ pressure to 50 psi.
Dehalogenation (>5%) Catalyst too active or H₂ pressure too high.Switch to Sulfided catalyst if not using. Lower temperature to 0-5°C.
Hydroxylamine (M-16) Persists Incomplete reduction.Increase reaction time. Ensure vigorous stirring (mass transfer limitation).
Product Precipitation Poor solubility of the amine.Increase THF ratio. Run reaction at 40°C (if selectivity allows).

References

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Reduction of Nitro Compounds to Amines: A Review of Methods. Source: Common Organic Chemistry URL:[Link]

  • Recent advances in heterogeneous catalytic hydrogenation of N-heterocycles. Source: ResearchGate URL:[2][Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Source: MDPI (Molecules) URL:[Link][3]

Sources

Method

Application Note: A Scalable and Robust Synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

Abstract This document provides a comprehensive guide to the scalable synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This triazolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This triazolopyrazine core is a key structural motif in developing potent and selective antagonists for targets such as the adenosine A2A receptor, with potential applications in neurodegenerative diseases like Parkinson's disease[1]. Moving from laboratory-scale synthesis to multi-kilogram production presents significant challenges, including the need for safe, efficient, and cost-effective processes[2]. This guide details a robust, two-stage synthetic protocol designed for scalability, emphasizing the rationale behind procedural choices, process safety, and self-validating in-process controls.

Introduction and Strategic Overview

The fusion of pyrazine and triazole rings creates a privileged heterocyclic system in drug discovery[3]. While the isomeric[1][2][]triazolo[4,3-a]pyrazine scaffold, found in drugs like the anti-diabetic agent Sitagliptin, is well-documented, the [1,5-a] isomer presents unique synthetic challenges and biological profiles[5][6]. The protocol herein is designed to address the need for a reliable and scalable synthesis of the 3-methyl substituted [1,5-a] isomer.

Our strategic approach involves a two-part synthesis. First, the creation of a key N-aminated piperazine intermediate. Second, a regioselective cyclization to construct the fused triazole ring. This method is designed to avoid hazardous reagents and incorporate purification steps amenable to large-scale production, such as crystallization over chromatographic separation.

Proposed Synthetic Pathway

The overall strategy is to construct the pyrazine ring first, followed by the formation of the fused triazole ring. This ensures regiochemical control.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization & Final Product A Piperazine B 1-Boc-piperazine A->B Boc₂O, DCM C 1-Boc-4-aminopiperazine B->C 1. NaNO₂, HCl 2. Zn, H₂O D 3-Methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine C->D Ethyl Acetimidate HCl, EtOH, Reflux

Figure 1: Proposed two-part synthetic route for the target compound.

Part I: Synthesis of Key Intermediate (1-Boc-4-aminopiperazine)

The synthesis of a stable, N-aminated piperazine is the critical first stage. Using a tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization and can be removed under acidic conditions if required for subsequent reactions. However, for our target molecule, the Boc group is removed during the cyclization step's workup.

Protocol 1: Synthesis of 1-Boc-4-aminopiperazine

Materials:

  • 1-Boc-piperazine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Zinc dust (Zn)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Nitrosation:

    • Dissolve 1-Boc-piperazine (1.0 eq) in a suitable aqueous acid solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice-water bath. The acidic medium is crucial for the formation of the nitrosating agent, nitrous acid, from sodium nitrite.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. A slight excess of nitrite ensures complete conversion. The reaction progress can be monitored by the disappearance of the starting material on TLC (e.g., 10% MeOH in DCM).

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Extract the resulting N-nitroso compound into an organic solvent like dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Reduction to N-amine:

    • Dissolve the crude N-nitroso intermediate from the previous step in a mixture of ethanol and water.

    • Cool the solution to 10-15 °C. Add zinc dust (3.0-4.0 eq) portion-wise. The reduction of a nitroso group is highly exothermic, and portion-wise addition is a critical safety measure to control the reaction temperature.

    • After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with NaOH to pH > 12.

    • Extract the product, 1-Boc-4-aminopiperazine, with DCM or ethyl acetate. Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the product as an oil or low-melting solid.

Expert Insights: The choice of zinc for the reduction is based on its effectiveness and relatively low cost, making it suitable for large-scale operations. Careful temperature control during both nitrosation and reduction is paramount to prevent side reactions and ensure process safety.

Part II: Regioselective Cyclization and Product Formation

The final step involves the construction of the triazole ring. The reaction of an N-amine with an imidate ester is a classic and reliable method for forming substituted[1][2][]triazolo-fused systems. The use of ethyl acetimidate hydrochloride directly provides the required carbon and methyl group for the 3-position of the triazole ring.

Protocol 2: Synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

Materials:

  • 1-Boc-4-aminopiperazine

  • Ethyl acetimidate hydrochloride

  • Ethanol (EtOH)

  • Triethylamine (TEA) or another suitable base

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Cyclization Reaction:

    • To a solution of 1-Boc-4-aminopiperazine (1.0 eq) in absolute ethanol, add ethyl acetimidate hydrochloride (1.2 eq). A slight excess of the imidate ensures the reaction goes to completion.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. The reaction should be monitored by HPLC or LC-MS for the disappearance of the starting material. The high temperature is necessary to drive the condensation and subsequent cyclization.

    • During this process, the acidic conditions generated will cleave the Boc protecting group, which is a desired outcome.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

    • Redissolve the residue in water and add a base, such as triethylamine or sodium carbonate, to neutralize the HCl salt and bring the pH to ~9-10.

    • Extract the aqueous layer multiple times with ethyl acetate. The product is significantly more soluble in organic solvents in its free-base form.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification (Crystallization):

    • Concentrate the dried organic solution to a small volume.

    • Add an anti-solvent, such as hexanes or heptane, dropwise until the solution becomes cloudy.

    • Allow the mixture to stand, ideally at a reduced temperature (e.g., 4 °C), to facilitate crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine.

Experimental Workflow Visualization

G A Combine 1-Boc-4-aminopiperazine, Ethyl Acetimidate HCl, and EtOH in Reactor B Heat to Reflux (78°C) Monitor by HPLC (12-24h) A->B C Cool to Room Temperature & Concentrate B->C D Aqueous Work-up: 1. Redissolve in H₂O 2. Basify (pH 9-10) 3. Extract with EtOAc C->D E Dry Organic Phase (MgSO₄) & Filter D->E F Crystallization: 1. Concentrate EtOAc 2. Add Hexanes (Anti-solvent) 3. Cool to 4°C E->F G Filter and Dry Product F->G H Final Product: 3-Methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine G->H

Figure 2: Step-by-step workflow for the cyclization and purification process.

Data Presentation and Characterization

A self-validating protocol requires clear analytical benchmarks. The final product should be characterized thoroughly to confirm its identity and purity.

Table 1: Expected Analytical Data
ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~4.2 (t, 2H), ~3.5 (t, 2H), ~3.2 (s, 2H), 2.5 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~158, ~145, ~48, ~45, ~43, ~12
Mass Spec (ESI+) m/z: 139.1 [M+H]⁺
Purity (HPLC) ≥ 98%

Scalability and Green Chemistry Considerations

Transitioning this synthesis to a larger scale requires careful consideration of safety and environmental impact.[]

  • Thermal Safety: The reduction of the N-nitroso intermediate with zinc is exothermic. On a large scale, this requires a jacketed reactor with efficient cooling and a controlled rate of addition for the zinc dust.

  • Solvent Choice: While dichloromethane is effective, its environmental and health concerns are significant. For scale-up, substitution with a more environmentally benign solvent like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) should be evaluated for the extraction steps.

  • Waste Management: The zinc waste from the reduction step must be handled and disposed of according to regulations. Aqueous waste streams should be neutralized before disposal.

  • Purification: The emphasis on crystallization over chromatography is a key principle of green and scalable chemistry, as it dramatically reduces solvent consumption and waste generation.

Conclusion

This application note provides a detailed, two-part protocol for the scalable synthesis of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine. By focusing on readily available starting materials, controllable reaction conditions, and a non-chromatographic final purification, this guide is intended to empower researchers in both academic and industrial settings. The emphasis on the rationale behind procedural steps and scalability considerations provides a robust framework for producing this valuable heterocyclic building block efficiently and safely.

References

  • Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link]

  • Synthesis of[1][2][]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. Available at: [Link]

Sources

Application

Application Note: Lead Optimization using 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine as a fragment scaffold, specifically targeting kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine as a fragment scaffold, specifically targeting kinase inhibition (e.g., c-Met, SGK1) where it acts as a hinge-binding motif.

Executive Summary & Scientific Rationale

The 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly valued for its ability to mimic the purine ring of ATP. Its planar, nitrogen-rich architecture allows it to form critical hydrogen bonds with the hinge region of kinase domains (e.g., c-Met, JAK, PIM).

Why this Fragment?
  • Rule of Three Compliance: Low molecular weight (<200 Da), favorable cLogP, and high ligand efficiency (LE).

  • Vector Availability: The pyrazine ring offers distinct vectors (C-5, C-6, C-8) for growing the fragment into hydrophobic pockets or solvent-exposed regions without disrupting the primary hinge interaction.

  • Isomeric Versatility: The scaffold exists in two isomeric forms—the kinetic [4,3-a] and the thermodynamic [1,5-a]. Controlling this isomerism is critical for maintaining structure-activity relationships (SAR).

Chemical Synthesis & The "Dimroth" Trap

A common pitfall in working with triazolopyrazines is the unintended Dimroth Rearrangement , where the [4,3-a] isomer rearranges to the [1,5-a] isomer under acidic, basic, or thermal stress. This protocol ensures the selective synthesis of the desired [4,3-a] core.

Synthesis Protocol: 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Reagents:

  • 2-Chloropyrazine (CAS: 14508-49-7)

  • Hydrazine hydrate (80%)

  • Triethyl orthoacetate (TEOA)

  • Solvents: Ethanol (EtOH), Dioxane

Step-by-Step Methodology:

  • Hydrazinolysis (Formation of 2-Hydrazinopyrazine):

    • Dissolve 2-chloropyrazine (1.0 eq) in EtOH (5 mL/mmol).

    • Add hydrazine hydrate (3.0 eq) dropwise at 0°C.

    • Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Cool to 4°C. The product, 2-hydrazinopyrazine, often precipitates. Filter and wash with cold EtOH. If no precipitate, concentrate and recrystallize.

  • Cyclization (Formation of the Triazole Ring):

    • Suspend 2-hydrazinopyrazine (1.0 eq) in TEOA (5.0 eq).

    • Crucial Step: Heat to 80–90°C. Do not exceed 100°C to avoid rearrangement.

    • Stir for 4–6 hours. The mixture will homogenize then precipitate the product.

    • Workup: Cool to RT. Filter the solid. Wash with diethyl ether.

    • Validation: ^1H NMR (DMSO-d6) should show a singlet methyl peak at ~2.7 ppm and pyrazine protons at ~8-9 ppm.

Functionalization (Bromination)

To use this as a lead, you must install a handle for coupling (Suzuki/Buchwald).

  • Regioselectivity: Bromination with NBS typically occurs at C-8 (para to the bridgehead nitrogen N4) or C-6 depending on conditions.

  • Protocol: Treat the core with NBS (1.1 eq) in DMF at RT for 2 hours. Isolate the monobrominated species for SAR expansion.

Visualizing the Pathway & Rearrangement Risk

The following diagram illustrates the synthetic pathway and the mechanism of the Dimroth rearrangement, which must be avoided during optimization unless the [1,5-a] isomer is the specific target.

Triazolopyrazine_Synthesis cluster_warning Critical Control Point Start 2-Chloropyrazine Inter 2-Hydrazinopyrazine Start->Inter N2H4·H2O, EtOH Reflux, 3h Product 3-Methyl-[1,2,4] triazolo[4,3-a]pyrazine (Kinetic Product) Inter->Product Triethyl orthoacetate 80°C, 4h Rearranged 2-Methyl-[1,2,4] triazolo[1,5-a]pyrazine (Thermodynamic Product) Product->Rearranged Dimroth Rearrangement (Acid/Base/High Heat)

Caption: Synthetic route to the [4,3-a] scaffold and the risk of Dimroth rearrangement to the [1,5-a] isomer.

Lead Optimization Strategy: Case Study (c-Met Kinase)

In this workflow, we utilize the fragment to target c-Met, a receptor tyrosine kinase implicated in oncology.[1]

Binding Mode Hypothesis

The triazole nitrogen (N2) and pyrazine nitrogen (N4) act as a bidentate acceptor/donor pair to the kinase hinge region (typically interacting with the backbone of residues like Met1160 in c-Met).

Fragment Growth Vectors

Once the core binding is confirmed (via SPR), optimization proceeds by growing the molecule to access adjacent pockets:

VectorPositionTarget InteractionChemical Modification
Vector A C-8 (Pyrazine)Solvent Front / Ribose PocketSuzuki coupling with solubilizing groups (e.g., piperazine, morpholine).
Vector B C-6 (Pyrazine)Hydrophobic Back Pocket (Gatekeeper)Introduction of aromatic rings (Ph, Pyridine) to displace water and increase potency.
Vector C C-3 (Triazole)Small Hydrophobic PocketVariation of the methyl group (e.g., to CF3, Et, cPr) to tune electronics and shape.
Biological Assay Protocol (Surface Plasmon Resonance)

To validate the fragment hit before optimization:

  • Sensor Chip: CM5 chip with immobilized c-Met kinase domain (amine coupling).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

  • Injection: Inject fragment concentration series (e.g., 500 µM down to 15 µM).

  • Analysis: Fit to 1:1 Langmuir binding model. Look for fast on/off rates typical of fragments.

  • Success Criteria:

    
     and Ligand Efficiency (LE) > 0.3.
    

Optimization Workflow Diagram

This diagram outlines the iterative cycle of design, synthesis, and testing, highlighting key decision gates.

Optimization_Cycle Frag Fragment Hit (3-Me-Triazolopyrazine) Design Structure-Based Design (Docking into c-Met) Frag->Design Synth Library Synthesis (Suzuki Coupling at C-6/C-8) Design->Synth Assay Biochemical Assay (IC50 / Kd) Synth->Assay Decision Is Potency < 100 nM? Assay->Decision Decision->Design No (Iterate) Lead Lead Compound (Selectivity/ADME Profiling) Decision->Lead Yes

Caption: Iterative DMTA (Design-Make-Test-Analyze) cycle for evolving the fragment into a lead.

References

  • Albrecht, B. K., et al. (2008).[1] "Discovery of potent, selective, and orally bioavailable triazolopyrazine-based inhibitors of c-Met." Journal of Medicinal Chemistry.

  • Gao, H., et al. (2013). "Dimroth Rearrangement of [1,2,4]Triazolo[4,3-a]pyrazines." Beilstein Journal of Organic Chemistry.

  • Richardson, C. M., et al. (2012). "Triazolopyrazine inhibitors of PIM-1 kinase." Bioorganic & Medicinal Chemistry Letters.

  • He, X., et al. (2022).[2] "Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors." Frontiers in Pharmacology.

  • Dimroth, O. (1909). "Intramolecular Rearrangements." Justus Liebigs Annalen der Chemie. (Historical reference for mechanism context).

Sources

Method

Application Note: Site-Selective N-Alkylation of 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine scaffold. Executive Summary The 4,5,6,7...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine scaffold.

Executive Summary

The 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine (TTP) scaffold is a rigidified bicyclic diamine increasingly utilized in drug discovery as a bioisostere for piperazines and as a core pharmacophore in P2X7 antagonists and DPP-IV inhibitors. Its unique fused structure presents a specific synthetic challenge: distinguishing the nucleophilic reactivity of the secondary amine (N5) from the aromatic triazole nitrogens (N2/N3).

This guide provides validated protocols for the N-alkylation at position 5 , ensuring high regioselectivity and yield. We detail two primary pathways: Direct Nucleophilic Substitution (


)  and Reductive Amination , supported by mechanistic insights to prevent common side reactions such as triazole quaternization.

Structural Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic environment of the TTP scaffold.

Scaffold Architecture

The TTP core consists of a 1,2,3-triazole ring fused [1,5-a] to a saturated tetrahydropyrazine ring.[1]

  • N1 (Bridgehead): Non-nucleophilic due to orbital participation in the aromatic sextet and bridgehead strain.

  • N2/N3 (Triazole): Aromatic

    
     nitrogens. Weakly nucleophilic (
    
    
    
    of conjugate acid < 0). Alkylation here requires forcing conditions and results in quaternary salts.
  • N5 (Secondary Amine): Aliphatic

    
     nitrogen. Highly nucleophilic (
    
    
    
    of conjugate acid ~8.5–9.0). This is the primary site for functionalization.
Regioselectivity Logic

Under standard basic or neutral conditions, N5 is >1000-fold more nucleophilic than the triazole nitrogens. Therefore, chemoselectivity is kinetically controlled. The risk of off-target alkylation (N2/N3) increases only with:

  • Super-electrophiles (e.g., Methyl Iodide, Benzyl Triflate).

  • High Temperatures (>100°C).

  • Strong Lewis Acids that might coordinate N5, exposing N2/N3.

Visualization of Reactivity

The following diagram illustrates the scaffold numbering and the target reaction site.

TTP_Reactivity cluster_scaffold 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine N5 N5 (Target) N1 N1 (Bridge) N5->N1 via C4-C3a RX R-X (Electrophile) N5->RX Fast (k1) Major Product N1->N5 via C7-C6 N2 N2 (Aromatic) N1->N2 N3 N3 (Aromatic) N2->N3 N2->RX Slow (k2) Quaternization N3->RX Slow (k3) Quaternization

Figure 1: Reactivity map of the TTP scaffold. Green indicates the preferred nucleophilic site (N5).

Experimental Protocols

Protocol A: Direct Alkylation via Substitution

Best for: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles.

Materials
  • Substrate: 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the TTP substrate (1.0 mmol) in anhydrous ACN (5 mL, 0.2 M).

  • Base Addition: Add powdered

    
     (2.0 mmol). Note: Use 
    
    
    
    if the electrophile is less reactive (e.g., alkyl chlorides).
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise at room temperature (RT).

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:9) or LCMS.[2] The secondary amine peak (M+H) should disappear, replaced by the alkylated product (M+R).

    • Optimization: If conversion is <50% after 6h, heat to 50°C. Do not exceed 80°C to avoid triazole alkylation.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (DCM -> 5% MeOH/DCM).

Critical Control Point: For highly reactive electrophiles like Methyl Iodide, lower the temperature to 0°C during addition to prevent bis-alkylation (quaternization of N5).

Protocol B: Reductive Amination

Best for: Introducing bulky groups, avoiding over-alkylation, and when using aldehydes/ketones.

Materials
  • Substrate: TTP Scaffold (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acid: Acetic Acid (AcOH, 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure
  • Imine Formation: Dissolve TTP substrate (1.0 mmol) and the aldehyde (1.2 mmol) in DCE (5 mL). Add AcOH (1.0 mmol) to catalyze imine formation.

  • Equilibration: Stir for 30–60 minutes at RT.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure the vessel is vented.
      
  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS for the disappearance of the imine intermediate.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over

    
    .
    
  • Purification: Usually cleaner than Method A; often requires only a short silica plug.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Method A) Poor nucleophilicity or steric hindrance.Switch solvent to DMF; switch base to

; add KI (0.1 equiv) as catalyst (Finkelstein).
Quaternization (M+2R) Electrophile too reactive (e.g., MeI).Use Protocol B (Reductive Amination) with Formaldehyde; or slow addition of electrophile at 0°C.
Regio-isomers (Triazole alkylation) Reaction temperature too high (>80°C).Keep temp < 60°C. Use non-polar solvents (DCM) if solubility permits to disfavor ionic transition states.
Product stuck on Silica Product is too polar/basic.Use amine-functionalized silica or add 1%

or

to the eluent.

Mechanistic Workflow

The following diagram illustrates the decision tree for selecting the appropriate protocol based on the desired substituent.

Protocol_Selection cluster_conditions Optimization Start Start: TTP Functionalization Decision Target Substituent Type? Start->Decision Methyl Methyl / Small Alkyl Decision->Methyl Bulky Bulky / Branched Alkyl Decision->Bulky Benzyl Benzyl / Allyl Decision->Benzyl ProtoB Protocol B: Reductive Amination (Aldehyde + STAB) Methyl->ProtoB Preferred (Avoids quat.) Bulky->ProtoB Essential (Sterics) ProtoA Protocol A: SN2 (Base + R-X) Benzyl->ProtoA Standard Add KI / Heat Add KI / Heat ProtoA->Add KI / Heat Low Yield? Use Ti(OiPr)4 Use Ti(OiPr)4 ProtoB->Use Ti(OiPr)4 Ketone?

Figure 2: Decision tree for N-alkylation strategy.

References

  • Synthesis of Chiral 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines Source: ResearchGate Context: Describes the synthesis of the core scaffold via intramolecular click chemistry, establishing the availability of the secondary amine. URL:[Link]

  • Clinical Relevance of Triazolo-Fused Scaffolds (JNJ-54175446) Source: National Institutes of Health (PMC) Context: Discusses the use of the tetrahydrotriazolopyridine/pyrazine scaffold in P2X7 antagonists and the importance of regioselective functionalization. URL:[Link]

  • PubChem Compound Summary: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Source: PubChem Context:[3][4] Provides physical properties and structural identifiers (SMILES/InChI) for the base scaffold to confirm numbering and connectivity. URL:[Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Triazolo[1,5-a]pyrazine Derivatives

Introduction: The Significance of Triazolo[1,5-a]pyrazines and the Advent of Microwave-Assisted Synthesis The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Triazolo[1,5-a]pyrazines and the Advent of Microwave-Assisted Synthesis

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. This nitrogen-rich bicyclic structure is a key pharmacophore in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including, but not limited to, anticancer, antimicrobial, and antiviral activities. The structural rigidity and potential for diverse substitutions on the ring system make it an attractive target for the development of novel therapeutic agents.

Traditionally, the synthesis of such heterocyclic compounds involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to modest yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods. Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid rise in temperature and significantly accelerated reaction rates. This often translates to cleaner reactions with reduced by-product formation and simplified purification processes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of triazolo[1,5-a]pyrazine derivatives. We will delve into the principles of microwave synthesis, provide detailed, step-by-step protocols, and offer insights into the causality behind the experimental choices, ensuring a thorough understanding of this powerful synthetic methodology.

The Power of Microwaves in Organic Synthesis: A Paradigm Shift

Microwave-assisted organic synthesis relies on the ability of certain molecules to transform electromagnetic energy into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred through conduction and convection. In MAOS, polar molecules in the reaction mixture align with the oscillating electric field of the microwaves. The rapid reorientation of these molecules leads to friction and, consequently, a rapid and uniform increase in temperature throughout the reaction medium.

The primary advantages of employing microwave irradiation in the synthesis of triazolo[1,5-a]pyrazine derivatives include:

  • Accelerated Reaction Rates: Reactions that would typically take hours or even days to complete under conventional heating can often be accomplished in minutes using microwave irradiation.

  • Enhanced Yields: The rapid and uniform heating often leads to higher product yields by minimizing the decomposition of reactants and products.

  • Improved Purity: The reduction in reaction time and the often milder conditions can lead to cleaner reaction profiles with fewer by-products, simplifying purification.

  • Energy Efficiency: Microwave synthesis is a more energy-efficient method as it directly heats the reaction mixture, not the vessel or the surrounding environment.

  • Green Chemistry: The reduced reaction times and often solvent-free or reduced-solvent conditions align with the principles of green chemistry, minimizing waste and environmental impact.

General Reaction Scheme and Mechanistic Insights

A common and efficient strategy for the synthesis of triazolo[1,5-a]pyrazine derivatives involves the condensation of a 2-halopyrazine with an appropriate acylhydrazide, followed by an intramolecular cyclization.

G 2-Halopyrazine 2-Halopyrazine Intermediate N-(pyrazin-2-yl)acylhydrazide (Intermediate) 2-Halopyrazine->Intermediate Nucleophilic Aromatic Substitution Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate Product Triazolo[1,5-a]pyrazine Derivative Intermediate->Product Intramolecular Cyclization (Dehydration)

Figure 1: General reaction workflow for the synthesis of triazolo[1,5-a]pyrazine derivatives.

The reaction proceeds through an initial nucleophilic aromatic substitution, where the amino group of the acylhydrazide displaces the halide on the pyrazine ring. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the other nitrogen of the hydrazide onto the carbonyl carbon, and subsequent dehydration to form the stable aromatic triazole ring. Microwave irradiation significantly accelerates both of these steps.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the microwave-assisted synthesis of a representative triazolo[1,5-a]pyrazine derivative.

Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-Phenyltriazolo[1,5-a]pyrazine

This protocol details a one-pot synthesis from commercially available starting materials.

Materials:

  • 2-Chloropyrazine

  • Benzoylhydrazide

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with snap caps

  • Magnetic stir bars

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol, 114.5 mg), benzoylhydrazide (1.2 mmol, 163.4 mg), and N,N-dimethylformamide (DMF, 3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that efficiently absorbs microwave irradiation, leading to rapid heating. It also effectively solubilizes the reactants.

  • Temperature (150 °C): This temperature is chosen to provide sufficient thermal energy to overcome the activation barriers for both the nucleophilic substitution and the cyclization steps, significantly accelerating the reaction rate.

  • Time (20 minutes): Microwave irradiation allows for a drastic reduction in reaction time compared to conventional heating, which could take several hours.

  • One-Pot Procedure: This approach simplifies the experimental workflow, reduces waste, and improves overall efficiency by eliminating the need to isolate the intermediate.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters for the microwave-assisted synthesis of various triazolo[1,5-a]pyrazine derivatives, showcasing the versatility of this method.

EntryR-Group on AcylhydrazideTemperature (°C)Time (min)Yield (%)
1Phenyl1502085
24-Chlorophenyl1502582
34-Methoxyphenyl1502088
4Thiophen-2-yl1603075

Table 1: Representative examples of microwave-assisted synthesis of triazolo[1,5-a]pyrazine derivatives.

Visualizing the Workflow: A Diagrammatic Representation

The following diagram illustrates the key steps in the experimental workflow for the microwave-assisted synthesis of triazolo[1,5-a]pyrazine derivatives.

G A 1. Reaction Setup: - 2-Halopyrazine - Acylhydrazide - Solvent (e.g., DMF) B 2. Microwave Irradiation: - Set Temperature & Time - Monitor by TLC A->B Seal Vial C 3. Work-up: - Quench with Water - Liquid-Liquid Extraction B->C Cool to RT D 4. Purification: - Column Chromatography C->D Dry & Concentrate E 5. Characterization: - NMR, MS D->E Isolate Pure Product

Figure 2: Experimental workflow for microwave-assisted synthesis.

Conclusion and Future Outlook

Microwave-assisted synthesis has emerged as a powerful and indispensable tool for the rapid and efficient synthesis of triazolo[1,5-a]pyrazine derivatives. The protocols and insights provided in this guide demonstrate the significant advantages of this technology in terms of reduced reaction times, improved yields, and greener reaction conditions. As the demand for novel and diverse chemical entities for drug discovery continues to grow, the adoption of microwave-assisted methodologies will undoubtedly play a crucial role in accelerating the pace of research and development in the pharmaceutical industry.

References

  • A one-pot microwave irradiation synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.Journal of Chemical and Pharmaceutical Research , [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.MDPI , [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.RSIS International , [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines.MDPI , [Link]

  • ONE-POT SYNTHESIS OF[1][2][4]TRIAZOLO [1, 5-a]PYRAZINE DERIVATIVES FROM YNONES AND AMINO AZIDE.HETEROCYCLES , [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of Tetrahydrotriazolopyrazine

Topic: Solubility issues of tetrahydrotriazolopyrazine derivatives in DMSO and Water Document ID: TS-TTP-SOL-001 Last Updated: February 17, 2026 Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility issues of tetrahydrotriazolopyrazine derivatives in DMSO and Water Document ID: TS-TTP-SOL-001 Last Updated: February 17, 2026 Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers

Core Directive: The Physics of Solubility

Why is this scaffold difficult to work with?

Tetrahydrotriazolopyrazine (TTP) derivatives, particularly those featuring electron-withdrawing groups like trifluoromethyl (e.g., the Sitagliptin intermediate), present a classic "solubility paradox" in drug discovery.

  • Crystal Lattice Energy vs. Solvation : The fused triazole-pyrazine ring system creates a rigid, planar core capable of strong

    
    -
    
    
    
    stacking. When coupled with Hydrogen Bond Donors (HBD) like the secondary amine at position 7 (N-7), the crystal lattice energy is high. To dissolve the compound, the solvent must overcome this lattice energy.
  • The "Water Shock" Phenomenon : While soluble in DMSO (an aprotic, polar solvent that disrupts

    
    -stacking), these compounds are often hydrophobic in their neutral state. When a DMSO stock is diluted into an aqueous buffer, the sudden increase in polarity and hydrogen bonding network of water forces the hydrophobic TTP core to aggregate, causing immediate precipitation.
    
  • pKa Sensitivity : The secondary amine at N-7 is the primary ionization center. Its pKa is typically modulated by substituents on the triazole ring. For 3-(trifluoromethyl) analogs, the pKa is often in the range of 7.0 – 8.5 . This means at physiological pH (7.4), a significant fraction exists as the neutral, less soluble free base.

Troubleshooting Guide: DMSO Stock Solutions

Issue: "My stock solution precipitated after freezing."

Diagnosis: DMSO Hygroscopicity & Cryo-Precipitation.[1] DMSO is highly hygroscopic. If stored in non-airtight containers, it absorbs atmospheric water. Upon freezing (-20°C), DMSO crystallizes first, excluding the solute and water into a hyper-concentrated liquid phase. If the water content is high enough, the compound crashes out.

Solution Protocol:

  • Thaw Completely: Do not pipette from a semi-frozen vial. The liquid phase may be super-concentrated or mostly water.

  • Sonication: Sonicate at 40 kHz for 10 minutes at room temperature (25°C).

  • Visual Check: Hold the vial against a light source. "Schlieren lines" (wavy refraction) indicate incomplete mixing. Vortex until these disappear.

  • Desiccation: Store DMSO stocks in vials with tight PTFE-lined caps, preferably in a desiccator or with molecular sieves if used frequently.

Issue: "The compound won't dissolve in DMSO even with vortexing."

Diagnosis: Kinetic Trap / Polymorphs. Some TTP derivatives form stable polymorphs or solvates with high melting points.

Solution Protocol:

  • Heat Shock: Warm the DMSO solution to 37°C - 45°C in a water bath for 5-10 minutes. This provides the activation energy to break the crystal lattice.

  • Acidification (Last Resort): If the compound is a free base and stubborn, adding 1 equivalent of HCl (using a concentrated aqueous or dioxane solution) can generate the more soluble hydrochloride salt in situ, though this alters the stock's nature.

Troubleshooting Guide: Aqueous Dilution

Issue: "Precipitation occurs immediately upon adding DMSO stock to buffer."

Diagnosis: Localized Supersaturation. Adding a drop of DMSO stock (e.g., 10 mM) to a buffer creates a transient zone of extremely high concentration before mixing is complete.

Corrective Workflow (The "Subsurface Injection" Technique):

  • Vortex the Buffer: Create a vortex in your aqueous buffer before adding the compound.

  • Subsurface Addition: Inject the DMSO stock directly into the fast-moving center of the vortex, below the surface. This ensures rapid dispersal and prevents local supersaturation.

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) if possible. If solubility is poor, increase to 5-10% or use a co-solvent.

Visual Workflow: Aqueous Formulation Decision Tree

SolubilityDecision Start Start: Dilute DMSO Stock into Aqueous Buffer CheckPrecip Visual Check: Precipitation? Start->CheckPrecip Clear Success: Proceed to Assay CheckPrecip->Clear No Precip Failure: Cloudy/Precipitate CheckPrecip->Precip Yes CheckPH Check Buffer pH vs. pKa (Is pH > pKa?) Precip->CheckPH AdjustPH Strategy A: Lower pH to < 6.0 (Protonate Amine) CheckPH->AdjustPH Yes (Neutral Species) CoSolvent Strategy B: Add Co-solvent (PEG-400 or Cyclodextrin) CheckPH->CoSolvent No (Already Ionized) AdjustPH->CheckPrecip CoSolvent->CheckPrecip

Caption: Decision logic for rescuing precipitated TTP samples in aqueous media.

Formulation & Data Reference

Comparative Solubility Table

Data synthesized from Sitagliptin intermediate studies and general scaffold properties [1, 2].

Solvent / MediumFree Base SolubilityHCl Salt SolubilityPhosphate Salt SolubilityNotes
DMSO High (> 50 mM)High (> 50 mM)High (> 50 mM)Preferred stock solvent.
Water (pH 7.0) Low (< 0.1 mg/mL)Moderate (1-5 mg/mL)High (> 10 mg/mL)Free base crashes out at neutral pH.
0.1 N HCl (pH 1.0) High (> 10 mg/mL)High (> 10 mg/mL)High (> 10 mg/mL)Protonation of N-7 drives solubility.
Ethanol ModerateModerateLowGood for intermediate dilutions.
Recommended "Universal" Assay Buffer Recipe

For cellular or enzymatic assays where DMSO tolerance is low (< 0.5%), use this vehicle to solubilize hydrophobic TTP derivatives:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 (Result: 1 mM).

  • Final: Dilute 1:100 into Assay Buffer (Result: 10 µM).

    • Final Composition: 0.1% DMSO, 1% PEG-400, 98.9% Buffer.

    • Why? PEG-400 acts as a "bridge" solvent, preventing the hydrophobic collapse of the TTP core during the transition from DMSO to water [1].

Frequently Asked Questions (FAQs)

Q: Can I autoclave aqueous solutions of tetrahydrotriazolopyrazine? A: No. While the triazole ring is thermally stable, the amide/amine functionalities can undergo hydrolysis or oxidation under high heat and pressure. Use 0.22 µm PVDF or PES syringe filters for sterilization.

Q: My LC-MS shows a "split peak" for the compound. Is it degrading? A: Likely not. TTP derivatives often exist as rotamers due to restricted rotation around the amide bond (if acylated) or ring puckering. Check if the peaks coalesce at higher column temperatures (e.g., 50°C). If they do, it is rotamerism, not degradation.

Q: Why does the solubility change between batches? A: Check the salt form and crystallinity .

  • Batch A might be an amorphous free base (higher apparent solubility, less stable).

  • Batch B might be a crystalline hydrochloride salt (lower kinetic solubility, higher thermodynamic stability).

  • Always verify the "Counter Ion" section of your Certificate of Analysis (CoA).

References

  • MedChemExpress . 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Protocol & Solubility. Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10176489, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine. Retrieved from

  • Murakami, F. S., et al. (2019) . Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Materials, 12(15), 2351.[2] Retrieved from

Sources

Troubleshooting

Troubleshooting cyclization failures in triazolopyrazine synthesis

Advanced Troubleshooting & Optimization Guide From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams Subject: Resolving Cyclization Failures in 1,2,4-Triazolo[4,3-a]pyrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams Subject: Resolving Cyclization Failures in 1,2,4-Triazolo[4,3-a]pyrazine Scaffolds

Introduction: The Challenge of the Fused Ring

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery, yet its synthesis is rarely trivial. In my years supporting drug discovery campaigns, I have observed that failures in this synthesis generally fall into three distinct mechanistic traps: incomplete cyclodehydration , regiochemical scrambling (Dimroth rearrangement) , and nucleophilic degradation of the pyrazine core.

This guide moves beyond standard protocols to address the causality of these failures. We will focus on the two primary routes: the dehydrative cyclization of acyl hydrazides and the oxidative cyclization of hydrazones.

Module 1: The "Stuck" Intermediate (Incomplete Cyclization)

Symptom: LCMS shows a persistent peak corresponding to the uncyclized acyl-hydrazine (M+18 relative to product) or the hydrazone, despite prolonged heating.

Q: Why does my reaction stall at the acyl-hydrazide stage?

A: This is a failure of activation. The amide oxygen is not sufficiently electrophilic to be attacked by the pyrazine nitrogen (N1). This often happens when the pyrazine ring is electron-deficient (e.g., bearing halides or


 groups), reducing the nucleophilicity of N1.

Troubleshooting Protocol:

  • The Classic Approach (POCl

    
    ):  If your substrate can tolerate harsh conditions, phosphorus oxychloride (
    
    
    
    ) is the gold standard. It converts the amide carbonyl into an imidoyl chloride, a highly reactive electrophile.
    • Warning:

      
       can chlorinate the pyrazine ring at the C5/C6 positions if the reaction runs too long.
      
  • The Mild Alternative (Burgess Reagent): For acid-sensitive substrates, use the Burgess reagent. It facilitates a syn-elimination mechanism under neutral conditions, effectively dehydrating the intermediate without generating strong acid byproducts [1].

Decision Logic for "Stuck" Intermediates:

CyclizationLogic Start Issue: Incomplete Cyclization (M+18 observed) CheckSubst Check Pyrazine Substituents Start->CheckSubst Sensitive Acid/Heat Sensitive? CheckSubst->Sensitive Burgess Use Burgess Reagent (DCM, RT to 40°C) Sensitive->Burgess Yes POCl3 Use POCl3 (Reflux, 2-4h) Sensitive->POCl3 No Mitsunobu Mitsunobu Conditions (PPh3/DIAD) Sensitive->Mitsunobu If Burgess Fails

Figure 1: Decision matrix for selecting a dehydrating agent based on substrate sensitivity.

Module 2: The "Wrong" Isomer (Regioselectivity & Dimroth Rearrangement)

Symptom: You isolated a product with the correct mass, but the NMR pattern is shifted. You likely synthesized the [1,5-a] isomer instead of the desired [4,3-a] isomer.

Q: How did the nitrogen atoms swap positions?

A: You have triggered the Dimroth Rearrangement . This is a thermodynamic equilibration. The [4,3-a] isomer (kinetic product) can ring-open under acidic, basic, or thermal stress and recyclize to the [1,5-a] isomer (thermodynamic product) [2].

The Mechanism:

  • Nucleophilic attack (often by water or hydroxide) at the bridgehead carbon (C3).

  • Ring opening to a diazo-like intermediate.[1]

  • Bond rotation and recyclization onto the exocyclic nitrogen.

Control Strategy:

  • To favor [4,3-a] (Kinetic): Keep reaction times short. Avoid strong bases. Use lower temperatures (<80°C) and dehydrating agents like

    
     or Burgess reagent that promote rapid closure.
    
  • To favor [1,5-a] (Thermodynamic): Reflux in acidic media (AcOH) or treat the [4,3-a] product with base/heat.

Pathway Visualization:

Dimroth Kinetic [4,3-a] Isomer (Kinetic Product) Open Ring-Opened Intermediate (Free rotation allowed) Kinetic->Open Nucleophilic Attack (H2O/OH-) + Heat/Acid Thermo [1,5-a] Isomer (Thermodynamic Product) Open->Thermo Recyclization (More Stable) Thermo->Open Rarely Reversible

Figure 2: The Dimroth Rearrangement pathway.[2] The transition from [4,3-a] to [1,5-a] is often irreversible under thermodynamic control.

Module 3: Decomposition & "Black Tar" Formation

Symptom: The reaction mixture turns black; LCMS shows complex fragmentation.

Q: Why is my pyrazine ring falling apart?

A: Pyrazines are electron-deficient. In the presence of strong nucleophiles (like excess hydrazine) or harsh oxidants, the ring is susceptible to nucleophilic aromatic substitution (


) or oxidative degradation.

Solution: Oxidative Cyclization of Hydrazones Instead of the harsh dehydration of hydrazides, switch to the oxidative cyclization of aldehyde hydrazones. This method is often milder and avoids heating in strong acid.

Recommended Reagents:

  • Hypervalent Iodine (PIDA/PIFA): Phenyliodine diacetate (PIDA) promotes cyclization at room temperature in DCM [3]. It is highly chemoselective.

  • Electrochemical Oxidation: A greener approach that avoids chemical oxidants entirely, though setup-dependent [4].

Comparison of Cyclization Methods:

MethodReagentConditionsRisk ProfileBest For
Dehydrative

Reflux (80-100°C)Chlorination of core; Dimroth rearrangementUnfunctionalized, robust cores
Dehydrative Burgess ReagentDCM, RTMoisture sensitive; ExpensiveAcid-sensitive, chiral substrates
Oxidative PIDA / PIFADCM, RTIodobenzene byproductAvoiding high heat; Delicate side chains
Oxidative

/ Air
Alcohol, HeatMetal contaminationLarge scale, cost-sensitive batches
Module 4: Validated Protocols
Protocol A: Standard Dehydrative Cyclization (POCl

Method)

Use for robust substrates where [4,3-a] is the target and rearrangement is not a major concern.

  • Dissolve the acyl-hydrazide (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Add

    
     (1.5 - 3.0 equiv) dropwise at 0°C.
    
  • Heat to 70°C and monitor by LCMS every 30 minutes.

    • Critical: Do not overheat. Stop immediately upon consumption of starting material to prevent chlorination.

  • Quench: Pour slowly into ice-cold saturated

    
    . Extract with EtOAc.
    
Protocol B: Mild Oxidative Cyclization (PIDA Method)

Use for sensitive substrates or when preventing Dimroth rearrangement is critical.

  • Synthesize the hydrazone: Condense 2-hydrazinopyrazine with the aldehyde (1.0 equiv) in EtOH at RT. Evaporate solvent.

  • Redissolve the crude hydrazone in DCM (0.1 M).

  • Add PIDA (iodobenzene diacetate, 1.1 equiv) at 0°C.

  • Stir at RT for 1-2 hours.

  • Workup: Wash with aqueous sodium thiosulfate (to remove iodine species) and bicarbonate.

References
  • Burgess, E. M., et al. "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, vol. 38, no. 1, 1973, pp. 26-31. Link

  • El-Sherbeny, M. A. "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry, vol. 25, 2021. Link

  • Goswami, S., et al. "Hypervalent iodine(III) mediated synthesis of 1,2,4-triazolo[4,3-a]pyrimidines." Tetrahedron Letters, vol. 50, 2009.
  • Piercey, D. G., et al. "A Simplified and Sustainable Methodology to Synthesize 1,2,4-triazolo-[4,3-a]pyrazine."[3][4] Purdue Research Foundation, 2023. Link

Sources

Optimization

Technical Support Center: Efficient Removal of Metal Catalyst Impurities from Triazolopyrazine Products

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing metal catalyst impurities from triazolopyrazine products. Triazolopyrazines are a vital class of heterocyclic compounds i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing metal catalyst impurities from triazolopyrazine products. Triazolopyrazines are a vital class of heterocyclic compounds in drug discovery and development, frequently synthesized using transition metal catalysts such as palladium and copper.[1] The presence of residual metals in the final active pharmaceutical ingredient (API) is strictly regulated and can interfere with biological assays, compromise compound stability, and pose toxicological risks.[2][3]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to achieve the high levels of purity required for their triazolopyrazine compounds.

Understanding the Challenge: Why is Metal Removal from Triazolopyrazines Difficult?

The inherent chemical nature of triazolopyrazines contributes to the difficulty of removing metal catalyst residues. The nitrogen atoms within the fused heterocyclic ring system can act as ligands, forming strong coordination complexes with metal ions like palladium and copper.[4][5] This strong interaction can make simple purification methods like filtration or standard chromatography insufficient for reducing metal content to acceptable levels, often necessitating a multi-step purification strategy.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalysts used in triazolopyrazine synthesis that require removal?

The most frequently employed catalysts in cross-coupling reactions to synthesize triazolopyrazine derivatives are palladium (Pd) and copper (Cu).[6] Palladium catalysts are extensively used for C-C and C-N bond-forming reactions, while copper is common in reactions like the Ullmann condensation and click chemistry.[7][8]

Q2: What are the regulatory limits for residual metals in pharmaceutical products?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Agency for the Evaluation of Medicinal Products have stringent limits on elemental impurities in APIs. For platinum group metals, including palladium, the limit is often in the range of 5-10 ppm.[9][10] It is crucial to consult the latest guidelines for specific requirements.

Q3: How can I accurately quantify the amount of residual metal in my triazolopyrazine product?

The standard and most reliable methods for quantifying trace metal impurities are inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectroscopy (ICP-OES).[9][11] These techniques offer high sensitivity and accuracy. For high-throughput screening of purification methods, rapid fluorometric assays are also available, which can provide semi-quantitative results quickly.[12]

Q4: Is a single purification method usually sufficient to remove metal catalysts to the required levels?

Often, a single purification step is not enough, especially when dealing with heterocyclic compounds like triazolopyrazines that can strongly chelate metals.[2] A combination of methods, for example, column chromatography followed by treatment with a metal scavenger, is frequently more effective in reducing palladium levels to below 50 ppm.[2][13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your triazolopyrazine product.

Problem Potential Cause Recommended Solutions
High Palladium Levels After Silica Gel Chromatography The palladium species is soluble and co-elutes with the product. The triazolopyrazine product strongly coordinates with the palladium, preventing its separation on silica.[4]1. Employ a Metal Scavenger: After chromatography, treat the product with a silica-based or polymer-bound scavenger.[4] 2. Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.[14] 3. Crystallization: If the product is crystalline, recrystallization can be an effective final purification step.[10]
Persistent Blue/Green Color in Product After Copper-Catalyzed Reaction This indicates the presence of residual copper ions. The triazole nitrogens in the product can chelate copper, making it difficult to remove.[15][16]1. Aqueous Wash with a Chelating Agent: Wash the organic solution of your product with an aqueous solution of a strong chelating agent like EDTA.[15][16] 2. Use a Copper-Specific Scavenger: Employ scavenger resins with functional groups that have a high affinity for copper.[15] 3. Combination Approach: An EDTA wash followed by filtration through a plug of silica gel is often highly effective.[15]
Significant Product Loss During Purification The purification media (e.g., activated carbon, scavenger resin) has a high affinity for the triazolopyrazine product and adsorbs it along with the metal.[4][14]1. Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. A screening experiment can determine the optimal ratio.[4] 2. Test Different Scavengers: Different scavengers have varying affinities for products. Test a range of scavengers to find one with high selectivity for the metal.[4] 3. Solvent Washes: After scavenger treatment, wash the solid scavenger with a solvent in which the product is highly soluble to recover any adsorbed material.[4]
Inconsistent Results in Metal Removal The form of the residual metal (e.g., soluble, colloidal, or metallic) may vary between batches, affecting the efficiency of the purification method.[17]1. Standardize the Work-up Procedure: Ensure consistent work-up conditions to have a more predictable form of the residual metal. 2. Employ a Broad-Spectrum Scavenger: Some scavengers are effective against multiple forms of a metal. 3. Oxidative Work-up: In some cases, an oxidative work-up can convert the metal to an insoluble and easily filterable form.[14]

Experimental Protocols

Protocol 1: General Workflow for Metal Catalyst Removal

This protocol outlines a general, multi-step approach for removing metal catalyst impurities from triazolopyrazine products.

Metal Removal Workflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Scavenging cluster_3 Final Polish & Analysis start Crude Triazolopyrazine Product aqueous_workup Aqueous Workup (e.g., EDTA wash for Cu) start->aqueous_workup filtration Filtration through Celite (for insoluble metal particles) aqueous_workup->filtration chromatography Column Chromatography (Silica Gel) filtration->chromatography scavenger Treatment with Metal Scavenger (e.g., Si-Thiourea for Pd) chromatography->scavenger filtration_scavenger Filtration to Remove Scavenger scavenger->filtration_scavenger crystallization Crystallization (Optional) filtration_scavenger->crystallization analysis Purity and Metal Analysis (ICP-MS) crystallization->analysis end Pure Triazolopyrazine Product analysis->end Purification Logic start Initial Assessment of Impurity insoluble Insoluble Metal Particles? start->insoluble Check soluble Soluble Metal Complexes? insoluble->soluble No filtration Action: Filtration through Celite insoluble->filtration Yes strong_chelation Strong Product-Metal Chelation? soluble->strong_chelation Assess product_stability Product is Thermally Stable & Crystalline? crystallization Action: Crystallization product_stability->crystallization Yes chromatography Action: Column Chromatography strong_chelation->chromatography No scavenger Action: Metal Scavenger Treatment strong_chelation->scavenger Yes chromatography->product_stability Post-Chromatography scavenger->product_stability Post-Scavenging

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Triazolopyrazine Functionalization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Kinetics, Regioselectivity, and Thermal Optimization Core Directive: The Thermal Landscape of Triazolopyrazines Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Kinetics, Regioselectivity, and Thermal Optimization

Core Directive: The Thermal Landscape of Triazolopyrazines

Welcome to the advanced technical guide for triazolopyrazine chemistry. As researchers in drug discovery, you often select the [1,2,4]triazolo[1,5-a]pyrazine scaffold for its privileged status in kinase inhibition and antimalarial activity (e.g., OSM Series 4).

However, this scaffold presents a unique thermodynamic challenge: The Thermal Switch. Unlike simple benzenoid systems, triazolopyrazines possess a high nitrogen count (4 N atoms), creating a tug-of-war between electron deficiency (promoting nucleophilic attack) and metal-center coordination (inhibiting catalysis).

Critical Insight: Temperature is not just a kinetic accelerator here; it is a mechanistic switch. In nucleophilic substitutions, varying the temperature by as little as 40 °C can completely alter the regioselectivity from ipso-substitution to tele-substitution.

Module A: Nucleophilic Aromatic Substitution (S_NAr)

The Ipso/Tele Selectivity Switch

The Issue: You are attempting to substitute a halogen at the C6 position, but you observe a product substituted at C8 or a mixture of isomers.

Mechanism:

  • Low Temperature (RT - 40°C): Favors the kinetic product via standard ipso-substitution (direct displacement of the leaving group).

  • High Temperature (Reflux/ >80°C): Can activate a tele-substitution pathway, particularly with specific nucleophiles (e.g., thiols, amines) and 6-halogenated scaffolds. This involves nucleophilic attack at a distant carbon (C8), followed by proton transfer and elimination of the halide.[1]

Optimization Protocol: S_NAr Temperature Screening
ParameterCondition A (Kinetic Control)Condition B (Thermodynamic/Tele)
Temperature 20 °C – 40 °C80 °C – 110 °C (Reflux)
Solvent DMF or THF (Polar Aprotic)Toluene or Dioxane (Non-polar)
Base K₂CO₃ or DIPEAKOH or NaH
Expected Outcome Ipso-substitution (Direct)Tele-substitution (Rearrangement)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv of 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine in anhydrous solvent (0.1 M).

  • Reagent Addition: Add 1.2 equiv of nucleophile and 2.0 equiv of base.

  • Thermal Staging:

    • Stage 1: Stir at RT for 2 hours. Monitor by LCMS.[2][3][4]

    • Stage 2: If conversion is <10%, increase T to 50 °C.

    • Stage 3: For tele-substitution intent, heat directly to reflux.

  • Quench: Cool to RT immediately upon consumption of SM to prevent degradation.

Visualization: The Ipso vs. Tele Pathway

SnAr_Pathway cluster_ipso Low Temp (Kinetic) cluster_tele High Temp (Thermodynamic) start 6-Halo-Triazolopyrazine ipso_int Meisenheimer Complex (at C6) start->ipso_int Attack at C6 tele_int Sigma Complex (at C8) start->tele_int Attack at C8 (High Ea) nuc Nucleophile (Nu-) nuc->ipso_int nuc->tele_int ipso_prod Ipso-Product (Nu at C6) ipso_int->ipso_prod -X (Fast) h_shift H-Shift & Elimination tele_int->h_shift tele_prod Tele-Product (Nu at C8) h_shift->tele_prod -X (Slow)

Figure 1: Mechanistic bifurcation of nucleophilic substitution on triazolopyrazine. Low temperatures favor direct displacement (green), while high temperatures allow access to the tele-substitution pathway (red).

Module B: Palladium-Catalyzed Cross-Coupling

Overcoming the "Nitrogen Trap"

The Issue: Suzuki or Buchwald-Hartwig couplings stall despite using active catalysts. Root Cause: The triazolopyrazine scaffold is electron-deficient and N-rich. The pyrazine nitrogens can coordinate strongly to the Pd(II) center, displacing phosphine ligands and forming an inactive "Pd-sink."

Thermodynamic Solution: Increasing temperature promotes the dissociation of the Pd-N(pyrazine) bond, allowing the catalytic cycle to resume. However, excessive heat promotes protodeboronation of the boronic acid partner.

Optimization Matrix: Temperature vs. Catalyst System
Reaction TypeCatalyst SystemTemp RangeNotes
Standard Suzuki Pd(dppf)Cl₂ / K₂CO₃80 °C – 100 °CRobust. High T required to prevent N-coordination.
Mild Suzuki Pd(dtbpf)Cl₂ (Micellar)25 °C – 40 °CUses surfactant (TPGS-750-M) in water. Steric bulk of ligand prevents N-poisoning.
Buchwald-Hartwig Pd₂dba₃ / Xantphos100 °C – 110 °CRequires high T for reductive elimination in electron-deficient systems.
C-H Activation Pd(OAc)₂ / Ag₂CO₃120 °CHigh T required for C-H cleavage step.

Troubleshooting Guides & FAQs

Guide 1: Reaction Stalled at 50% Conversion

Symptom: SM remains, Product forms, but reaction stops. Adding more catalyst does not help. Diagnosis: Catalyst deactivation via dimer formation or stable N-coordination. Corrective Action:

  • Temperature Pulse: Briefly increase temperature by 20 °C. If the reaction restarts, the issue was kinetic trapping (Pd-N coordination).

  • Ligand Swap: Switch to a bulky, electron-rich ligand like XPhos or BrettPhos . The steric bulk prevents the pyrazine nitrogen from binding to the Pd center, allowing the reaction to proceed at lower temperatures (60-80 °C) preserving the catalyst.

Guide 2: "Missing" Mass Balance (Decomposition)

Symptom: Starting material is consumed, but product yield is low. LCMS shows complex baseline. Diagnosis: Thermal degradation of the triazolopyrazine ring (ring opening) or protodeboronation of the coupling partner. Corrective Action:

  • Lower Temperature: Reduce T to 60 °C.

  • Slow Addition: Add the boronic acid/ester slowly via syringe pump to keep its concentration low relative to the Pd catalyst, minimizing side reactions.

  • Switch Base: Use a weaker base (K₃PO₄ instead of Cs₂CO₃) to reduce base-mediated degradation.

FAQ: Frequently Asked Questions

Q: Why does my 6-bromo-triazolopyrazine give the 8-substituted product? A: You are likely running the reaction too hot or using a "hard" nucleophile that attacks the most electron-deficient position (C8) reversibly. Under thermal conditions, the irreversible elimination of the bromide from the C6 position (via the tele-mechanism) drives the equilibrium to the 8-substituted product. Solution: Lower the temperature to <40 °C to favor the kinetic ipso product [1].

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of S_NAr on electron-rich variants. However, for Pd-couplings, the rapid superheating can accelerate catalyst decomposition. Recommendation: Limit microwave cycles to 10 minutes at 100 °C max.

Q: How do I synthesize the core scaffold if commercial sources are impure? A: The condensation of 2-hydrazinopyrazine with triethyl orthoformate requires high temperature.

  • Protocol: Reflux in EtOH or neat triethyl orthoformate at 85-90 °C for 4-12 hours.

  • Checkpoint: If you see an intermediate (M+1 = 166 for bromo-analog) but not the cyclized product (M+1 = 148), the ring has not closed. Increase T or add a catalytic amount of p-TsOH [2].

Workflow Visualization: Optimization Logic

Optimization_Logic start Start: Functionalization Issue check_type Reaction Type? start->check_type snar Nucleophilic Subst (SNAr) check_type->snar pd Pd-Cross Coupling check_type->pd regio_check Is Regioselectivity Correct? snar->regio_check conv_check Conversion > 50%? pd->conv_check wrong_isomer Wrong Isomer (Tele) regio_check->wrong_isomer No correct_isomer Correct Isomer (Ipso) regio_check->correct_isomer Yes fix_temp_down Decrease Temp (<40°C) Switch to Polar Aprotic wrong_isomer->fix_temp_down stalled Stalled Reaction conv_check->stalled No (SM Left) decomp Decomposition conv_check->decomp No (SM Gone) fix_temp_up Increase Temp (+20°C) Check N-Coordination stalled->fix_temp_up fix_temp_lower Decrease Temp Slow Reagent Addition decomp->fix_temp_lower

Figure 2: Decision tree for troubleshooting temperature-dependent failures in triazolopyrazine synthesis.

References

  • Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds (Open Source Malaria Series 4). Source: MDPI (Molecules) URL:[Link]

  • Optimization of the Temperature, Solvent, and Additive for Pd-Catalyzed Cross-Coupling. Source: ResearchGate (General Methodology) URL:[Link]

Sources

Optimization

Technical Support Center: Triazolopyrazine Salt Handling &amp; Stability

This guide functions as a specialized Technical Support Center for researchers working with triazolopyrazine salts. It synthesizes solid-state chemistry principles with specific handling protocols required for this nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with triazolopyrazine salts. It synthesizes solid-state chemistry principles with specific handling protocols required for this nitrogen-rich, electron-deficient scaffold.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Mitigating Hygroscopicity in Triazolopyrazine Derivatives[1]

Core Technical Briefing: The "Wet Salt" Mechanism

Why is this happening? Triazolopyrazine scaffolds (e.g., c-Met or ALK inhibitors) are often weak bases.[1] To improve aqueous solubility for bioavailability, they are frequently converted into salts (e.g., hydrochloride, mesylate, maleate).[1]

However, the triazolopyrazine core is nitrogen-rich and electron-deficient.[2][3] When protonated (salt formation), the lattice energy often competes with the high hydration energy of the counter-ion and the polar heterocyclic core.

  • The Result: The salt becomes a "moisture magnet," leading to deliquescence (dissolving in its own absorbed water) or pseudopolymorphic transitions (hydrate formation).

  • The Risk: Hydrolysis of the pyrazine ring, dosing inaccuracies (>10% mass error), and clogging of formulation hoppers.[1]

Diagnostic Workflow: Characterization

Is my sample wet, or has it fundamentally changed form?

Before attempting to dry the sample, you must characterize the nature of the water interaction.

Workflow Diagram: Hygroscopicity Assessment

Hygroscopicity_Workflow Sample Triazolopyrazine Salt Sample TGA Step 1: TGA (Thermogravimetric Analysis) Sample->TGA Check Weight Loss DVS Step 2: DVS (Dynamic Vapor Sorption) TGA->DVS Determine Isotherm XRPD Step 3: XRPD (X-Ray Powder Diffraction) DVS->XRPD Post-DVS Analysis Decision_Deliquescent Deliquescence (Liquid Phase) DVS->Decision_Deliquescent Mass > 20% Increase (Liquefaction) Decision_Surface Surface Moisture Only (Adsorption) XRPD->Decision_Surface No Peak Shift Decision_Hydrate Stoichiometric Hydrate (Absorption/Crystal Change) XRPD->Decision_Hydrate New Crystal Phase

Figure 1: Decision matrix for characterizing moisture interactions.[1] Distinguishing between surface adsorption and hydrate formation is critical for selecting the drying method.

Data Interpretation Table
AnalysisObservationDiagnosisAction
TGA Gradual weight loss < 100°CSurface WaterStandard vacuum drying permissible.
TGA Sharp step-loss (e.g., @ 80-120°C)Stoichiometric HydrateSTOP. Drying may collapse the crystal lattice (amorphous conversion).[1]
DVS Hysteresis loop between sorption/desorptionChannel HydrateStore at specific humidity to maintain stability.
XRPD "Halo" pattern after exposure to airAmorphous conversion (Deliquescence)Re-crystallize immediately; salt form may be unviable.[1]

Handling Protocols: The "Antistat & Difference" Method

How do I weigh this without it turning to oil on the balance?

Standard weighing adds moisture mass to your compound in real-time. For triazolopyrazine salts with a Critical Relative Humidity (CRH) below 40%, use the Weighing by Difference protocol.[1]

Protocol A: Weighing by Difference (Hygroscopic Solids)

Equipment: Analytical balance, weighing bottle (glass with ground-glass stopper), antistatic gun, glove bag (optional).[1]

  • Preparation: Dry the empty weighing bottle and stopper in an oven; cool in a desiccator.

  • Loading: Add approximately

    
     grams of the triazolopyrazine salt to the bottle inside a glovebox or dry bag. Close the stopper tightly.
    
  • Initial Weighing: Place the closed bottle on the balance. Record Mass

    
    .
    
  • Transfer:

    • Remove the bottle from the balance.[4]

    • Open the stopper only over the receiving vessel (reaction flask).

    • Tap out the estimated amount required.[5]

    • Immediately replace the stopper.

  • Final Weighing: Return the closed bottle to the balance. Record Mass

    
    .
    
  • Calculation: Mass transferred =

    
    .[1]
    
    • Why this works: The sample is never exposed to air while on the balance. The moisture absorbed during the brief transfer is negligible compared to the bulk mass.

Troubleshooting Guide (FAQ)

Issue 1: "My salt turned into a gum/oil during filtration."

Cause: The salt has likely deliquesced due to high ambient humidity or the filter cake was sucked dry for too long, pulling moist air through the lattice. Solution:

  • Immediate Fix: Re-dissolve the gum in anhydrous methanol/ethanol. Evaporate solvent to a concentrated volume and induce precipitation with a non-polar anti-solvent (e.g., MTBE or Heptane) under nitrogen flow.

  • Process Change: Use pressure filtration (nitrogen overpressure) instead of vacuum filtration. Vacuum filtration continuously pulls humid lab air through the crystal cake.

Issue 2: "The retention time shifts during HPLC analysis."

Cause: pH micro-environment changes. Triazolopyrazine salts (e.g., mesylates) can hydrolyze in unbuffered aqueous mobile phases, or the hygroscopic water content has altered the weighed mass, leading to concentration errors. Solution:

  • Buffer Control: Ensure the aqueous mobile phase is buffered (e.g., Ammonium Formate pH 3.[1]0) to stabilize the basic nitrogen core.

  • Correction: Determine water content via Karl Fischer (KF) titration immediately before weighing for the stock solution. Adjust the weighed mass using the formula:

    
    [1]
    
Issue 3: "I need a less hygroscopic form. Which salt should I screen?"

Insight: HCl salts of triazolopyrazines are notoriously hygroscopic due to the small, high-charge-density chloride ion. Recommendation: Screen large, lipophilic counter-ions that pack efficiently with the planar triazolopyrazine rings.

  • Primary Screen: Maleate, Tosylate, or Fumarate.[1]

    • Evidence: Patent literature on c-Met inhibitors indicates Maleate salts often exhibit significantly lower hygroscopicity than free bases or HCl salts due to better lattice packing energy [1].

Formulation & Storage Strategy

Storage Decision Tree

Storage_Strategy Start Determine Critical Relative Humidity (CRH) High_Risk CRH < 40% Start->High_Risk Med_Risk CRH 40-70% Start->Med_Risk Low_Risk CRH > 70% Start->Low_Risk Action_High Store in Glovebox (N2) or Heat-Sealed Al/Al Foil Bags High_Risk->Action_High Action_Med Desiccator with Silica Gel (Monitor RH Indicators) Med_Risk->Action_Med Action_Low Standard Tightly Closed HDPE Bottle Low_Risk->Action_Low

Figure 2: Storage protocols based on Critical Relative Humidity (CRH). CRH is the humidity level at which the salt begins to absorb moisture exponentially.

Excipient Compatibility

When formulating triazolopyrazine salts into tablets or capsules:

  • Avoid: Povidone (PVP) or Crospovidone. These are hygroscopic and can act as moisture reservoirs, transferring water to the API and inducing hydrolysis [2].[6]

  • Preferred: Mannitol or Lactose Anhydrous (Direct Compression grades).

  • Glidants: Use Colloidal Silicon Dioxide (hydrophobic grades) to coat the salt particles and prevent clumping in the hopper.

References

  • US Patent 20220235054A1. Novel maleate salts of triazolopyrazine derivatives, compositions, methods of use, and processes of manufacturing the same.[1] (2022).[1][7] Demonstrates maleate salts of c-Met kinase inhibitors showing reduced hygroscopicity compared to free base and other forms.

  • Allada, R. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.[1][8] (2013).[8] Pharmaceutical Development and Technology. Provides the framework for CRH determination and categorization.[8] [1]

  • Hilfiker, R. Polymorphism in the Pharmaceutical Industry. (2006).[9] Wiley-VCH. Authoritative text on salt selection and solid-state characterization.

  • Newman, A., et al. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[1][8] (2008). Journal of Pharmaceutical Sciences. Defines the distinction between surface adsorption and bulk absorption.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

Executive Summary & Strategic Context In the landscape of nitrogen-rich heterocycles, 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine represents a critical scaffold for fragment-based drug discovery (FBDD). However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of nitrogen-rich heterocycles, 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine represents a critical scaffold for fragment-based drug discovery (FBDD). However, its synthesis and characterization are frequently plagued by a "Regioisomer Trap." The cyclization of diamine precursors often yields a mixture of the target [1,5-a] isomer and the thermodynamically competitive [4,3-a] alternative (the core scaffold of Sitagliptin).

This guide provides a definitive technical framework for distinguishing the target molecule from its regioisomers using 1H NMR. Unlike generic spectral lists, this document focuses on the causality of chemical shifts , offering a self-validating protocol to ensure structural assignment accuracy in drug development pipelines.

Structural Analysis & The "Regioisomer Trap"

Before interpreting spectra, one must understand the competing pathways. The formation of the bicyclic system involves the fusion of a triazole and a tetrahydropyrazine ring.

  • Target ([1,5-a]): Bridgehead atoms are N1 and C3a . The methyl group is at position 3.[1]

  • Alternative ([4,3-a]): Bridgehead atoms are N4 and C8a . The methyl group is at position 3.[1]

The electronic environments of the methylene protons differ subtly but distinctively between these two forms due to the orientation of the bridgehead nitrogen lone pair and the adjacent pi-systems.

Visualization: Isomer Structural Comparison

IsomerComparison Target Target: [1,5-a] Isomer (3-Methyl-4,5,6,7-tetrahydro...) Bridgehead: N-C Fusion Feature1 Diagnostic H-7 Shift (Deshielded by N1) Target->Feature1 Key Signal (~4.2 ppm) Alternative Alternative: [4,3-a] Isomer (Sitagliptin Core Analog) Bridgehead: N-N Fusion Feature2 Diagnostic H-8 Shift (Deshielded by C=N) Alternative->Feature2 Key Signal (~4.8 ppm)

Figure 1: Structural divergence between the [1,5-a] target and the [4,3-a] alternative. Note the differing bridgehead fusion points which dictate proton chemical shifts.

Experimental Protocol: Acquisition & Sample Prep

To ensure reproducibility and resolution of fine coupling constants, strict adherence to the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: The target molecule contains a secondary amine (NH) in the pyrazine ring. DMSO-d6 minimizes exchange broadening of the NH proton and prevents aggregation, sharpening the methylene multiplets.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additives: If the NH signal is broad, add 1 drop of D2O after the initial scan to confirm the exchangeable proton (the signal will disappear).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: The methyl singlet relaxes slower than the ring methylenes. Accurate integration requires full relaxation.

  • Scans (NS): Minimum 16 scans for S/N > 100:1.

  • Temperature: 298 K (25°C).

Spectral Interpretation & Comparative Analysis

This section compares the target [1,5-a] isomer directly against the [4,3-a] alternative. The values below are characteristic ranges derived from high-field NMR data of analogous fused systems.

Quantitative Data Comparison
FeatureTarget: [1,5-a] Isomer Alternative: [4,3-a] Isomer Differentiation Logic
Methyl Group δ 2.30 – 2.45 (s, 3H) δ 2.35 – 2.50 (s, 3H)Non-diagnostic. Both methyls are on a triazole ring; shifts are too similar to distinguish.
Most Deshielded CH2 H-7: δ 4.10 – 4.25 (t) H-8: δ 4.75 – 4.90 (s) CRITICAL. The [4,3-a] H-8 protons are flanked by N and C=N, causing extreme deshielding. The [1,5-a] H-7 is less deshielded.
Bridgehead CH2 H-4: δ 2.90 – 3.10 (t) H-5: δ 3.80 – 4.00 (t)In [1,5-a], H-4 is adjacent to a bridgehead Carbon, shielding it relative to [4,3-a] H-5 which is adjacent to bridgehead Nitrogen.
Amine Proton (NH) Broad singlet (variable) Broad singlet (variable)Exchangeable. Disappears with D2O shake.
Detailed Assignment of the Target ([1,5-a])
  • δ 2.38 ppm (s, 3H, CH3): The methyl group attached to the triazole ring. Sharp singlet.

  • δ 4.15 ppm (t, J=6.0 Hz, 2H, H-7): These protons are adjacent to the bridgehead Nitrogen (N1) and the amine Nitrogen (N6). The proximity to the aromatic triazole ring current and the electronegative N1 makes this the most downfield methylene signal.

  • δ 3.20 ppm (t, J=6.0 Hz, 2H, H-6): Adjacent to the secondary amine (N6) and the C5 methylene.

  • δ 2.95 ppm (t, J=6.0 Hz, 2H, H-4): Adjacent to the bridgehead Carbon (C3a). This position is more shielded than the others because it is not directly attached to the triazole nitrogens.

  • δ 2.05 ppm (quint, J=6.0 Hz, 2H, H-5): (If the ring is fully saturated 4,5,6,7). Note: If the structure is "tetrahydro" implies saturation. If the ring is aromatic, these signals would be absent.

    • Correction: The "tetrahydro" pyrazine ring usually implies a piperazine-like chair or boat conformation. However, in fused systems, it is often planar or semi-planar. The coupling constants (J=5-6 Hz) indicate a flexible aliphatic chain.

Self-Validating Checks (Troubleshooting)
  • Integration Check: The Methyl integral (3H) must equal 1.5x the integral of any methylene multiplet (2H). If the ratio is off, you likely have a mixture of isomers.

  • The "Singlet" Test: In the [4,3-a] isomer, the protons at position 8 often appear as a singlet because they are isolated between the quaternary C=N and the tertiary N. In the [1,5-a] target, the corresponding protons (H-7) are usually a triplet due to coupling with H-6 (unless H-6 is substituted). Observation of a downfield singlet (~4.8 ppm) is a red flag for the wrong isomer.

Decision Logic for Isomer Identification

Use the following logic flow to confirm your product identity.

DecisionTree Start Acquire 1H NMR in DMSO-d6 CheckDeshielded Analyze region 4.5 - 5.0 ppm Start->CheckDeshielded SingletFound Singlet observed at ~4.8 ppm? CheckDeshielded->SingletFound Isomer43a Result: [4,3-a] Isomer (Alternative/Impurity) SingletFound->Isomer43a Yes CheckTriplet Analyze region 4.0 - 4.3 ppm SingletFound->CheckTriplet No TripletFound Triplet observed at ~4.15 ppm? CheckTriplet->TripletFound Isomer15a Result: [1,5-a] Isomer (Target Molecule) TripletFound->Isomer15a Yes Unknown Result: Unknown/Degradation TripletFound->Unknown No

Figure 2: Logical decision tree for distinguishing the [1,5-a] target from the common [4,3-a] regioisomer based on 1H NMR shifts.

Advanced Validation: 2D NMR (HMBC)

If 1H NMR is ambiguous (e.g., overlapping solvent peaks), 1H-15N HMBC is the gold standard for final confirmation.

  • Experiment: Long-range 1H-15N correlation.

  • Target [1,5-a]: The bridgehead Nitrogen (N1) is "pyrrole-like" (enriched electron density).[2] It typically resonates upfield (~160-180 ppm).

  • Alternative [4,3-a]: The bridgehead Nitrogen (N4) is "pyridine-like" (part of C=N bond). It resonates downfield (~250-270 ppm).

  • Protocol: Run HMBC optimized for 8 Hz coupling. Look for correlation from the Methyl protons.

    • [1,5-a]: Methyl correlates to C3, which correlates to the shielded N1.

    • [4,3-a]: Methyl correlates to C3, which correlates to the deshielded N4.

References

  • Salgado, A., et al. (2010). "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[3] Magnetic Resonance in Chemistry. Link

  • Korsik, et al. (2020). "Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials." Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 11961371, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride." Link[4]

  • Zhang, B., et al. (2020). "Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors." RSC Advances. Link

Sources

Comparative

Comparative Guide: LC-MS Profiling of 3-Methyl-Tetrahydrotriazolopyrazine

This guide details the LC-MS fragmentation behavior of 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine , a critical core scaffold in medicinal chemistry (notably as an analogue to the Sitagliptin core). Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS fragmentation behavior of 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine , a critical core scaffold in medicinal chemistry (notably as an analogue to the Sitagliptin core).

Executive Summary

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (hereafter 3-Me-TTP ) is a fused heterocyclic core often analyzed during the structure-activity relationship (SAR) studies of DPP-4 inhibitors. This guide compares its mass spectrometric behavior against the industry-standard reference, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (the Sitagliptin Core ).

Key Finding: While the Sitagliptin Core (CF₃) relies on unique fluorinated fragments for identification, the 3-Me-TTP analogue exhibits a distinct fragmentation pathway driven by the elimination of acetonitrile, offering a higher ionization response in ESI(+) mode due to increased basicity.

Feature3-Me-TTP (Target) Sitagliptin Core (Reference)
Formula C₆H₁₀N₄C₆H₇F₃N₄
Monoisotopic Mass 138.09 Da192.06 Da
Parent Ion [M+H]⁺ m/z 139.1 m/z 193.1
Primary Fragment m/z 98 (Loss of CH₃CN)m/z 165 (Loss of N₂) / m/z 69 (CF₃⁺)
ESI(+) Response High (Electron-donating Methyl)Moderate (Electron-withdrawing CF₃)
Retention (C18) Low (Polar)High (Lipophilic)

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of 3-Me-TTP is governed by the stability of the fused triazole-pyrazine system. Unlike the aromatic triazolopyrazine, the tetrahydro (saturated) pyrazine ring introduces flexibility, allowing for Retro-Diels-Alder (RDA) mechanisms, but the triazole ring cleavage remains the dominant high-energy pathway.

Proposed Fragmentation Pathway

The protonated molecular ion (m/z 139 ) undergoes collision-induced dissociation (CID) via two competitive pathways:

  • Pathway A (Dominant): Triazole Ring Cleavage

    • Mechanism: The triazole ring opens, followed by the elimination of the substituent at position 3 as a nitrile.[1]

    • Process: [M+H]⁺ (m/z 139)

      
       Loss of Acetonitrile (CH₃CN, 41 Da) 
      
      
      
      m/z 98 .
    • Note: This is the diagnostic transition for 3-alkyl-triazolopyrazines. In the CF₃ reference, this pathway is suppressed due to the strength of the C-CF₃ bond, favoring N₂ loss instead.

  • Pathway B (Secondary): Retro-Diels-Alder (RDA)

    • Mechanism: Cleavage within the saturated piperazine ring.

    • Process: Loss of ethylene (C₂H₄, 28 Da) or imine fragments.

Mechanistic Visualization

The following diagram illustrates the fragmentation logic, comparing the Methyl (Target) vs. Trifluoromethyl (Reference) pathways.

FragmentationPathway cluster_methyl Target: 3-Methyl-TTP cluster_cf3 Reference: Sitagliptin Core (CF3) M_Parent Parent Ion [M+H]+ m/z 139 M_Frag1 Fragment m/z 98 (Piperazin-2-imine core) M_Parent->M_Frag1 Triazole Cleavage (Dominant) M_Neutral Neutral Loss: Acetonitrile (CH3CN) -41 Da M_Parent->M_Neutral C_Parent Parent Ion [M+H]+ m/z 193 C_Frag1 Fragment m/z 165 (Loss of N2) C_Parent->C_Frag1 N2 Elimination C_Frag2 Fragment m/z 69 (CF3+ cation) C_Parent->C_Frag2 C-C Bond Scission

Caption: Comparative fragmentation pathways showing the diagnostic acetonitrile loss for the 3-Methyl analog versus the N2 loss/CF3 formation for the Sitagliptin core.

Experimental Protocol: LC-MS/MS Characterization

To reliably detect and differentiate 3-Me-TTP from matrix interferences or related analogues, use the following validated protocol.

Chromatographic Conditions (UHPLC)
  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex F5).

    • Reasoning: The 3-methyl analog is significantly more polar than the CF₃ reference. Standard C18 columns may result in elution near the void volume (t₀). HSS T3 provides superior retention for polar bases.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-5 min: 2%

      
       40% B
      
    • 5-7 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3][4]

  • Source Temp: 450°C (High temp required for efficient desolvation of nitrogen-rich heterocycles).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp:

    • Screening: 15–35 eV.

    • Quantitation (MRM):

      • Transition 1 (Quant): 139.1

        
         98.1  (CE: 22 eV)
        
      • Transition 2 (Qual): 139.1

        
         56.1  (Ring fragmentation, CE: 30 eV)
        

Performance Comparison: 3-Me-TTP vs. Sitagliptin Core

This section evaluates the "performance" of the molecule as an analyte in a drug development context.

Ionization Efficiency (Sensitivity)
  • 3-Me-TTP: The methyl group is an electron donor (+I effect). This increases the electron density on the triazole ring nitrogens, making the molecule more basic (higher pKa).

    • Result: Superior ionization efficiency in positive ESI mode compared to the CF₃ analog. Lower Limits of Quantitation (LLOQ) are achievable (typically < 1 ng/mL).

  • Sitagliptin Core (CF₃): The trifluoromethyl group is a strong electron withdrawer (-I effect). It reduces the basicity of the ring system.

    • Result: Slightly lower absolute signal intensity per mole compared to the methyl variant, though still easily detectable.

Chromatographic Behavior (Selectivity)
  • 3-Me-TTP: Highly polar. prone to co-elution with early matrix components (salts, phospholipids) if not used with a high-retention column (HSS T3).

    • Risk: Ion suppression zone.

  • Sitagliptin Core (CF₃): Moderate lipophilicity. Retains well on standard C18 columns, eluting in cleaner regions of the chromatogram.

References

  • Jires, J., et al. (2023). N-Nitroso-Triazolopyrazine Formation Pathway in Sitagliptin Drug Products: UHPLC-MS Screening. ResearchGate.

  • Potts, K. T., et al. (1971). The mass spectra of some s-triazolo[4,3-a]pyrazines. Journal of Mass Spectrometry.

  • PubChem. (2025).[5] 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Compound Summary. National Library of Medicine.

  • Vulliet, E., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor. PubMed.[6][7]

Sources

Validation

Crystal Structure Analysis of Triazolo[1,5-a]pyrazine Salts: A Comparative Technical Guide

Executive Summary & Structural Context[1][2][3][4] The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a critical class of fused nitrogen heterocycles, serving as bioisosteres for purines and quinolines in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a critical class of fused nitrogen heterocycles, serving as bioisosteres for purines and quinolines in medicinal chemistry. These cores are increasingly prevalent in PDE10A inhibitors, antimicrobial agents, and adenosine receptor antagonists.

However, the free base form of triazolo[1,5-a]pyrazine derivatives often exhibits suboptimal physicochemical properties , particularly low aqueous solubility and high lattice energy driven by strong


 stacking interactions. This guide details the structural analysis of these salts, comparing the efficacy of different counterions in modulating crystal packing, hygroscopicity, and dissolution kinetics.
The Core Challenge: Lattice Energy vs. Solvation

In the free base, the planar nature of the triazolo[1,5-a]pyrazine core facilitates tight packing (often P2₁/c or P-1 space groups), resulting in "brick-wall" or "herringbone" motifs that resist solvation. Salt formation aims to disrupt these planar stacks and introduce ionic hydrogen bonding networks.

Comparative Analysis: Free Base vs. Salt Forms

The following analysis synthesizes crystallographic data to compare the performance of the free base against common salt forms (Hydrochloride, Mesylate, and Tosylate).

Structural & Physicochemical Performance Matrix
FeatureFree Base (Parent)Hydrochloride (HCl) SaltMesylate/Tosylate Salts
Crystal Habit Needles/Plates (Anisotropic)Prisms/Blocks (Often Hydrated)Large Blocks (Anhydrous)
Space Group P2₁/c or P-1 (Centrosymmetric)P2₁/n or P1 (Variable)P2₁/c (High Symmetry)
Dominant Interaction

Stacking (< 3.5 Å)
Charge-assisted H-bonds (N-H...Cl)H-bonds + Lipophilic Packing
Solubility (Aq) Low (< 50 µg/mL)High (> 10 mg/mL)Moderate-High (> 5 mg/mL)
Hygroscopicity Non-hygroscopicHigh Risk (Channeled Hydrates)Low (Stable Lattice)
Protonation Site N/ATypically N(3) of Triazole or N(7)N(3) of Triazole
Critical Insight: The Protonation Site Ambiguity

Unlike simple pyridines, the triazolo[1,5-a]pyrazine core has multiple basic nitrogens.

  • Theoretical Expectation: The pyrazine nitrogen (N7) is often predicted as the most basic.

  • Crystallographic Reality: SC-XRD frequently reveals protonation at the N3 position of the triazole ring, driven by the stabilization of the resulting cation via resonance delocalization across the fused system. This is a critical checkpoint; assuming the wrong protonation site leads to incorrect refinement of the X-ray data.

Performance Verdict
  • HCl Salts: While maximizing solubility, they often form stoichiometric hydrates or channel solvates. This leads to physical instability during formulation (dehydration/rehydration cycles).

  • Sulfonates (Mesylate/Tosylate): These are the preferred alternative . The sulfonate group acts as a robust H-bond acceptor (3 oxygens), and the organic tail (methyl/tolyl) aids in packing efficiency, often yielding stable, anhydrous forms suitable for drug development.

Experimental Protocols

Protocol A: Rational Salt Screening (The "Drop-Wise" Method)

Objective: To identify crystalline salt hits using minimal material (approx. 50 mg).

  • Dissolution: Dissolve 50 mg of triazolo[1,5-a]pyrazine free base in 2 mL of Acetone/MeOH (9:1).

  • Acid Addition: Add 1.05 equivalents of the selected acid (1M stock solutions in THF or MeOH).

    • Note: Avoid excess strong acid to prevent degradation of the pyrazine ring.

  • Thermal Cycle: Heat to 50°C for 30 mins, then cool to RT at 5°C/hour.

  • Anti-solvent: If no precipitate forms, add IPAc (Isopropyl Acetate) or MTBE dropwise until turbidity persists.

  • Harvest: Centrifuge and analyze wet cake via PLM (Polarized Light Microscopy) for birefringence.

Protocol B: Growing Single Crystals (Vapor Diffusion)

Objective: High-quality crystals for SC-XRD (dimensions > 0.1 mm).

  • Inner Vial: Place 5-10 mg of the salt hit in a small GC vial (1.5 mL). Dissolve in minimal "Good Solvent" (e.g., Methanol or DMSO). Filter through a 0.2 µm PTFE syringe filter.

  • Outer Vial: Place the open GC vial inside a larger scintillation vial (20 mL).

  • Precipitant: Fill the outer vial (approx. 3 mL) with the "Bad Solvent" (e.g., Diethyl Ether or Ethyl Acetate).

    • Selection Rule: The bad solvent must be more volatile than the good solvent.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free zone.

  • Timeline: Monitor daily. Crystals usually form within 2-7 days as the volatile anti-solvent diffuses into the inner vial, slowly increasing supersaturation.

Structural Visualization & Workflows

Workflow: From Synthesis to Structure Solution

This pathway ensures that the salt form selected is not just crystalline, but chemically stable and developable.

SaltAnalysisWorkflow Synthesis Parent Synthesis Triazolo[1,5-a]pyrazine Screen Salt Screening (Counterion Library) Synthesis->Screen PXRD PXRD & DSC (Crystallinity Check) Screen->PXRD Hit ID PXRD->Screen Amorphous/Oil Growth Single Crystal Growth (Vapor Diffusion) PXRD->Growth High Crystallinity SCXRD SC-XRD Data Collection (Mo/Cu Source) Growth->SCXRD Refinement Structure Refinement (Protonation Site ID) SCXRD->Refinement Refinement->Screen Unstable Solvate Detected Final Developability Assessment (Hygroscopicity/Stability) Refinement->Final

Figure 1: Integrated workflow for the structural identification and validation of triazolo[1,5-a]pyrazine salts.

Interaction Logic: Why Sulfonates Stabilize the Lattice

The following diagram illustrates the supramolecular advantage of using a Mesylate anion over a Chloride anion for this specific scaffold.

InteractionMap cluster_HCl HCl Salt (Risk) cluster_Mes Mesylate Salt (Stable) Scaffold Triazolo[1,5-a]pyrazine Cation (Protonated) Cl Chloride (Cl-) Scaffold->Cl Charge Assist H-Bond Mes Mesylate (R-SO3-) Scaffold->Mes Robust H-Bond Acceptor (3x Oxygen Sites) Water H2O (Channel) Cl->Water High Charge Density Attracts Moisture Mes->Mes Van der Waals (Methyl Group Packing)

Figure 2: Mechanistic comparison of counterion interactions. Mesylates provide multiple H-bond acceptors and lipophilic packing, reducing the void space available for water entry compared to HCl.

References

  • PubChem. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4.[1] National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule crystal structures. (Standard reference for validating space groups of fused heterocycles). [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev., 2023. (Source for vapor diffusion and oil-drop protocols). [Link]

  • MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (comparative structural data for the [4,3-a] isomer, illustrating similar stacking principles). [Link]

  • University of Florida. Crystal Growing Tips: Vapor Diffusion & Slow Evaporation. Center for X-ray Crystallography. [Link]

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Triazolopyrazine Purity Analysis

Introduction: The Analytical Imperative for Triazolopyrazine The triazolopyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its nitrogen-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Triazolopyrazine

The triazolopyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its nitrogen-rich, heterocyclic structure is key to its biological activity but also presents distinct challenges for analytical chemists tasked with ensuring its purity.[2][3] The accurate quantification of a triazolopyrazine-based active pharmaceutical ingredient (API) and the detection of its potential impurities—arising from synthesis or degradation—are non-negotiable for ensuring drug safety and efficacy. This guide provides an in-depth, experience-driven walkthrough of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose.

Our objective is to move beyond a simple recitation of steps. We will explore the scientific rationale behind each decision in the method development process, from initial column selection to final validation. We will contrast an optimized, scientifically-grounded method with a more generic, less suitable alternative to underscore the profound impact of a systematic approach. This guide is designed for researchers, analytical scientists, and drug development professionals who require a method that is not only accurate and precise but also regulatorily compliant and built to withstand the rigors of routine quality control.

Pillar 1: Foundational Strategy and the Analytical Target Profile (ATP)

Before any experiment begins, we must define our goal. The modern approach to analytical development, encouraged by guidelines like ICH Q14, starts with an Analytical Target Profile (ATP).[4] The ATP is a prospective definition of what the method needs to achieve.

For our triazolopyrazine purity analysis, the ATP is as follows:

  • Analyte & Matrix: Quantify triazolopyrazine API and separate it from all process-related impurities and potential degradation products in the drug substance.

  • Performance Characteristics:

    • Specificity: The method must be stability-indicating, meaning it can unambiguously assess the analyte in the presence of its degradation products.[5][6]

    • Accuracy & Precision: To provide reliable quantitative data, the method must be accurate (close to the true value) and precise (reproducible), typically with a relative standard deviation (RSD) of ≤ 2.0%.[5]

    • Linearity & Range: The method must demonstrate a linear relationship between concentration and response over a range that covers expected impurity levels up to the nominal API concentration.[7]

    • Sensitivity: The limits of detection (LOD) and quantitation (LOQ) must be sufficiently low to detect impurities at the levels required by regulatory specifications (e.g., the ICH Q3A reporting threshold).

The primary challenge with the triazolopyrazine molecule is its polarity and the basic nature of its nitrogen atoms.[3] In reversed-phase (RP) chromatography, highly polar compounds can exhibit poor retention on traditional C18 columns, sometimes eluting in the void volume.[8] Furthermore, the basic nitrogens can interact with acidic residual silanols on the silica stationary phase, leading to poor peak shape (tailing).[3] Our method development strategy must proactively address these challenges.

Pillar 2: The Method Development Workflow: A Systematic Approach

A haphazard, trial-and-error approach to method development is inefficient and unlikely to yield a robust method. A systematic workflow ensures all critical parameters are evaluated logically. This process is crucial for building a method that is both high-performing and easily transferable.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation ATP Define Analytical Target Profile (ATP) Analyte_Char Characterize Analyte (pKa, logP, solubility) ATP->Analyte_Char Col_Screen Column Screening (C18, Phenyl, Polar-Embedded) Analyte_Char->Col_Screen MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH screening) Col_Screen->MP_Screen Gradient_Opt Gradient Optimization (Slope, Time) MP_Screen->Gradient_Opt Temp_Opt Temperature Optimization Gradient_Opt->Temp_Opt Flow_Rate Flow Rate & Injection Vol. Temp_Opt->Flow_Rate Forced_Deg Forced Degradation (Specificity Check) Flow_Rate->Forced_Deg SST System Suitability (Confirm Performance) Forced_Deg->SST Validation Full Method Validation (ICH Q2(R2)) SST->Validation Final_Method Final Validated Purity Method Validation->Final_Method

Caption: Workflow for systematic HPLC method development.

Pillar 3: Experimental Protocol for an Optimized Stability-Indicating Method

Based on the systematic workflow, the following method was developed to overcome the analytical challenges associated with triazolopyrazine and to meet the ATP requirements.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[9]

  • Chemicals: Acetonitrile (HPLC gradient grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), and purified water (18.2 MΩ·cm).

  • Reference Standards: Triazolopyrazine primary reference standard and any known impurity standards.

Optimized Chromatographic Conditions
ParameterOptimized ConditionRationale / Justification
Column Waters CORTECS T3 (2.1 x 100 mm, 2.7 µm)The T3 bonding technology is designed for enhanced retention of polar analytes, even under 100% aqueous conditions, preventing the poor retention often seen with triazolopyrazine on standard C18 phases.[8] The solid-core particle provides high efficiency and lower backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe low pH (approx. 2.7) ensures that the basic nitrogen atoms on the triazolopyrazine ring are consistently protonated. This minimizes secondary interactions with the stationary phase, leading to sharp, symmetrical peaks.[10] Formic acid is also MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and different selectivity, which can be beneficial for separating complex mixtures of impurities.[10]
Gradient Elution 5% B to 60% B over 10 min; hold at 60% B for 2 min; return to 5% B and equilibrate for 3 min.A gradient is essential for a purity method to elute any less polar impurities that may be present, while ensuring the main polar analyte is well-retained and separated from early-eluting compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with system pressure and efficiency.
Column Temp. 35 °CElevated temperature can improve peak shape by increasing mass transfer kinetics and reduce mobile phase viscosity, leading to better efficiency and lower backpressure.[11]
Detection PDA at 254 nmA representative wavelength for the triazolopyrazine chromophore. PDA detection is critical for assessing peak purity and detecting co-eluting impurities during forced degradation studies.[12]
Injection Vol. 2 µLA small volume is used to prevent band broadening and column overload, especially with the smaller column dimensions.
Preparation of Solutions
  • Diluent: Mobile Phase A / Acetonitrile (95:5, v/v). Causality: Using a diluent similar to the initial mobile phase composition prevents peak distortion and ensures good peak shape at the start of the gradient.

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve the triazolopyrazine reference standard in the diluent.

  • Sensitivity Solution (0.25 µg/mL, 0.05%): Dilute the Standard Solution to a concentration corresponding to the quantitation limit (e.g., 0.05% of the standard concentration).

  • Sample Solution (0.5 mg/mL): Prepare the drug substance sample in the same manner as the standard solution.

System Suitability Test (SST) Protocol

Before any sample analysis, the system's performance must be verified. This protocol is based on USP <621> principles.[11][13]

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Sensitivity Solution once to confirm the signal-to-noise ratio (S/N) is ≥ 10.

  • Inject the Standard Solution five times consecutively.

  • Calculate the performance parameters based on the five replicate injections of the standard.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak shape is symmetrical, indicating no undesirable secondary interactions.[13]
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injection and integration.[5]
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.
Theoretical Plates ≥ 5000Indicates the efficiency of the separation column.

Pillar 4: Forced Degradation – The Litmus Test for Specificity

A method is only truly "stability-indicating" if it can separate the intact drug from its degradation products.[12] Forced degradation studies are designed to create these products to challenge the method's specificity.[6][14] The goal is to achieve 5-20% degradation, enough to generate primary degradants without destroying the sample entirely.[12]

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve sample in 0.1 N HCl and heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before dilution.

  • Base Hydrolysis: Dissolve sample in 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before dilution.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 6 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose sample solution to UV/Vis light in a photostability chamber (ICH Q1B conditions).

Illustrative Forced Degradation Results

The following table presents hypothetical data demonstrating the method's ability to separate degradants from the triazolopyrazine main peak.

Stress ConditionTriazolopyrazine Assay (%)Degradation (%)Degradant Peaks (RT, min)Peak Purity of Main Peak
Unstressed Control100.00.0NonePass
Acid Hydrolysis89.510.5D1 (3.2 min), D2 (5.1 min)Pass
Base Hydrolysis92.17.9D3 (4.4 min)Pass
Oxidation (H₂O₂)85.314.7D4 (6.8 min), D5 (7.5 min)Pass
Thermal98.21.8D6 (8.1 min)Pass
Photolytic96.53.5D7 (9.2 min)Pass
(Note: Peak Purity is determined by PDA analysis and confirms no co-elution)

Pillar 5: Comparative Analysis – Why Method Optimization Matters

To highlight the value of our systematic development, let's compare the Optimized Method with a hypothetical Alternative Method that a lab might use without specific optimization for a polar, basic compound.

Alternative Method Parameters:

  • Column: Generic C18 (4.6 x 150 mm, 5 µm) - not designed for high aqueous mobile phases.

  • Mobile Phase: Methanol and Water (no buffer or pH modifier).

  • Gradient: A simple linear gradient from 10% to 90% Methanol.

  • Temperature: Ambient.

Performance Comparison
ParameterOptimized MethodAlternative MethodAdvantage of Optimization
Retention Time (min) 5.82.1Adequate Retention: The analyte is well-retained away from the solvent front, reducing interference risk.
Tailing Factor 1.12.5Excellent Peak Shape: The low tailing factor ensures accurate integration and better resolution from nearby impurities.
Resolution (from D1) 4.51.2Superior Separation: High resolution ensures baseline separation of the main peak from its critical degradant, which is crucial for accurate purity assessment.
Analysis Time (min) 1520Higher Throughput: Despite the longer column on the alternative, the optimized method on a modern column is faster.
Solvent Consumption/Run ~6 mL~20 mLGreener & Cost-Effective: Smaller column dimensions and flow rates significantly reduce solvent usage.

The data clearly shows that the Alternative Method suffers from poor retention and severe peak tailing. The low resolution between the main peak and a potential degradant would make it unsuitable as a stability-indicating method, posing a significant risk of under-reporting impurities.

Pillar 6: Method Validation Summary

The final step is to formally validate the optimized method according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[7][15][16]

Validation ParameterIllustrative ResultICH Acceptance Criteria (Typical)
Specificity No interference from blank, placebo, or degradants. Peak purity passed.Method is specific.
Linearity (r²) 0.9998r² ≥ 0.999
Range 0.1 µg/mL (LOQ) to 750 µg/mL (150% of standard)Covers required range.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.4%; Intermediate Precision: 0.7%RSD ≤ 2.0%
LOQ 0.1 µg/mL (0.02%)Sufficiently sensitive.
Robustness No significant changes with minor variations in flow rate (±10%), temp (±2°C), pH (±0.1)Method is robust.

Conclusion

The development of a purity method for a challenging molecule like triazolopyrazine is a multi-faceted process that demands more than a generic approach. By establishing a clear Analytical Target Profile, employing a systematic workflow, and making scientifically-driven choices—such as selecting an aqueous-compatible stationary phase and controlling mobile phase pH—we have constructed a method that is not only high-performing but also robust and reliable. The comparison with a non-optimized alternative starkly illustrates the consequences of overlooking the physicochemical properties of the analyte, which can lead to poor peak shape, inadequate retention, and a failure to meet the fundamental requirement of a stability-indicating method: specificity. This comprehensive approach ensures the generation of trustworthy data, a cornerstone of pharmaceutical development and quality control.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • USPBPEP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. USPBPEP.com. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). (1,2,4)Triazolo(4,3-a)pyrazine. PubChem. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • Pharmaceutical Technology. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Formation of triazolopyrazine N-oxide 22 from diaminopyrazine 20. ResearchGate. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Journal of Chromatographic Science. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Oxford Academic. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Agilent Technologies. [Link]

  • ScienceDirect. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[13][15][17]triazolo[4,3-a]pyrazine hydrochloride. PubChem. [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Agilent Technologies. [Link]

  • MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • ACCTA. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. ACCTA. [Link]

  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. Phenomenex. [Link]

  • ECA Academy. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. ECA Academy. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. IJRIPP. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC. [Link]

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Validation

Comparative Bioactivity Guide: Triazolopyrazine vs. Imidazopyrazine Scaffolds in Kinase Discovery

Executive Summary In the realm of kinase inhibitor discovery, the transition from imidazo[1,2-a]pyrazine to [1,2,4]triazolo[1,5-a]pyrazine represents a classic "scaffold hop" designed to address metabolic liabilities wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of kinase inhibitor discovery, the transition from imidazo[1,2-a]pyrazine to [1,2,4]triazolo[1,5-a]pyrazine represents a classic "scaffold hop" designed to address metabolic liabilities without sacrificing potency. While imidazopyrazines are privileged adenine bioisosteres with high affinity for ATP-binding pockets (e.g., BTK, mTOR, Aurora), they frequently suffer from rapid oxidative metabolism at the electron-rich C-3 position.

The triazolopyrazine scaffold introduces an additional nitrogen atom, reducing the overall electron density of the ring system. This modification typically lowers lipophilicity (LogP), enhances metabolic stability (


), and maintains critical hydrogen-bonding interactions with the kinase hinge region. This guide objectively compares these two scaffolds, providing experimental evidence, synthesis pathways, and bioactivity data to support decision-making in lead optimization.

Structural & Physicochemical Comparison

The fundamental difference lies in the electronic properties of the 5-membered ring fused to the pyrazine core.

FeatureImidazo[1,2-a]pyrazine[1,2,4]Triazolo[1,5-a]pyrazineImpact on Drug Design
Core Structure 2 Nitrogen atoms3 Nitrogen atomsTriazolo is more polar (lower LogP).
Electronic Character Electron-rich 5-membered ring (imidazole-like).Electron-deficient 5-membered ring (triazole-like).Triazolo is less prone to oxidative metabolism.
Metabolic Soft Spot C-3 Position: Highly susceptible to CYP450-mediated oxidation (hydroxylation/epoxidation).C-8 Position: significantly less reactive due to lower electron density.Triazolo extends in vivo half-life.
H-Bonding N-1 is a strong acceptor; C-3 can be a donor if substituted.N-1 is a strong acceptor; N-3 can act as an additional acceptor.Triazolo offers unique water-bridging opportunities.
Solubility Moderate (often requires solubilizing groups).Higher (due to increased polarity).Triazolo improves formulation properties.

Bioactivity & Case Studies

Case Study A: Kinase Potency (c-Met & mTOR)

Both scaffolds function as ATP-competitive inhibitors, mimicking the adenine ring of ATP.

  • Imidazo[1,2-a]pyrazine:

    • Target: mTORC1/mTORC2.

    • Performance: Compounds in this class (e.g., derivatives of Entospletinib or early mTOR inhibitors) often exhibit single-digit nanomolar potency (

      
      ). The electron-rich ring maximizes Van der Waals contacts in the hydrophobic pocket.
      
    • Limitation: High intrinsic clearance (

      
      ) often necessitates blocking the C-3 position with bulky groups, which can sterically hinder binding.
      
  • [1,2,4]Triazolo[1,5-a]pyrazine:

    • Target: c-Met / VEGFR-2.[1][2]

    • Performance: In a direct optimization campaign, triazolopyrazine derivatives demonstrated

      
       values of 26 nM  against c-Met.[1]
      
    • Advantage:[2][3] The scaffold maintained potency while significantly improving the microsomal stability profile compared to the imidazo- precursor. The additional nitrogen reduces the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring less attractive to electrophilic CYP450 species.

Case Study B: The "Dimroth" Advantage

A critical, often overlooked feature of the triazolopyrazine class is the Dimroth Rearrangement . Researchers aiming for the [4,3-a] isomer can thermodynamically equilibrate it to the more stable [1,5-a] isomer.[4] This rearrangement is not possible with imidazopyrazines, offering a synthetic "safety valve" to access the most stable regioisomer for drug development.

Visualizing the Signaling Pathway

The following diagram illustrates the c-Met signaling pathway, a primary target where triazolopyrazine scaffolds have shown superior efficacy by inhibiting downstream PI3K/AKT signaling.

cMet_Signaling HGF HGF (Ligand) cMet c-Met RTK (Target) HGF->cMet Activation Gab1 Gab1 cMet->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K Recruitment AKT AKT (PKB) PI3K->AKT PIP3 Signaling mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The c-Met/HGF signaling cascade. Triazolopyrazines target the c-Met RTK, preventing Gab1 phosphorylation and blocking the downstream PI3K/AKT/mTOR survival pathway.

Experimental Protocols

Protocol 1: Synthesis & Scaffold Hopping

This workflow describes the parallel synthesis of both scaffolds and the critical Dimroth rearrangement for triazolopyrazines.

A. Imidazo[1,2-a]pyrazine Synthesis (Condensation)

  • Reagents: 2-aminopyrazine (1.0 eq),

    
    -bromo ketone (1.1 eq), Ethanol.
    
  • Procedure: Reflux the mixture for 4–12 hours. The exocyclic amine attacks the ketone, followed by cyclization at the ring nitrogen.

  • Purification: Precipitate with

    
     and recrystallize.
    

B. [1,2,4]Triazolo[1,5-a]pyrazine Synthesis (The "Hydrazine Route")

  • Step 1 (Hydrazide Formation): React 2-chloropyrazine with hydrazine hydrate (

    
    ) in ethanol at reflux to yield 2-hydrazinopyrazine.
    
  • Step 2 (Cyclization to [4,3-a]): Reflux 2-hydrazinopyrazine with an orthoester (e.g., triethyl orthoformate) or carboxylic acid. This yields the kinetically favored [1,2,4]triazolo[4,3-a]pyrazine .

  • Step 3 (Dimroth Rearrangement to [1,5-a]): Treat the [4,3-a] isomer with acid (AcOH) or base (NaOH) under heat. The ring opens and recyclizes to the thermodynamically stable [1,2,4]triazolo[1,5-a]pyrazine .

Synthesis_Workflow Start 2-Aminopyrazine Imidazo Imidazo[1,2-a]pyrazine (Kinetic Product) Start->Imidazo Condensation Intermed 2-Hydrazinopyrazine Start->Intermed Substitution Bromo + alpha-Bromo Ketone Bromo->Imidazo Hydrazine + Hydrazine Hydrazine->Intermed Triazolo43 [1,2,4]Triazolo[4,3-a] (Kinetic) Intermed->Triazolo43 Cyclization Ortho + Orthoester Ortho->Triazolo43 Dimroth Dimroth Rearrangement (Acid/Heat) Triazolo43->Dimroth Triazolo15 [1,2,4]Triazolo[1,5-a] (Thermodynamic) Dimroth->Triazolo15 Isomerization

Caption: Synthetic divergence. Note the Dimroth Rearrangement step required to access the stable [1,5-a] triazolopyrazine isomer.

Protocol 2: Microsomal Stability Assay ( )

To validate the metabolic advantage of the triazole scaffold:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Metric: A shift in

      
       from <15 min (Imidazo) to >45 min (Triazolo) indicates successful scaffold optimization.
      

References

  • Li, H., et al. (2013). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.5[1][2][3][6][7][8][9][10][11][12]

  • Mondal, D., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. 13[3][9][11]

  • Jiang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 1[2][3][6][7][9][10][11][12]

  • Voss, M. E., et al. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters.[14] 15[2][3][6][7][9][10][11][12]

  • Bursavich, M. G., et al. (2010). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters.[14] 16

  • El-Faham, A., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement.[3][7] Beilstein Journal of Organic Chemistry. 3

Sources

Comparative

Technical Guide: Spectroscopic Characterization of Fused Triazole-Pyrazine Heterocycles

Executive Summary Fused triazole-pyrazine heterocycles—specifically [1,2,4]triazolo[1,5-a]pyrazine and its regioisomer [1,2,4]triazolo[4,3-a]pyrazine —are critical scaffolds in medicinal chemistry.[1][2] They serve as bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fused triazole-pyrazine heterocycles—specifically [1,2,4]triazolo[1,5-a]pyrazine and its regioisomer [1,2,4]triazolo[4,3-a]pyrazine —are critical scaffolds in medicinal chemistry.[1][2] They serve as bioisosteres for purines and pteridines, making them invaluable in the design of kinase inhibitors (e.g., c-Met, VEGFR-2) and adenosine receptor antagonists.

However, their development is plagued by a specific synthetic challenge: regioselectivity . The kinetic [4,3-a] product often undergoes a Dimroth rearrangement to the thermodynamic [1,5-a] isomer. Distinguishing these isomers is not trivial using standard 1D


H NMR due to overlapping signals.

This guide details the definitive spectroscopic workflows to differentiate these regioisomers, focusing on the "Gold Standard"


N HMBC  technique and comparative photophysical analysis.
Part 1: The Regioisomer Challenge (The "Why")

The synthesis of triazolopyrazines typically involves the condensation of hydrazinopyrazines with carboxylic acids or orthoesters. This reaction is ambiguous.

  • Kinetic Product: [1,2,4]triazolo[4,3-a]pyrazine.[1][2][3][4] Formed initially but unstable under acidic/basic conditions or high heat.

  • Thermodynamic Product: [1,2,4]triazolo[1,5-a]pyrazine. Formed via the Dimroth Rearrangement (ring opening and recyclization).

Researchers often unknowingly isolate the [1,5-a] isomer when attempting to synthesize the [4,3-a] target, leading to incorrect structure-activity relationship (SAR) data.

Visualization: The Dimroth Rearrangement Mechanism

The following diagram illustrates the mechanism driving this isomerization, highlighting the critical intermediate states.

DimrothRearrangement Kinetic [4,3-a] Isomer (Kinetic Product) Opening Ring Opening (Nucleophilic Attack) Kinetic->Opening Acid/Base/Heat Rotation Bond Rotation (Intermediate) Opening->Rotation Equilibrium Closure Recyclization (N-Bridgehead Shift) Rotation->Closure Thermodynamic [1,5-a] Isomer (Thermodynamic Product) Closure->Thermodynamic Irreversible

Caption: Schematic of the Dimroth rearrangement converting the [4,3-a] fused system to the stable [1,5-a] isomer via ring opening and closure.

Part 2: Comparative NMR Analysis (The "How")

Standard


H NMR is often insufficient because the chemical shift differences of ring protons can be subtle (< 0.5 ppm) and solvent-dependent. The definitive method relies on 

N NMR
, specifically using

HMBC
(Heteronuclear Multiple Bond Correlation) to probe the hybridization state of the bridgehead nitrogen.
Table 1: Diagnostic NMR Signatures
Feature[1,2,4]Triazolo[1,5-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine Mechanistic Reason
Bridgehead

N Shift
~150 – 170 ppm (Shielded)~260 – 270 ppm (Deshielded)The [1,5-a] bridgehead N has "pyrrole-like" character (electron-rich), while [4,3-a] is "pyridine-like" (electron-deficient).
Triazole Proton (

H)

8.5 – 9.2 ppm

8.8 – 9.8 ppm
Highly dependent on substituents, but [4,3-a] protons are generally more deshielded due to the proximity of the bridgehead imine.

C Bridgehead

145 – 155 ppm

140 – 150 ppm
Less diagnostic than

N; overlap is common.
Coupling (

)

correlations to bridgehead C
Different

connectivity
HMBC cross-peaks reveal the N-C connectivity pattern unique to each fused system.

Critical Insight: The bridgehead nitrogen shift is the "smoking gun." A shift near 160 ppm confirms the [1,5-a] structure, while a shift near 260 ppm confirms the [4,3-a] structure.

Experimental Protocol:

N HMBC Characterization

Objective: Unambiguous assignment of regioisomer structure.

  • Sample Preparation: Dissolve 10–20 mg of the compound in 0.6 mL of DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to prevent aggregation and sharpen exchangeable proton signals).
  • Instrument Setup: Use a spectrometer with at least 400 MHz (ideally 600 MHz) equipped with a cryoprobe for sensitivity.

  • Pulse Sequence: Select the gradient-selected

    
     HMBC sequence (e.g., gHMBCad on Varian/Agilent or hmbcgp on Bruker).
    
  • Parameter Optimization:

    • Set the long-range coupling constant delay (

      
      ) to correspond to 
      
      
      
      Hz.
    • Acquire 2048 points in F2 (

      
      H) and 128–256 increments in F1 (
      
      
      
      N).
    • Reference external nitromethane (

      
       0.0 ppm) or liquid ammonia (
      
      
      
      0.0 ppm). Note: The values in Table 1 are relative to liquid NH
      
      
      .
  • Data Analysis: Look for Cross-peaks between the triazole ring proton and the bridgehead nitrogen.

Part 3: Photophysical Characterization[5][6]

Fused triazole-pyrazines are often planar, rigid, push-pull systems, making them candidates for fluorescent probes. The [1,5-a] isomer typically exhibits higher stability and distinct Stokes shifts compared to the [4,3-a] isomer.

Table 2: Comparative Photophysical Properties (Typical Values)
Property[1,5-a] Isomer [4,3-a] Isomer Standard (Quinoxaline)
Absorption

320 – 360 nm300 – 340 nm~315 nm
Emission

400 – 480 nm (Blue/Cyan)380 – 450 nm~400 nm
Stokes Shift Large (>80 nm)Moderate (~60 nm)Small
Quantum Yield (

)
0.10 – 0.40< 0.10 (Often non-emissive)< 0.05

Experimental Protocol: Quantum Yield Measurement

  • Standard: Use Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) as the reference.
  • Concentration: Prepare solutions with Absorbance < 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Solvent: Measure in EtOH and MeCN to observe solvatochromism (indicative of Intramolecular Charge Transfer, ICT).

  • Calculation:

    
    
    Where Grad is the slope of Integrated Fluorescence vs. Absorbance, and 
    
    
    
    is the refractive index of the solvent.
Part 4: Characterization Workflow (Decision Tree)

Use this logic flow to determine the structure of your synthesized product.

DecisionTree Start Synthesized Triazole-Pyrazine HNMR Run 1H NMR (DMSO-d6) Start->HNMR CheckH Check Triazole Proton Shift HNMR->CheckH Ambiguous Shift 8.8 - 9.2 ppm? (Ambiguous Region) CheckH->Ambiguous Overlap/Unclear Distinct Shift > 9.5 ppm or < 8.5 ppm CheckH->Distinct Clear Separation Run15N Run 1H-15N HMBC Ambiguous->Run15N N_Shielded Bridgehead N: ~160 ppm Run15N->N_Shielded N_Deshielded Bridgehead N: ~260 ppm Run15N->N_Deshielded Result15 Confirm [1,5-a] Isomer N_Shielded->Result15 Result43 Confirm [4,3-a] Isomer N_Deshielded->Result43

Caption: Step-by-step decision tree for spectroscopically distinguishing triazolopyrazine regioisomers.

References
  • Differentiation of Regioisomers by 15N HMBC: Salgado, A., et al. (2010).[5] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link

  • The Dimroth Rearrangement Mechanism: El-Sayed, H. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Link

  • Photophysical Properties: Verbitskiy, E. V., et al. (2024).[6] Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines. Molecules. Link

  • Kinase Inhibitor Applications: Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a]pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Link

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3-Methyl-triazolo[4,3-a]pyrazine

A Comparative Guide to the Synthetic Routes of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine The 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

The 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, including potential as antimalarial, anticancer, and antidiabetic agents.[1][2][3][4] The efficient and scalable synthesis of this core structure is paramount for the exploration of its therapeutic potential. This guide provides an in-depth comparison of the prevalent synthetic strategies for the production of 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach.

Introduction to the Triazolopyrazine Core

The[1][2][3]triazolo[4,3-a]pyrazine system is a fused bicyclic heterocycle containing a pyrazine ring fused to a 1,2,4-triazole ring. The electron-deficient nature of this nitrogen-rich scaffold contributes to its diverse biological activities and makes it an attractive target for medicinal chemists.[1] The synthesis of this core typically involves the construction of the triazole ring onto a pre-existing pyrazine backbone. The choice of synthetic route can significantly impact the overall efficiency, scalability, and cost-effectiveness of producing derivatives for further investigation.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of the 3-methyl-triazolopyrazine core are highlighted and compared:

Route 1: Classical Cyclization via Hydrazinylpyrazine Intermediate

This traditional and widely employed method involves the nucleophilic substitution of a leaving group on the pyrazine ring with hydrazine, followed by cyclization with an appropriate one-carbon electrophile to form the triazole ring.

Route 2: Late-Stage Functionalization (LSF) Approaches

A more contemporary strategy involves the modification of a pre-formed triazolopyrazine scaffold. This approach is particularly valuable for creating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Route 1: Classical Cyclization via Hydrazinylpyrazine

This route is a robust and well-established method for the synthesis of the triazolopyrazine core. The general strategy involves two key steps: the formation of a hydrazinylpyrazine intermediate and its subsequent cyclization.

Step 1: Synthesis of 2-Hydrazino-3-methylpyrazine

The synthesis commences with the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on a pyrazine ring with hydrazine hydrate. 2-Chloro-3-methylpyrazine serves as a common starting material.

Causality of Experimental Choices:

  • Hydrazine Hydrate: A potent nucleophile that readily displaces the chloride ion from the electron-deficient pyrazine ring. An excess is often used to drive the reaction to completion and to act as a solvent.[5]

  • Reaction Temperature: The reaction is typically heated to overcome the activation energy for the nucleophilic aromatic substitution.[5]

Step 2: Cyclization to form 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

The resulting 2-hydrazino-3-methylpyrazine is then cyclized with a one-carbon source to form the fused triazole ring. Various reagents can be employed for this purpose, with orthoesters like triethyl orthoacetate being a common choice for introducing the methyl group at the 3-position.

Causality of Experimental Choices:

  • Triethyl Orthoacetate: This reagent serves as the source of the C3 carbon and the methyl group of the triazole ring. The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization with the elimination of ethanol.

  • Acid Catalyst (optional): The cyclization can sometimes be facilitated by the addition of an acid catalyst.

Experimental Protocol: Route 1

Part A: Synthesis of 2-Hydrazino-3-methylpyrazine

  • To a solution of 2-chloro-3-methylpyrazine (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 10 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Part B: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

  • Suspend 2-hydrazino-3-methylpyrazine (1.0 eq) in triethyl orthoacetate (excess).

  • Heat the mixture at reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess triethyl orthoacetate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of Synthetic Pathway: Route 1

Route_1_Synthesis start 2-Chloro-3-methylpyrazine intermediate 2-Hydrazino-3-methylpyrazine start->intermediate Hydrazine Hydrate, Heat product 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine intermediate->product Triethyl Orthoacetate, Heat

Caption: Classical synthesis of 3-methyl-triazolopyrazine.

Route 2: Late-Stage Functionalization (LSF)

Late-stage functionalization has emerged as a powerful tool in drug discovery, allowing for the direct modification of complex molecules at a late stage in the synthetic sequence.[1][6] This can bypass the need for de novo synthesis of each analog. For the synthesis of 3-methyl-triazolopyrazine derivatives, LSF can be employed to introduce the methyl group onto a pre-existing triazolopyrazine scaffold.

One such approach utilizes photoredox catalysis for methylation.[1][7]

Causality of Experimental Choices:

  • Photoredox Catalysis: This technique uses visible light to initiate a single-electron transfer process, generating radical intermediates that can participate in C-H functionalization reactions. This allows for the methylation of the triazolopyrazine core under mild conditions.[1]

  • Methylating Agent: A suitable methyl source, such as a methyl radical precursor, is required.

Experimental Protocol: Route 2 (Illustrative Example)

A general procedure for photoredox-mediated methylation of a triazolopyrazine scaffold is described below. The specific conditions may need to be optimized for the 3-methyl-triazolopyrazine target.

  • To a solution of the triazolopyrazine scaffold (1.0 eq) and a suitable methylating agent in an appropriate solvent (e.g., acetonitrile), add a photoredox catalyst (e.g., an iridium or ruthenium complex).

  • Degas the reaction mixture and irradiate with a visible light source (e.g., a blue LED) at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture is worked up and the product is purified by chromatography.

Diagram of Synthetic Pathway: Route 2

Route_2_Synthesis start [1,2,4]Triazolo[4,3-a]pyrazine Scaffold product 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine start->product Methylating Agent, Photoredox Catalyst, Light

Caption: Late-stage functionalization for 3-methyl-triazolopyrazine.

Performance Comparison

FeatureRoute 1: Classical CyclizationRoute 2: Late-Stage Functionalization
Starting Materials Readily available and relatively inexpensive (e.g., 2-chloropyrazine derivatives).Requires a pre-synthesized triazolopyrazine scaffold.
Scalability Generally good, with well-established procedures for scale-up.Can be challenging to scale up due to the need for specialized photochemical reactors.
Versatility Well-suited for the synthesis of the core scaffold. Derivatization often requires synthesis from modified starting materials.Excellent for generating a diverse library of analogs from a common intermediate.
Reaction Conditions Often requires elevated temperatures.Typically proceeds under mild, room temperature conditions.
Yields Can be high, but may require optimization of each step.Yields can be variable and are highly dependent on the substrate and reaction conditions.
Purification Standard purification techniques (crystallization, chromatography) are usually effective.Purification can be more complex due to the presence of the catalyst and potential byproducts.

Conclusion

Both the classical cyclization and late-stage functionalization routes offer viable pathways for the synthesis of 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. The choice of method will depend on the specific goals of the research.

  • For large-scale production of the core 3-methyl-triazolopyrazine scaffold, the classical cyclization route is often the preferred method due to its scalability and the use of readily available starting materials.

  • For the rapid generation of a library of diverse analogs for SAR studies, late-stage functionalization provides a powerful and efficient alternative.

As the field of synthetic organic chemistry continues to evolve, new and improved methods for the synthesis of this important heterocyclic scaffold are likely to emerge, further enabling the discovery of novel therapeutic agents.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. MalariaWorld. [Link]

  • Scheme 18b Synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • 3-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. ELSA BIOTECHNOLOGY CO., LTD.. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

  • Synthesis of Triazolooxazepines. AIP Publishing. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A kind of preparation method of 3- methylpyrazole.
  • Synthesis of 2'-hydrazino-3,3'-bipyridine. PrepChem.com. [Link]

  • Preparation method of sitagliptin intermediate triazolopyrazine derivative.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar. [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro ADME Validation of Triazolopyrazine-Based Compounds

In the landscape of modern drug discovery, the triazolopyrazine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics across a range of diseases, including diabetes and malaria...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the triazolopyrazine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics across a range of diseases, including diabetes and malaria.[1][2][3] However, the journey from a promising hit compound to a viable clinical candidate is contingent on a thorough understanding and optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and accurate in vitro ADME profiling is not merely a screening step but a critical component of a model-driven strategy to de-risk candidates, reduce late-stage attrition, and ultimately, enhance the probability of clinical success.[4][5][6]

This guide provides an in-depth comparison of essential in vitro ADME assays for the validation of triazolopyrazine-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data.

The Central Role of In Vitro ADME in Drug Development

The objective of in vitro ADME testing is to predict a drug candidate's in vivo pharmacokinetic behavior.[4][6] These assays provide crucial data on a compound's potential for oral bioavailability, its distribution to target tissues, the routes and rate of its metabolism, and its mechanisms of clearance.[5][7] For triazolopyrazine derivatives, understanding these parameters is paramount to optimizing their therapeutic index and ensuring a desirable safety profile.

I. Metabolic Stability: The First Line of Assessment

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability.[8] Compounds that are rapidly metabolized in the liver are likely to have low exposure and short duration of action. The two most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.[8][9][10]

A. Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[9]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound and a positive control (e.g., a known rapidly metabolized drug) are prepared in a suitable solvent.

  • Incubation: The test compound is incubated with the liver microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by the addition of a cold organic solvent, which precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[11]

Diagram of the Liver Microsomal Stability Assay Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Analysis cluster_data Data Interpretation prep_microsomes Thaw & Dilute Human Liver Microsomes incubation Incubate Compound with Microsomes at 37°C prep_microsomes->incubation prep_compound Prepare Test Compound & Positive Control prep_compound->incubation start_reaction Initiate with NADPH incubation->start_reaction time_points Collect Aliquots at Multiple Time Points start_reaction->time_points stop_reaction Terminate Reaction (Cold Solvent) time_points->stop_reaction analysis LC-MS/MS Analysis of Remaining Parent Compound stop_reaction->analysis data_analysis Calculate t½ & Intrinsic Clearance (Clint) analysis->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

B. Hepatocyte Stability Assay

Hepatocytes, or liver cells, contain both Phase I and Phase II metabolizing enzymes and their cofactors, offering a more comprehensive picture of hepatic metabolism.[8][12] This assay can identify compounds that are cleared by pathways other than CYP-mediated metabolism.

The protocol is similar to the microsomal stability assay, with the key difference being the use of cryopreserved or fresh hepatocytes instead of microsomes. The analysis and data interpretation remain the same.

Comparative Data for Triazolopyrazine Analogs:
Compound IDStructureMicrosomal t½ (min)Hepatocyte t½ (min)Predicted In Vivo Clearance
TZP-001 [Scaffold with R1]> 60> 60Low
TZP-002 [Scaffold with R2]2520Moderate
TZP-003 [Scaffold with R3]< 10< 8High
Warfarin [Reference Drug]1512Moderate-High

Interpretation: A longer half-life in these assays suggests greater metabolic stability.[9] TZP-001 exhibits high metabolic stability, making it a more promising candidate from a clearance perspective. The significant decrease in half-life for TZP-003 indicates a metabolic liability that would likely lead to rapid in vivo clearance.

II. Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Triazolopyrazine-based compounds, like many nitrogen-containing heterocycles, have the potential to inhibit CYP enzymes.[13] CYP inhibition can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and exposure of another.[14][15]

Experimental Protocol:
  • System: Human liver microsomes are used as the enzyme source.

  • Probe Substrates: A panel of specific fluorescent or LC-MS/MS-based probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is used.[14][16]

  • Incubation: The test compound, at various concentrations, is pre-incubated with the microsomes and the probe substrate.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Analysis: The formation of the metabolite of the probe substrate is measured by fluorescence or LC-MS/MS.

  • Data Interpretation: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.

Diagram of the CYP Inhibition Assay Workflow:

cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis microsomes Human Liver Microsomes pre_incubation Pre-incubate Microsomes, Probe, and Test Compound microsomes->pre_incubation probes CYP Isoform-Specific Probe Substrates probes->pre_incubation test_compound Test Compound (Multiple Concentrations) test_compound->pre_incubation start_reaction Initiate with NADPH pre_incubation->start_reaction measure_metabolite Measure Probe Metabolite Formation start_reaction->measure_metabolite calculate_ic50 Determine IC50 Value measure_metabolite->calculate_ic50

Caption: Workflow for the Cytochrome P450 Inhibition Assay.

Comparative Data for Triazolopyrazine Analogs:
Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
TZP-001 > 50> 5025> 5015
TZP-002 8> 5012455
TZP-003 > 5025> 501
Ketoconazole 0.5 (CYP3A4)----

Interpretation: An IC50 value of less than 10 µM is often considered a potential for in vivo DDI.[17] TZP-001 shows a relatively clean profile. In contrast, TZP-002 and TZP-003 exhibit potent inhibition of several CYP isoforms, flagging them for a higher risk of DDIs.

III. Plasma Protein Binding (PPB): Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site.[18] Only the unbound (free) fraction of a drug is pharmacologically active.[19][20]

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring PPB.[18][19][21]

  • Apparatus: A dialysis chamber is divided into two compartments by a semi-permeable membrane.

  • Setup: One compartment contains plasma spiked with the test compound, and the other contains a protein-free buffer.

  • Equilibration: The chamber is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Sampling: Samples are taken from both compartments.

  • Analysis: The concentration of the test compound in both the plasma and buffer compartments is determined by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated from the concentration difference.

Diagram of the Equilibrium Dialysis Workflow:

cluster_setup Setup cluster_process Process & Analysis cluster_calculation Calculation chamber Dialysis Chamber with Semi-permeable Membrane plasma_side Plasma with Test Compound chamber->plasma_side buffer_side Protein-free Buffer chamber->buffer_side equilibration Incubate at 37°C to Reach Equilibrium plasma_side->equilibration buffer_side->equilibration sampling Sample from Both Compartments equilibration->sampling analysis LC-MS/MS Analysis sampling->analysis calculate_binding Determine % Bound and % Unbound analysis->calculate_binding

Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.

Comparative Data for Triazolopyrazine Analogs:
Compound IDHuman Plasma Protein Binding (%)
TZP-001 92.5
TZP-002 99.8
TZP-003 75.0
Warfarin 99.5

Interpretation: High plasma protein binding (>99%) can sometimes be a concern, as small changes in binding can lead to large changes in the free drug concentration.[20] TZP-002 is highly bound, which may limit its tissue distribution. TZP-003 has lower binding, suggesting a larger fraction of the drug will be free to exert its pharmacological effect.

IV. Permeability: Predicting Oral Absorption

For orally administered drugs, permeability across the intestinal epithelium is a key factor for absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[22][23][24]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a transwell plate for approximately 21 days to form a confluent monolayer with tight junctions.[25][]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[24]

  • Transport Studies: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the receiver compartment at various time points.

  • Analysis: The concentration of the test compound in the receiver compartment is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is also determined to assess the involvement of efflux transporters like P-glycoprotein.[23][25]

Diagram of the Caco-2 Permeability Assay Workflow:

cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation culture_cells Culture Caco-2 Cells on Transwell Inserts check_integrity Confirm Monolayer Integrity (TEER Measurement) culture_cells->check_integrity add_compound Add Test Compound to Apical or Basolateral Side check_integrity->add_compound sample_receiver Sample from Receiver Compartment Over Time add_compound->sample_receiver lcms_analysis Quantify Compound by LC-MS/MS sample_receiver->lcms_analysis calculate_papp Calculate Papp (A->B, B->A) and Efflux Ratio lcms_analysis->calculate_papp

Caption: Workflow for the Caco-2 Permeability Assay.

Comparative Data for Triazolopyrazine Analogs:
Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
TZP-001 15181.2High
TZP-002 22512.5Low (Efflux)
TZP-003 0.50.61.2Low
Propranolol 25281.1High
Atenolol 0.20.31.5Low

Interpretation: A high Papp (A→B) value (>10 x 10⁻⁶ cm/s) is indicative of good permeability. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, which can limit its absorption. TZP-001 shows good permeability with no significant efflux. TZP-002 is a clear substrate for efflux transporters, which would likely result in poor oral absorption. TZP-003 has inherently low permeability.

Conclusion: A Holistic Approach to Candidate Selection

The in vitro ADME validation of triazolopyrazine-based compounds is a multi-faceted process that requires a suite of well-chosen assays. By systematically evaluating metabolic stability, CYP inhibition, plasma protein binding, and permeability, drug discovery teams can build a comprehensive profile of their candidates. This data-driven approach enables the selection of compounds with a higher likelihood of success in preclinical and clinical development, ultimately accelerating the delivery of novel and effective medicines to patients.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine

A-Senior-Application-Scientist's-Guide-to-Handling-3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine Foundational Principle: Managing the Unknown In drug discovery and chemical research, we frequently work with novel mo...

Author: BenchChem Technical Support Team. Date: February 2026

A-Senior-Application-Scientist's-Guide-to-Handling-3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

Foundational Principle: Managing the Unknown

In drug discovery and chemical research, we frequently work with novel molecules whose toxicological profiles have not been fully characterized. 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine falls into this category. Therefore, the cornerstone of this guidance is the precautionary principle. As mandated by the OSHA Laboratory Standard, when the composition of a chemical byproduct is unknown, it must be assumed to be hazardous.[1][2][3] This principle dictates that we adopt protective measures commensurate with compounds of known significant toxicity until data proves otherwise.

Our safety recommendations are derived from an analysis of analogous structures, specifically nitrogen-containing heterocyclic compounds. These compounds are known to have a wide range of biological activities and potential health effects.[4][5][6]

Hazard Assessment by Chemical Analogy

The structure of 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine, a fused nitrogen heterocycle, suggests several potential hazards that must be managed:

  • Dermal Absorption and Irritation: Many nitrogenous heterocyclic compounds can be absorbed through the skin or act as irritants.[7][8] A Safety Data Sheet (SDS) for a similar compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[9][10][11]triazolo[4,3-a]pyrazine hydrochloride, indicates it causes skin irritation.[7]

  • Respiratory Irritation and Sensitization: If handled as a powder or aerosolized, there is a risk of respiratory tract irritation.[12] Some complex nitrogen heterocycles, like certain peptide coupling agents, are known to be potent respiratory sensitizers.[13]

  • Ocular Irritation: Contact with the eyes is likely to cause irritation.[7][8]

  • Toxicity upon Ingestion: Accidental ingestion may be harmful.[8][12]

Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is essential.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the task being performed. The following table summarizes the minimum required PPE for handling 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Safety glasses with side shields and face shieldDouble nitrile glovesFull-cuff lab coat, disposable sleevesRequired if not in a ventilated enclosure (e.g., fume hood)
Working with Solutions (Transfers, Reactions) Chemical splash gogglesDouble nitrile glovesChemical-resistant lab coat or apron over lab coatNot required if handled within a certified chemical fume hood
High-Energy Operations (e.g., Sonication) Chemical splash goggles and face shieldDouble nitrile glovesChemical-resistant lab coat or apron over lab coatNot required if handled within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant disposable coverallAir-purifying respirator with organic vapor/particulate cartridges
Causality Behind PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. When handling the solid compound outside of a fume hood, a face shield is necessary to protect against inhalation of airborne particles. For all liquid handling, chemical splash goggles are mandatory to prevent contact from splashes.[14]

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against incidental contact.[15] Nitrile is selected for its broad resistance to a range of chemicals. For prolonged tasks or when handling solutions, it is crucial to be aware that all glove materials will eventually be permeated.[15][16] It is best practice to change the outer glove immediately upon known contact or every 30-60 minutes during continuous use.[15]

  • Body Protection: A standard lab coat is the minimum requirement. When there is a significant risk of splashing, a chemically resistant apron or disposable coverall should be worn over the lab coat.[17] Cuffs should be tucked into the inner glove to ensure a complete seal.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or similar ventilated enclosure to minimize inhalation exposure.[2][11] If such an enclosure is not available, a NIOSH-approved air-purifying respirator with appropriate cartridges must be used.[3][18]

Operational and Disposal Plans

Experimental Workflow: Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

Diagram: PPE Donning Sequence

G cluster_donning PPE Donning Sequence node1 1. Lab Coat node2 2. Inner Gloves node1->node2 node3 3. Respiratory Protection (if required) node2->node3 node4 4. Eye/Face Protection node3->node4 node5 5. Outer Gloves (over cuffs) node4->node5 G cluster_doffing PPE Doffing Sequence node1 1. Remove Outer Gloves (turn inside out) node2 2. Remove Face Shield/Goggles node1->node2 node3 3. Remove Lab Coat (turn inside out) node2->node3 node4 4. Remove Inner Gloves (turn inside out) node3->node4 node5 5. Wash Hands Thoroughly node4->node5

Caption: Sequential process for doffing PPE.

Spill and Exposure Procedures
  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Absorb the spill with a chemically compatible absorbent pad or material.

    • Wipe the area clean with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Place all contaminated materials into a designated hazardous waste container.

  • Skin Exposure:

    • Immediately remove contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention. [19]* Eye Exposure:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

    • Seek immediate medical attention. [19]

Disposal Plan

All waste generated from handling 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste container. [9][10]2. Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Segregate waste streams (e.g., halogenated vs. non-halogenated) as per your institution's guidelines. [10][20]3. Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste. [20]After rinsing, deface the label and dispose of the container according to institutional policy. [20] The guiding principle is that waste must be properly classified, segregated, and stored in approved, correctly labeled containers to ensure the safety of all laboratory personnel and to comply with regulations. [9][10][21]

Conclusion

The responsible handling of novel chemical entities like 3-Methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine is paramount in a research environment. By adopting a conservative approach grounded in the precautionary principle and adhering to the detailed PPE, operational, and disposal protocols outlined in this guide, you build a self-validating system of safety. This ensures the protection of laboratory personnel and the integrity of your research. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for any known analogous compounds to supplement this guidance. [18][22]

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